molecular formula C9H9NO5 B1605431 2-Methoxy-6-nitrophenylacetic acid CAS No. 20876-28-2

2-Methoxy-6-nitrophenylacetic acid

Cat. No.: B1605431
CAS No.: 20876-28-2
M. Wt: 211.17 g/mol
InChI Key: WWZXCZMODVFKSK-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrophenylacetic acid (CAS 20876-28-2) is a nitrophenylacetic acid derivative of interest in organic synthesis and pharmaceutical research. This compound, with the molecular formula C9H9NO5 and a molecular weight of 211.17 g/mol, serves as a versatile chemical building block . Its structure features both a carboxylic acid and a nitro group on an aromatic ring, making it a potential intermediate for the synthesis of more complex molecules, including potential pharmacologically active compounds . The canonical SMILES representation for the compound is COC1=CC=CC(=C1CC(=O)O) N+ [O-] . Calculated physical properties include a density of approximately 1.4 g/cm³ and a boiling point of around 380.7°C at 760 mmHg . This product is intended for research and development purposes only and is not for medicinal, diagnostic, or personal use. Researchers are encouraged to consult the product specifications and safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxy-6-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-4-2-3-7(10(13)14)6(8)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZXCZMODVFKSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340379
Record name 2-Methoxy-6-nitrophenylacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20876-28-2
Record name 2-Methoxy-6-nitrobenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20876-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-6-nitrophenylacetic acid
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URL https://comptox.epa.gov/dashboard/DTXSID20340379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-6-nitrophenylacetic acid, with the Chemical Abstracts Service (CAS) number 20876-28-2 , is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring a phenyl ring functionalized with a methoxy, a nitro, and an acetic acid group, makes it a molecule of interest in organic synthesis and medicinal chemistry. The electronic properties of the nitro group, a strong electron-withdrawing group, and the methoxy group, an electron-donating group, significantly influence the reactivity of the aromatic ring and the acidity of the carboxylic acid moiety. This guide provides a comprehensive overview of the known properties, synthesis, safety considerations, and potential applications of this compound, with a focus on its relevance to researchers in drug discovery and development.

Chemical and Physical Properties

While detailed experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise measurements.

PropertyValueSource
CAS Number 20876-28-2[1][2]
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Appearance Not definitively reported; likely a solid
Melting Point Not definitively reported
Boiling Point Not definitively reported
Solubility Not definitively reported; likely soluble in organic solvents

Synthesis and Chemical Reactions

Proposed Synthetic Pathway: Nitration of 2-Methoxyphenylacetic Acid

The most logical precursor for the synthesis of this compound is 2-Methoxyphenylacetic acid (CAS 93-25-4).[3] The synthesis would involve the regioselective nitration of the aromatic ring.

Reaction Scheme:

G cluster_0 Proposed Synthesis of this compound 2-Methoxyphenylacetic_Acid 2-Methoxyphenylacetic Acid 2-Methoxy-6-nitrophenylacetic_Acid This compound 2-Methoxyphenylacetic_Acid->2-Methoxy-6-nitrophenylacetic_Acid Nitration Nitrating_Agent HNO₃ / H₂SO₄ Nitrating_Agent->2-Methoxy-6-nitrophenylacetic_Acid

A proposed synthetic route for this compound.

Causality of Experimental Choices:

The methoxy (-OCH₃) group is an ortho-, para-directing activator, while the acetic acid (-CH₂COOH) group is a weak deactivator and also ortho-, para-directing. The nitration of 2-methoxyphenylacetic acid would likely yield a mixture of isomers. The steric hindrance from the acetic acid side chain might influence the regioselectivity of the nitration, potentially favoring the introduction of the nitro group at the less hindered para position (to the methoxy group) or the ortho position (position 6). Achieving high selectivity for the 6-nitro isomer could be challenging and may require careful optimization of reaction conditions, such as temperature, reaction time, and the choice of nitrating agent. A patent for the synthesis of the similar compound, 2-methyl-3-nitrophenylacetic acid, utilizes a mixture of nitric acid and acetic anhydride in dichloromethane at low temperatures, which could be a starting point for developing a protocol for the target molecule.[4]

Potential Subsequent Reactions

The functional groups present in this compound offer several avenues for further chemical transformations:

  • Reduction of the Nitro Group: The nitro group can be reduced to an amine (-NH₂), which is a common transformation in the synthesis of various heterocyclic compounds and pharmaceutical intermediates.[5]

  • Reactions of the Carboxylic Acid: The carboxylic acid moiety can undergo esterification, amidation, or reduction to an alcohol, providing a handle for further molecular elaboration.

  • Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing nitro group can activate the aromatic ring for nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively reported, its structural motifs are present in various biologically active molecules. Phenylacetic acid derivatives, in general, are recognized as important intermediates in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[6]

The broader class of nitrophenylacetic acids and their derivatives are utilized in several areas:

  • Precursors for Heterocyclic Synthesis: These compounds are valuable starting materials for the synthesis of a wide range of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals.[5] The reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with other reagents, can lead to the formation of various ring systems.

  • Enzyme Inhibition Studies: The structural features of nitrophenylacetic acids make them suitable candidates for investigation as enzyme inhibitors. For instance, related methoxy-substituted compounds have been studied for their potential as cyclooxygenase (COX) inhibitors.[7]

  • Intermediates in Drug Synthesis: The functional groups on this compound allow for its incorporation into more complex molecules with potential therapeutic applications. Aromatic nitro compounds are key components in a variety of drugs.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound (CAS 20876-28-2) indicates that the compound is considered irritating to the eyes, respiratory system, and skin.[1] General safety precautions for handling similar aromatic nitro compounds should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.

  • In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, call a physician.

  • In Case of Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • If Swallowed: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, its structural features suggest its utility as a precursor for the synthesis of more complex molecules, including potentially biologically active heterocyclic compounds. Further research is needed to fully elucidate its physical and chemical properties, develop robust synthetic protocols, and explore its biological activity. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature.

References

  • Material Safety Data Sheet. This compound. [Link]

  • PubChem. 2-Methoxyphenylacetic acid. [Link]

  • Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Fujisawa, S., et al. "Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers." In Vivo, vol. 21, no. 2, 2007, pp. 279-86. [Link]

Sources

An In-Depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methoxy-6-nitrophenylacetic acid, a key organic building block. Given the specificity of this particular isomer, this document synthesizes confirmed data with expert analysis based on established chemical principles for related compounds, offering a robust resource for its application in research and development.

Core Molecular Profile

This compound is a substituted phenylacetic acid derivative. The presence of a methoxy group, a nitro group, and a carboxylic acid moiety on the phenyl ring makes it a versatile intermediate for organic synthesis.

Physicochemical Properties

A summary of the core identifying information for this compound is presented below. It is important to note that while the molecular formula and weight are confirmed, experimental data such as a definitive melting point is not widely published and may vary based on the purity of the sample.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₅[1][2]
Molecular Weight 211.17 g/mol [1][2]
CAS Number 20876-28-2[1][2]
Appearance (Predicted) White to yellow crystalline solidGeneral knowledge of similar compounds

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: Electrophilic Nitration

The introduction of a nitro group onto the aromatic ring of 2-methoxyphenylacetic acid would proceed via an electrophilic aromatic substitution reaction. The choice of nitrating agent and reaction conditions is critical to control the regioselectivity of the reaction.

Synthesis of this compound start_material 2-Methoxyphenylacetic Acid reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) start_material->reagents Electrophilic Aromatic Substitution product This compound reagents->product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

The following protocol is a theoretical procedure based on general methods for the nitration of substituted phenylacetic acids.[3][4] It is crucial that this procedure be optimized and validated in a laboratory setting.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methoxyphenylacetic acid in a suitable solvent such as acetic anhydride or dichloromethane.

  • Cooling: Cool the solution to a temperature between -10°C and 0°C using an ice-salt bath.

  • Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 1 to 3 hours.

  • Workup: Quench the reaction by pouring it over crushed ice. The product may precipitate out of solution.

  • Purification: The crude product can be purified by filtration and recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is essential to prevent over-nitration and the formation of unwanted side products.

  • Solvent: The choice of solvent can influence the solubility of the starting material and the reactivity of the nitrating agent.

  • Acid Catalyst: Concentrated sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Analytical Characterization (Predicted)

The identity and purity of this compound would be confirmed using standard analytical techniques. Below are the predicted spectroscopic signatures based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the acetic acid side chain, and the methoxy protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,6-trisubstitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carboxylic acid carbon, the carbons of the aromatic ring (with those attached to the electron-withdrawing nitro group shifted downfield), the methylene carbon, and the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for the functional groups present:

  • A broad O-H stretch from the carboxylic acid.

  • A C=O stretch from the carboxylic acid.

  • Asymmetric and symmetric N-O stretches from the nitro group.

  • C-O stretches from the methoxy and carboxylic acid groups.

  • C-H stretches from the aromatic ring and the methylene group.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The fragmentation pattern could provide further structural information.

Applications in Drug Development and Medicinal Chemistry

Nitrophenylacetic acids are valuable building blocks in medicinal chemistry due to their utility in the synthesis of a wide range of heterocyclic compounds.[5][6]

Role as a Synthetic Intermediate

The functional groups of this compound offer several handles for chemical modification:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine. This amino group can then be used to construct various nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals.

  • Carboxylic Acid Chemistry: The carboxylic acid can be converted into esters, amides, or acid chlorides, allowing for its incorporation into larger molecules.

  • Cyclization Reactions: The proximity of the acetic acid side chain and the substituents on the ring can facilitate intramolecular cyclization reactions to form fused ring systems.

Applications parent This compound reduction Reduction of Nitro Group parent->reduction amine Aromatic Amine Intermediate reduction->amine heterocycles Synthesis of N-Heterocycles amine->heterocycles bioactive Bioactive Molecules heterocycles->bioactive

Caption: Synthetic utility in drug discovery.

The strategic placement of the methoxy and nitro groups influences the electronic properties and reactivity of the molecule, making it a potentially valuable precursor for the synthesis of novel drug candidates.

Safety and Handling

As with all nitrated aromatic compounds, this compound should be handled with appropriate personal protective equipment in a well-ventilated fume hood. It is predicted to be an irritant. Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

References

Physical and chemical properties of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic Acid

Introduction: Situating this compound in Modern Research

This compound is a substituted phenylacetic acid derivative, a class of compounds that serves as a crucial scaffold in medicinal chemistry and organic synthesis. The strategic placement of the methoxy and nitro groups on the phenyl ring imparts unique electronic and steric properties, making it a valuable intermediate for constructing more complex molecular architectures. Phenylacetic acid derivatives, in general, are precursors to a wide range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), and are explored for their potential as anticancer and enzyme-inhibiting agents[1][2].

This guide provides a comprehensive overview of the physical and chemical properties of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its structural attributes, reactivity, analytical characterization, and safe handling protocols, offering field-proven insights to support its application in a laboratory setting.

Part 1: Core Molecular and Physical Profile

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These characteristics dictate storage conditions, solvent selection, and reaction parameters.

Chemical Identity
  • IUPAC Name: 2-(2-Methoxy-6-nitrophenyl)acetic acid

  • CAS Number: 20876-28-2[3]

  • Molecular Formula: C₉H₉NO₅[3]

  • Molecular Weight: 211.17 g/mol [3]

  • Chemical Structure:

    Figure 1: 2D Structure of this compound.
Physicochemical Data Summary

Quantitative physical data for this specific isomer is not widely published. The table below summarizes known information and provides context from closely related isomers. It is crucial for researchers to determine these properties experimentally for the specific batch in use.

PropertyValue / ObservationSource / Context
Physical State Solid.[3]
Appearance Likely a yellow solid, typical for nitroaromatic compounds.Based on related isomer 2-(2-Methoxy-4-nitrophenyl)acetic acid[4].
Melting Point Data not available. For context, the related isomer 2-(4-Methoxy-2-nitrophenyl)acetic acid melts at 157-158°C[5].N/A
Boiling Point Data not available. Predicted to be high; for example, the bp of 2-(4-Methoxy-2-nitrophenyl)acetic acid is predicted at 396.0°C at 760 mmHg[5].N/A
Solubility Insoluble in water, but soluble in organic solvents like ethanol, methanol, and DMSO. Solubility in aqueous solutions is pH-dependent due to the carboxylic acid group[1].General property of phenylacetic acids[1][6].
Storage Condition Sealed in a dry environment at room temperature.[3]

Part 2: Chemical Reactivity and Synthetic Considerations

The reactivity of this compound is governed by its three key functional groups: the carboxylic acid, the nitro group, and the substituted aromatic ring.

Reactions of the Carboxylic Acid Moiety

The acetic acid side chain is a primary site for chemical modification.

  • Esterification: The carboxylic acid can be readily converted to its corresponding ester via Fischer esterification, reacting with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄)[7]. This is a fundamental reaction for creating prodrugs or modifying solubility.

  • Amide Formation: Reaction with amines, facilitated by coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), yields the corresponding amides. This is a cornerstone of peptide synthesis and the creation of bioactive molecules.

Reactions Involving the Nitro Group

The nitro group is a versatile functional handle.

  • Reduction to Amine: The nitro group can be reduced to an amine (aniline derivative) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This resulting amino group is a key precursor for forming heterocyclic structures through intramolecular cyclization[2]. For instance, the complete reduction of a nitrophenylacetic acid can lead to an aniline that subsequently cyclizes to form a lactam[2].

Electrophilic Aromatic Substitution

The phenyl ring's reactivity towards electrophiles is influenced by the existing substituents.

  • The methoxy group (-OCH₃) is a strong activating, ortho, para-director.

  • The nitro group (-NO₂) is a strong deactivating, meta-director.

  • The acetic acid group (-CH₂COOH) is a weakly deactivating, ortho, para-director.

The combined effect of these groups makes further substitution complex, but the positions ortho and para to the activating methoxy group are the most likely sites for electrophilic attack, provided steric hindrance is not prohibitive.

Synthesis Pathway

A common route to substituted nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid precursor[8][9]. The synthesis of this compound would logically start from 2-methoxyphenylacetic acid.

SynthesisWorkflow Start 2-Methoxyphenylacetic Acid Reaction Electrophilic Aromatic Substitution Start->Reaction Nitration Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitration->Reaction Product 2-Methoxy-6-nitrophenylacetic Acid Reaction->Product Purification Purification (Recrystallization) Product->Purification

Figure 2: Generalized workflow for the synthesis of this compound.

Causality in Synthesis: The choice of a nitrating agent and controlled temperature is critical. A mixture of nitric acid and sulfuric acid is standard for nitrating aromatic rings. The reaction must be cooled to prevent over-nitration and side reactions, a common precaution for activated rings[8].

Part 3: Analytical Characterization Workflow

Accurate characterization is essential to confirm the identity and purity of the synthesized or procured compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a standard and powerful method for this purpose.

Recommended Protocol: HPLC-MS Analysis

This protocol provides a robust self-validating system for the analysis of nitrophenylacetic acid derivatives.

Objective: To determine the purity and confirm the molecular weight of this compound.

Methodology:

  • Standard and Sample Preparation:

    • Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions to create working standards (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL).

    • Prepare a sample solution at a concentration of ~10 µg/mL.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for separating aromatic compounds[10].

    • Mobile Phase A: Water with 0.1% Formic Acid. The acid is crucial for ensuring the carboxylic acid is protonated, leading to better peak shape.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: A typical gradient would be 10% B to 90% B over 15 minutes. This ensures that any impurities with different polarities are effectively separated.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV detector set at a wavelength where the nitro-aromatic chromophore absorbs, typically around 254 nm or 280 nm.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is preferred. The carboxylic acid will readily deprotonate to form the [M-H]⁻ ion, which has an expected m/z of 210.16.

    • Scan Range: 50-500 m/z.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

Data Interpretation:

  • The HPLC chromatogram will indicate the purity of the sample by the relative area of the main peak.

  • The mass spectrum corresponding to the main peak should show a prominent ion at m/z 210.16, confirming the identity of the compound.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Prep Dissolve sample in Acetonitrile/Water HPLC HPLC Separation (Reverse Phase C18) Prep->HPLC MS Mass Spectrometry (ESI Negative Mode) HPLC->MS Eluent Transfer Purity Assess Purity via Chromatogram MS->Purity Identity Confirm Identity via Mass Spectrum (m/z) MS->Identity

Figure 3: Logical workflow for the analytical characterization of this compound.

Part 4: Safety, Handling, and Disposal

Working with any chemical requires strict adherence to safety protocols. The information below is derived from safety data sheets for closely related nitroaromatic and phenylacetic acid compounds.

Hazard Identification
  • Hazard Statements: Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[4][11].

  • Signal Word: Warning[4][11].

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat[12]. If dust is generated, use an approved N95 respirator[13].

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[12]. Ensure eyewash stations and safety showers are readily accessible[14].

  • Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling[12][14].

First Aid Measures
  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention[12].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician[12].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur[12].

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur[12].

Disposal

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[12]. Do not let the product enter drains.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Hoffman Fine Chemicals. (n.d.). CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • PubChem. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid.
  • BLDpharm. (n.d.). 20876-28-2|2-(2-Methoxy-6-nitrophenyl)acetic acid.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid 98%.
  • Eurofins. (2021, May 24). Analytical Method Summaries.
  • SpectraBase. (n.d.). Acetic acid, 2-methoxy-5-nitrophenyl ester.
  • Solubility of Things. (n.d.). p-Methoxyphenylacetic acid.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). 2-(3-Methoxy-2-nitrophenyl)acetic Acid.
  • SIELC Technologies. (n.d.). Separation of 2-Methoxy-4-[(4-nitrophenyl)azo]aniline on Newcrom R1 HPLC column.
  • Organic Syntheses. (n.d.). Phenylacetic acid.
  • NIST. (n.d.). 2-Methoxyphenylacetic acid, TMS derivative.
  • Sigma-Aldrich. (n.d.). 2-Methoxyphenylacetic acid 98%.
  • Hoffman Fine Chemicals. (n.d.). CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid.
  • Chem-Impex. (n.d.). 2-Nitrophenylacetic acid.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • Biosynth. (n.d.). 2-Methoxyphenylacetic acid.
  • Sigma-Aldrich. (n.d.). 2-(4-Methoxy-2-nitrophenyl)acetic acid.
  • Fisher Scientific. (n.d.). 2-(2-Methyl-6-nitrophenyl)acetic acid, 95%, Thermo Scientific Chemicals.
  • Google Patents. (n.d.). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • Thermo Fisher Scientific. (n.d.). 2-Nitrophenylacetic acid, 99%.
  • PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid.
  • Sigma-Aldrich. (n.d.). 2-Nitrophenylacetic acid 98%.
  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid.
  • PubChem. (n.d.). 4-Methoxyphenylacetic Acid.
  • Royal Society of Chemistry. (n.d.). Reactions of 4-methoxy-2-oxopyran-6-ylacetic acid with acid anhydrides.

Sources

2-Methoxy-6-nitrophenylacetic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Methoxy-6-nitrophenylacetic acid

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate in organic synthesis. Its unique trifunctional substitution pattern—comprising a carboxylic acid, a methoxy group, and a nitro group in a specific ortho- and meta-arrangement—renders it a versatile building block for the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, characterization, potential applications, and safety protocols, designed to support professionals in research and development.

Chapter 1: Chemical Identity and Structure Elucidation

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in complex synthetic and developmental workflows. This chapter details the precise nomenclature, structure, and key physicochemical properties of this compound.

IUPAC Nomenclature and Synonyms

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is 2-(2-Methoxy-6-nitrophenyl)acetic acid .

Commonly encountered synonyms and identifiers include:

  • 2-Methoxy-6-nitrobenzeneacetic acid

  • CAS Number: 20876-28-2[1]

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with an acetic acid moiety, at position 2 with a methoxy group, and at position 6 with a nitro group. The ortho-positioning of the bulky methoxy and nitro groups relative to the acetic acid side chain introduces significant steric hindrance, which can influence the molecule's reactivity and conformational preferences.

Caption: Chemical structure of 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Key Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

PropertyValueSource
Molecular Formula C₉H₉NO₅[1]
Molecular Weight 211.17 g/mol [1]
Physical Form Solid
Storage Temperature Room Temperature, sealed in dry conditions[1]

Chapter 2: Synthesis and Mechanistic Insights

While multiple synthetic routes may be conceived, a common and logical approach involves the nitration of a commercially available precursor. This section outlines a plausible synthesis pathway, explains the rationale behind the procedural steps, and provides a representative experimental protocol.

Proposed Synthesis Pathway: Nitration of 2-Methoxyphenylacetic acid

The synthesis of this compound can be efficiently achieved through the electrophilic aromatic substitution (nitration) of 2-Methoxyphenylacetic acid. The methoxy group is a strong activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. The combined directing effects favor substitution at the positions ortho and para to the methoxy group. Due to steric hindrance from the acetic acid group at the adjacent position, nitration is expected to occur preferentially at the other ortho position (C6) and the para position (C4).

synthesis_workflow start Start: 2-Methoxyphenylacetic acid reaction Electrophilic Nitration start->reaction reagents Reagents: - Acetic Anhydride - Nitric Acid (HNO₃) reagents->reaction workup Aqueous Workup (Quenching & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative example based on standard nitration procedures for similar substrates, such as the synthesis of 2-methyl-3-nitrophenylacetic acid[2]. Caution: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methoxyphenylacetic acid (1 equivalent) in acetic anhydride (1.1 equivalents).

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath. Stirring is crucial to ensure uniform temperature.

  • Nitration: Add concentrated nitric acid (1.4-1.6 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of acetic anhydride as a solvent and reagent helps to control the reaction's exothermicity and generates acetyl nitrate in situ, a milder nitrating agent than nitric acid alone.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a beaker of ice water with vigorous stirring to quench the reaction and precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Purification: The crude product, which may contain the 4-nitro isomer, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure this compound.

Mechanistic Considerations

The key to this synthesis is controlling the regioselectivity of the nitration. The powerful ortho-directing effect of the methoxy group is the primary driver for substitution at the C6 position. The acetic anhydride serves a dual purpose: it acts as a solvent and reacts with nitric acid to form acetyl nitrate (CH₃COONO₂), which is a less aggressive and more selective nitrating agent. This helps to prevent over-nitration and the formation of unwanted byproducts. The low temperature is critical to control the rate of this highly exothermic reaction and to minimize side reactions.

Chapter 3: Spectroscopic and Analytical Characterization

Confirming the identity and purity of a synthesized compound is paramount. This chapter outlines the expected spectroscopic signatures for this compound based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Aromatic Protons (3H): The three protons on the benzene ring will appear as a complex multiplet pattern, typically in the range of δ 7.0-8.0 ppm.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group is expected, likely around δ 3.8-4.2 ppm.

    • Methoxy Protons (-OCH₃): A sharp singlet for the three methoxy protons will be observed, typically around δ 3.9-4.1 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet, often far downfield (δ 10-12 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Carbonyl Carbon (-COOH): Expected in the range of δ 170-180 ppm.

    • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-160 ppm), including the carbon bearing the methoxy group (C-O), the nitro group (C-N), and the acetic acid group (C-C).

    • Methylene Carbon (-CH₂-): A signal around δ 35-45 ppm.

    • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500-3300 cm⁻¹.

  • C-H Stretch (Aromatic & Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.

  • N-O Stretch (Nitro Group): Two strong absorptions are characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

  • C-O Stretch (Ether): An absorption in the region of 1200-1275 cm⁻¹.

Mass Spectrometry (MS)

In Electron Impact (EI) mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 211. Key fragmentation patterns would likely include the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Spectroscopic Data Expected Chemical Shift / Frequency / m/z Assignment
¹H NMR δ 10-12 ppm (broad s)-COOH
δ 7.0-8.0 ppm (m)Ar-H
δ 3.9-4.1 ppm (s)-OCH₃
δ 3.8-4.2 ppm (s)-CH₂-
IR 2500-3300 cm⁻¹ (broad)O-H stretch
1700-1725 cm⁻¹ (strong)C=O stretch
1520-1560 cm⁻¹ (strong)Asymmetric N-O stretch
1340-1380 cm⁻¹ (strong)Symmetric N-O stretch
MS (EI) m/z = 211[M]⁺
m/z = 166[M - COOH]⁺
m/z = 165[M - NO₂]⁺

Chapter 4: Applications in Research and Drug Development

The utility of this compound lies in its potential as a precursor for more elaborate molecular targets.

Role as a Synthetic Intermediate

This compound is a classic example of a building block. The three functional groups can be selectively manipulated:

  • The nitro group can be reduced to an amine (-NH₂), which can then be used to form amides, participate in cyclization reactions, or be converted into a diazonium salt for further functionalization.

  • The carboxylic acid group can be converted into esters, amides, acid chlorides, or reduced to an alcohol.

  • The methoxy group is generally stable but can be cleaved under harsh conditions if necessary.

Potential in Heterocyclic Chemistry

A key application of related nitrophenylacetic acids is in the synthesis of heterocyclic compounds. For example, the reduction of the nitro group to an amine, followed by an intramolecular condensation with the carboxylic acid (or a derivative), can lead to the formation of lactams—core structures in many biologically active molecules. This intramolecular cyclization is a powerful strategy in medicinal chemistry.

Relevance to Bioactive Molecules

While direct applications of this compound itself are not widely documented, derivatives of nitrophenylacetic acids are precursors to various biologically active molecules.[3] They are used in the synthesis of anti-inflammatory agents, enzyme inhibitors, and anticancer agents.[3][4] The strategic placement of the functional groups in this compound makes it an attractive starting material for creating libraries of novel compounds for drug discovery screening.

Chapter 5: Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable when handling any chemical reagent. The information below is summarized from available Safety Data Sheets (SDS).

Hazard Identification

This chemical is considered hazardous and may cause:

  • Skin irritation.

  • Serious eye irritation.

  • Respiratory irritation.[5][6]

Signal Word: Warning

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[7] Eyewash stations and safety showers must be readily accessible.[5]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[7]

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[7]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[7]

First Aid Measures
  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.[5][6]

  • If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[5][6]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][6]

  • If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[6]

Storage and Disposal
  • Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool place.[5][6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][6]

References

  • Fisher Scientific. (2024, April 1).
  • Sigma-Aldrich. 2-(4-Methoxy-2-nitrophenyl)acetic acid.
  • Thermo Fisher Scientific. (2025, September 24).
  • CymitQuimica. (2025, August 26).
  • BLDpharm. 2-(2-Methoxy-6-nitrophenyl)acetic acid.
  • Chem-Impex. 2-Nitrophenylacetic acid.
  • Wikipedia. (2-Nitrophenyl)acetic acid.
  • Google Patents. (CN101486654A) Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Puspaningtyas A R. (2017). Drug Development of Mefenamic Acid Derivatives as Analgesic by Molecular Approach.

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An In-Depth Technical Guide to the Synthesis Precursors for 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Methoxy-6-nitrophenylacetic Acid

This compound is a key organic intermediate whose structural motif is of significant interest in medicinal chemistry and drug development. The presence of the methoxy, nitro, and phenylacetic acid functionalities provides a versatile scaffold for the synthesis of a wide array of more complex molecules, including potential therapeutic agents. The strategic placement of these groups influences the molecule's electronic properties and steric hindrance, offering multiple avenues for further chemical modifications. This guide provides a comprehensive overview of the primary synthetic precursors and strategic pathways for the synthesis of this important compound, delving into the mechanistic rationale behind each approach and furnishing detailed experimental insights.

Strategic Synthesis Pathways: A Comparative Analysis

The synthesis of this compound can be approached from several distinct strategic directions, each with its own set of advantages and challenges. The choice of a particular route is often dictated by the availability and cost of starting materials, desired overall yield, and scalability. This guide will focus on three core precursor-based strategies:

  • Nitration of 2-Methoxyphenylacetic Acid: A direct approach involving the functionalization of a readily available precursor.

  • Side-Chain Elongation of 2-Methoxy-6-nitrotoluene: A robust method that builds the acetic acid moiety onto a pre-functionalized aromatic ring.

  • Homologation of 2-Methoxy-6-nitrobenzaldehyde: A strategy that extends the carbon chain of a benzaldehyde precursor.

The following sections will provide a detailed examination of each of these pathways.

Pathway 1: Regioselective Nitration of 2-Methoxyphenylacetic Acid

This approach is conceptually the most direct, starting from the commercially available 2-methoxyphenylacetic acid.[1][2][3][4] The primary challenge in this pathway lies in controlling the regioselectivity of the electrophilic aromatic substitution (nitration) to achieve the desired 2,6-disubstituted product.

Mechanistic Considerations

The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator due to its strong +R (resonance) effect. The acetic acid moiety (-CH₂COOH) is a deactivating group and a meta-director. Therefore, the nitration of 2-methoxyphenylacetic acid is expected to yield a mixture of isomers, primarily the 4-nitro and 6-nitro products. Achieving a high yield of the desired 6-nitro isomer requires careful selection of nitrating agents and reaction conditions to exploit the subtle differences in steric and electronic effects.

A potential synthetic scheme is as follows:

2-Methoxyphenylacetic_acid 2-Methoxyphenylacetic Acid 2_Methoxy_6_nitrophenylacetic_acid This compound 2-Methoxyphenylacetic_acid->2_Methoxy_6_nitrophenylacetic_acid Nitration Isomeric_Byproducts Isomeric Byproducts (e.g., 4-nitro, 5-nitro) 2-Methoxyphenylacetic_acid->Isomeric_Byproducts Nitration Nitrating_Agent Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent->2_Methoxy_6_nitrophenylacetic_acid Nitrating_Agent->Isomeric_Byproducts

Caption: Nitration of 2-Methoxyphenylacetic Acid.

Experimental Protocol: Nitration of a Phenylacetic Acid Derivative

Reaction: 2-methylphenylacetic acid + HNO₃/CH₃CO₂O → 2-methyl-3-nitrophenylacetic acid

Procedure:

  • In a reaction vessel equipped with a stirrer and a thermometer, add 2-methylphenylacetic acid, acetic anhydride, and dichloromethane.

  • Cool the mixture to 0°C with stirring.

  • Slowly add 98% nitric acid dropwise, maintaining the reaction temperature between -10°C and 10°C.

  • After the addition is complete, continue the reaction for 1-3 hours.

  • The product can be isolated by filtration.

Note: This protocol would require significant optimization to favor the 6-nitro isomer of 2-methoxyphenylacetic acid, likely involving a detailed study of temperature, reaction time, and the specific nitrating agent used.

PrecursorKey TransformationAdvantagesDisadvantages
2-Methoxyphenylacetic AcidNitrationCommercially available starting materialPoor regioselectivity, formation of isomers

Pathway 2: Side-Chain Elongation of 2-Methoxy-6-nitrotoluene

This pathway offers better control over the substitution pattern of the aromatic ring by starting with a precursor that already contains the desired methoxy and nitro groups in the correct positions. The synthesis then focuses on converting the methyl group into the acetic acid side chain.

Synthesis of the Precursor: 2-Methoxy-6-nitrotoluene

The synthesis of 2-methoxy-6-nitrotoluene can be achieved through the nitration of 2-methoxytoluene.[5] The methoxy group directs the nitration to the ortho and para positions. While a mixture of isomers is possible, the desired 2,6-disubstituted product is a likely component.

Side-Chain Bromination and Cyanation

A common method for converting a methyl group to a phenylacetic acid is through side-chain bromination followed by cyanation and hydrolysis.

2_Methoxy_6_nitrotoluene 2-Methoxy-6-nitrotoluene 2_Methoxy_6_nitrobenzyl_bromide 2-Methoxy-6-nitrobenzyl Bromide 2_Methoxy_6_nitrotoluene->2_Methoxy_6_nitrobenzyl_bromide Bromination NBS_AIBN NBS, AIBN NBS_AIBN->2_Methoxy_6_nitrobenzyl_bromide 2_Methoxy_6_nitrophenylacetonitrile 2-Methoxy-6-nitrophenylacetonitrile 2_Methoxy_6_nitrobenzyl_bromide->2_Methoxy_6_nitrophenylacetonitrile Cyanation KCN KCN KCN->2_Methoxy_6_nitrophenylacetonitrile 2_Methoxy_6_nitrophenylacetic_acid This compound 2_Methoxy_6_nitrophenylacetonitrile->2_Methoxy_6_nitrophenylacetic_acid Hydrolysis Acid_Hydrolysis Acid Hydrolysis Acid_Hydrolysis->2_Methoxy_6_nitrophenylacetic_acid

Caption: Synthesis via Side-Chain Elongation.

Experimental Protocols

1. Side-Chain Bromination of 2-Methoxy-6-nitrotoluene: Free-radical side-chain bromination of alkylaromatics is a well-established reaction.[6][7]

  • Reagents: N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Solvent: A non-polar solvent like carbon tetrachloride or supercritical carbon dioxide is typically used.[6]

  • Conditions: The reaction is usually carried out under reflux with irradiation by a sunlamp to initiate the radical chain reaction.

2. Cyanation of 2-Methoxy-6-nitrobenzyl Bromide: The resulting benzyl bromide can be converted to the corresponding nitrile by reaction with an alkali metal cyanide.

  • Reagents: Sodium cyanide or potassium cyanide.

  • Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Conditions: The reaction is typically heated to ensure a reasonable reaction rate.

3. Hydrolysis of 2-Methoxy-6-nitrophenylacetonitrile: The final step is the hydrolysis of the nitrile to the carboxylic acid.

  • Reagents: A strong acid such as sulfuric acid or hydrochloric acid, or a strong base like sodium hydroxide.

  • Conditions: The reaction mixture is heated under reflux for several hours. Acidification of the reaction mixture after basic hydrolysis yields the desired carboxylic acid.

PrecursorKey TransformationsAdvantagesDisadvantages
2-Methoxy-6-nitrotolueneSide-chain bromination, cyanation, hydrolysisGood control of aromatic substitution patternMulti-step process, use of toxic cyanide reagents

Pathway 3: Homologation of 2-Methoxy-6-nitrobenzaldehyde

This strategy involves the synthesis of 2-methoxy-6-nitrobenzaldehyde as a key intermediate, followed by a one-carbon homologation to introduce the acetic acid side chain.

Synthesis of the Precursor: 2-Methoxy-6-nitrobenzaldehyde

The synthesis of 2-methoxy-6-nitrobenzaldehyde can be achieved by the oxidation of 2-methoxy-6-nitrotoluene. A common method for the oxidation of a methyl group to an aldehyde is through the formation of a diacetate intermediate followed by hydrolysis.[8]

Conversion of Benzaldehyde to Phenylacetic Acid

Several methods can be employed to convert a benzaldehyde to a phenylacetic acid.

1. Strecker Synthesis: The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[9][10][11][12][13] This would produce 2-amino-2-(2-methoxy-6-nitrophenyl)acetic acid, which would then require a deamination step to yield the target molecule.

2. Darzens Condensation: The Darzens condensation of 2-methoxy-6-nitrobenzaldehyde with an α-haloester would yield an α,β-epoxy ester (a glycidic ester).[14][15][16][17][18] Subsequent hydrolysis and decarboxylation can lead to the formation of a phenylacetic acid derivative.

3. Willgerodt-Kindler Reaction: This reaction is suitable for converting aryl alkyl ketones to the corresponding amides, which can then be hydrolyzed to carboxylic acids.[19][20][21][22][23] This would necessitate starting from 2-methoxy-6-nitroacetophenone.

2_Methoxy_6_nitrobenzaldehyde 2-Methoxy-6-nitrobenzaldehyde Glycidic_Ester α,β-Epoxy Ester (Glycidic Ester) 2_Methoxy_6_nitrobenzaldehyde->Glycidic_Ester Darzens Condensation Alpha_haloester_Base α-haloester, Base Alpha_haloester_Base->Glycidic_Ester 2_Methoxy_6_nitrophenylacetic_acid This compound Glycidic_Ester->2_Methoxy_6_nitrophenylacetic_acid Rearrangement Hydrolysis_Decarboxylation Hydrolysis, Decarboxylation Hydrolysis_Decarboxylation->2_Methoxy_6_nitrophenylacetic_acid

Caption: Synthesis via Darzens Condensation.

PrecursorKey TransformationsAdvantagesDisadvantages
2-Methoxy-6-nitrobenzaldehydeDarzens condensation, hydrolysis, decarboxylationEstablished methods for homologationCan be a multi-step process with moderate yields
2-Methoxy-6-nitroacetophenoneWillgerodt-Kindler reaction, hydrolysisDirect conversion of a ketone to a phenylacetic acid derivativeRequires synthesis of the acetophenone precursor

Conclusion and Future Outlook

The synthesis of this compound can be achieved through several viable pathways, with the choice of precursor being a critical determinant of the overall efficiency and scalability of the process. The side-chain elongation of 2-methoxy-6-nitrotoluene currently presents the most logical and controllable route, despite being a multi-step process. The direct nitration of 2-methoxyphenylacetic acid, while attractive in its simplicity, is hampered by challenges in regioselectivity. The homologation of 2-methoxy-6-nitrobenzaldehyde offers alternative strategies, though they may involve more complex transformations.

Future research in this area could focus on the development of more regioselective nitration catalysts or more efficient one-pot procedures for the conversion of toluene precursors to their corresponding phenylacetic acids. Advances in catalytic direct oxidation of methyl groups to carboxylic acids could also significantly streamline the synthesis of this important intermediate.[24][25][26][27][28]

References

  • Sciencemadness.org. (2007, October 20). 6-hydroxy-2-nitrobenzaldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. Retrieved from [Link]

  • SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. Retrieved from [Link]

  • MedSchoolCoach. (2020, October 27). Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Oxidation of Nitrotoluenes with Air Using N-Hydroxyphthalimide Analogues as Key Catalysts. Retrieved from [Link]

  • Raju, T., et al. (2005). A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis. Tetrahedron Letters, 46(41), 7047-7050.
  • SciSpace. (n.d.). Optimum Conditions for the Willgerodt-Kindler Reaction. 1. Retrieved from [Link]

  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-205.
  • Legnani, L., et al. (2022). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. Chemistry – An Asian Journal, 17(23), e202200889.
  • MSU chemistry. (2009, January 30). Willgerodt‐Kindler Reac1on. Retrieved from [Link]

  • Survival Technologies. (n.d.). 2-METHOXY-6-NITROTOLUENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROTOLUENE. Retrieved from [Link]

  • SciSpace. (n.d.). Darzens reaction. Retrieved from [Link]

  • Popkov, A. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Acta Chimica Slovenica, 52, 460-462.
  • CiteSeerX. (n.d.). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain.
  • PrepChem.com. (n.d.). Synthesis of 2-nitro-benzaldehyde-imine. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Side-Chain Bromination. II. Negative Catalytic Effects. Retrieved from [Link]

  • YouTube. (2016, August 2). Synthesis of ortho para nitrotulene. Retrieved from [Link]

  • World Scientific Publishing. (n.d.). Catalytic Oxidation: Principles and Applications : BACK MATTER. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009, January 2). 2-Bromo-6-nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 6-chloro-2-nitrotoluene.
  • PrepChem.com. (n.d.). Preparation of nitrotoluene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • ResearchGate. (n.d.). Aerobic Photo Oxidation of Toluene Derivatives into Carboxylic Acids with Bromine–water Under Catalyst-Free Conditions. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Oxidation Mechanism of Toluene on the Ce0.875Zr0.125O2 (110) Surface. Retrieved from [Link]

  • MDPI. (n.d.). Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • AHH Chemical. (2023, September 18). 2-Methoxyphenylacetic Acid CAS: 93-25-4. Retrieved from [Link]

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Spectroscopic Unveiling of 2-Methoxy-6-nitrophenylacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of the spectroscopic characteristics of 2-Methoxy-6-nitrophenylacetic acid, a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra in public databases, this document leverages high-quality predicted spectroscopic data, contextualized with established principles of spectroscopic interpretation and comparative analysis with structurally related molecules. This approach offers a robust framework for researchers, scientists, and drug development professionals to understand and utilize the spectroscopic signature of this molecule.

Introduction: The Structural Significance of this compound

This compound is a substituted aromatic carboxylic acid. The interplay of its functional groups—the methoxy (-OCH₃), nitro (-NO₂), and acetic acid (-CH₂COOH) moieties—on the benzene ring creates a unique electronic and structural environment. Understanding the precise arrangement and interaction of these groups is paramount for predicting its reactivity, designing synthetic pathways, and elucidating its potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this structural elucidation.

This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the NMR, IR, and MS data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can deduce the carbon-hydrogen framework.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A generalized protocol for acquiring NMR data for a compound like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) within an NMR tube. Complete dissolution is crucial for high-resolution spectra and can be aided by gentle vortexing or sonication.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped for both ¹H and ¹³C detection.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • The spectral width should encompass the expected range of proton chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The spectral width should cover the expected range of carbon chemical shifts (typically 0-200 ppm).

  • Data Processing: The acquired Free Induction Decay (FID) signal is transformed into a frequency-domain spectrum using a Fourier transform. Phase and baseline corrections are then applied to obtain the final, interpretable spectrum.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum provides valuable information about the electronic environment of the protons.

Table 1: Predicted ¹H NMR Data for this compound

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10-12Singlet1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet at a high chemical shift, highly dependent on solvent and concentration.
~7.8Doublet1HAromatic HThis proton is ortho to the electron-withdrawing nitro group, leading to significant deshielding and a downfield shift.
~7.5Triplet1HAromatic HThis proton is meta to both the nitro and methoxy groups, experiencing a moderate deshielding effect.
~7.1Doublet1HAromatic HThis proton is ortho to the electron-donating methoxy group, resulting in shielding and an upfield shift compared to the other aromatic protons.
~3.9Singlet2H-CH₂-The methylene protons adjacent to the aromatic ring and the carboxylic acid. The chemical shift is influenced by the proximity to the deshielding aromatic ring and carbonyl group.
~3.8Singlet3H-OCH₃The protons of the methoxy group are in a relatively shielded environment, resulting in a characteristic singlet in this region.

Note: Predicted chemical shifts are estimates and can vary based on the prediction algorithm and experimental conditions.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Predicted Chemical Shift (ppm)AssignmentRationale
~172-C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the downfield end of the spectrum.
~155C-OCH₃The aromatic carbon directly attached to the electron-donating methoxy group is deshielded.
~148C-NO₂The aromatic carbon bearing the electron-withdrawing nitro group is also significantly deshielded.
~135C-CH₂COOHThe aromatic carbon to which the acetic acid moiety is attached.
~130Aromatic CHAromatic carbon experiencing moderate deshielding.
~120Aromatic CHAromatic carbon experiencing moderate deshielding.
~110Aromatic CHAromatic carbon shielded by the adjacent methoxy group.
~56-OCH₃The carbon of the methoxy group is in a typical range for such functionalities.
~35-CH₂-The methylene carbon of the acetic acid side chain.

Note: Predicted chemical shifts are estimates and can vary.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

A common method for obtaining the IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental absorptions.

  • Sample Spectrum: The sample spectrum is then collected. The instrument typically scans the mid-infrared range (4000-400 cm⁻¹).

  • Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum of this compound

The predicted IR spectrum reveals characteristic absorption bands corresponding to the molecule's functional groups.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3300-2500 (broad)O-H stretchCarboxylic acid (-COOH)The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
~3100-3000C-H stretchAromaticAromatic C-H stretching vibrations typically appear in this region.
~2950-2850C-H stretchMethylene (-CH₂-) and Methoxy (-OCH₃)Aliphatic C-H stretching vibrations from the acetic acid side chain and the methoxy group.
~1710C=O stretchCarboxylic acid (-COOH)A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid.
~1600, ~1470C=C stretchAromatic ringThese absorptions are due to the stretching vibrations of the carbon-carbon bonds within the benzene ring.
~1530, ~1350N-O asymmetric and symmetric stretchNitro group (-NO₂)These two strong absorptions are highly characteristic of the nitro functional group.
~1250C-O stretchAryl ether (-O-CH₃) and Carboxylic acid (-C-O)This region will likely contain overlapping signals from the C-O stretching of the methoxy group and the carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern.

Experimental Protocol: Acquiring a Mass Spectrum

Electron Ionization (EI) is a common ionization method for relatively small, volatile organic molecules.

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam, leading to the ejection of an electron and the formation of a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is often energetically unstable and undergoes fragmentation into smaller, charged fragments and neutral molecules.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.

Predicted Mass Spectrum and Fragmentation of this compound

The molecular weight of this compound (C₉H₉NO₅) is 211.17 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z = 211.

Molecular Structure and Fragmentation Visualization

Caption: Molecular structure and predicted EI-MS fragmentation of this compound.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed FragmentLoss from Molecular Ion
211[M]⁺•-
194[M-OH]⁺-OH
166[M-COOH]⁺-COOH
165[M-NO₂]⁺-NO₂

The fragmentation is likely to be initiated by the loss of labile groups. The loss of a hydroxyl radical (-OH) from the carboxylic acid would result in a fragment at m/z 194. Decarboxylation (loss of -COOH) would lead to a fragment at m/z 166. A characteristic fragmentation for nitroaromatic compounds is the loss of the nitro group (-NO₂), which would produce a fragment at m/z 165. Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, and MS) for this compound. By integrating theoretical principles with predictive data and comparative analysis, researchers are equipped with a foundational understanding of the spectroscopic characteristics of this molecule. This knowledge is crucial for its unambiguous identification, for monitoring its synthesis, and for providing a basis for understanding its chemical behavior in various applications, from materials science to pharmaceutical development. As experimental data for this specific compound becomes available, it will be valuable to compare it with the predictions outlined in this guide to further refine our understanding of its molecular properties.

References

  • NIST Chemistry WebBook: National Institute of Standards and Technology. [Link]

  • Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • ACD/Labs NMR Predictors: Advanced Chemistry Development, Inc. [Link]

  • ChemDraw: PerkinElmer Informatics. [Link]

Solubility Profiling of 2-Methoxy-6-nitrophenylacetic Acid: A Framework for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-6-nitrophenylacetic acid. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this paper establishes a robust predictive and experimental protocol. By analyzing the molecule's structural attributes and applying established methodologies, researchers can systematically characterize its solubility profile. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols necessary for a thorough solubility assessment.

Introduction: The Significance of Solubility

This compound is a substituted phenylacetic acid derivative. Compounds of this class are pivotal as intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals. The introduction of methoxy (-OCH₃) and nitro (-NO₂) groups onto the phenylacetic acid backbone significantly alters the molecule's electronic and steric properties, thereby influencing its reactivity and, crucially, its solubility.

A comprehensive understanding of a compound's solubility in different solvent systems is a cornerstone of process chemistry and pharmaceutical science. It informs:

  • Reaction Condition Optimization: Selecting appropriate solvents to ensure reactants are in the solution phase.

  • Purification Strategies: Designing effective crystallization and chromatographic purification methods.

  • Formulation Development: Identifying suitable excipients and vehicles for creating stable and bioavailable drug products.[1]

  • Biopharmaceutical Classification: Determining the Biopharmaceutics Classification System (BCS) class of an API, which can guide decisions on bioequivalence studies.[2]

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior and then present a detailed experimental workflow for its empirical determination.

Theoretical & Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces between the solute and solvent molecules.

Molecular Structure and Functional Group Analysis

The structure of this compound contains several key functional groups that dictate its solubility characteristics:

  • Carboxylic Acid (-COOH): This is a highly polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. Its presence suggests that solubility will be highly dependent on the pH of aqueous media. In basic conditions (pH > pKa), the carboxylic acid will deprotonate to form a highly polar carboxylate salt, which is expected to be significantly more soluble in water.[3][4]

  • Aromatic Ring (Benzene): The phenyl ring is inherently nonpolar and hydrophobic, which tends to decrease water solubility.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions and act as a hydrogen bond acceptor, which may enhance solubility in polar solvents.

  • Methoxy Group (-OCH₃): This group is moderately polar and can act as a hydrogen bond acceptor. Its presence can slightly increase solubility in polar solvents compared to an unsubstituted phenyl ring.[5]

The interplay between the hydrophobic aromatic core and the polar functional groups results in a molecule with mixed polarity. Its solubility will therefore be a nuanced balance of these competing influences.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing A Weigh excess solid (this compound) B Add precise volume of selected solvent A->B C Agitate at constant temperature (e.g., orbital shaker, 24-72h) B->C D Allow solids to settle C->D E Separate solid and liquid (Centrifugation and/or Filtration) D->E F Extract aliquot of saturated supernatant E->F G Dilute sample precisely F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate solubility (mg/mL) using calibration curve H->I

Caption: Standard experimental workflow for equilibrium solubility determination.

Detailed Experimental Protocols

Trustworthiness & Self-Validation: These protocols incorporate control measures, such as ensuring an excess of solid remains at equilibrium and using a validated analytical method, to ensure the reliability of the results.

Protocol 1: Equilibrium Solubility by Shake-Flask Method

This protocol details the determination of solubility in a single solvent system. It should be repeated for each solvent of interest.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Ethanol, HPLC grade)

  • Glass vials with screw caps (e.g., 4 mL)

  • Analytical balance

  • Calibrated pipettes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of this compound (e.g., 20-30 mg) to a pre-weighed glass vial. An excess is visually confirmed if solid material remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the solvent (e.g., 2.0 mL) to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 200 rpm). Allow the mixture to equilibrate for at least 24 hours. For compounds with slow dissolution kinetics, 48-72 hours may be necessary. [6]4. Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean HPLC vial. This step is critical to remove any microscopic undissolved particles.

  • Dilution: Perform an accurate serial dilution of the filtered supernatant with the mobile phase of the analytical method to bring the concentration within the calibrated range of the assay.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the original solubility in mg/mL, accounting for the dilution factor. The experiment should be performed in triplicate for statistical validity. [2]

Protocol 2: pH-Dependent Aqueous Solubility Profile

This protocol is essential for APIs and is based on WHO guidelines for BCS classification. [7] Materials:

  • Same as Protocol 1.

  • Buffer solutions: pH 1.2 (e.g., 0.1 N HCl), pH 4.5 (e.g., Acetate buffer), and pH 6.8 (e.g., Phosphate buffer). Pharmacopoeial buffer solutions are recommended. [2]* pH meter.

Procedure:

  • Setup: Prepare three sets of vials (in triplicate) corresponding to the three buffer systems (pH 1.2, 4.5, and 6.8).

  • Execution: Follow steps 1-8 from Protocol 1 for each pH condition.

  • pH Verification: After equilibration (Step 3), measure and record the final pH of the supernatant to ensure the buffer capacity was sufficient.

  • Data Analysis: Plot the measured solubility (mg/mL) as a function of pH to generate the pH-solubility profile. The lowest measured solubility across this range is used for BCS classification. [2]

Data Presentation and Interpretation

All quantitative results should be compiled into a clear, tabular format for easy comparison.

Quantitative Solubility Data Table

The following table serves as a template for recording experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Analytical Method
Water (pH ~7)25[Experimental Value][Calculated Value]HPLC-UV
Buffer pH 1.237[Experimental Value][Calculated Value]HPLC-UV
Buffer pH 4.537[Experimental Value][Calculated Value]HPLC-UV
Buffer pH 6.837[Experimental Value][Calculated Value]HPLC-UV
Methanol25[Experimental Value][Calculated Value]HPLC-UV
Ethanol25[Experimental Value][Calculated Value]HPLC-UV
Acetonitrile25[Experimental Value][Calculated Value]HPLC-UV
Acetone25[Experimental Value][Calculated Value]HPLC-UV
Toluene25[Experimental Value][Calculated Value]HPLC-UV
Other...

Note: The molecular weight of this compound (C₉H₉NO₅) is 211.17 g/mol .

Conclusion

While direct, published solubility data for this compound is scarce, a robust solubility profile can be generated through a combination of theoretical prediction and systematic experimental measurement. The molecular structure suggests a complex solubility behavior characterized by low intrinsic aqueous solubility but enhanced solubility in organic polar solvents and pH-dependent solubility in aqueous buffers. By employing the standardized shake-flask method and validated analytical techniques as detailed in this guide, researchers in process chemistry and pharmaceutical development can obtain the reliable and critical data needed to advance their projects. This foundational knowledge is indispensable for efficient synthesis, purification, and the rational design of effective formulations.

References

  • Vertex AI Search. (2024). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • World Health Organization. (2021). Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver. WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report.
  • Chinese Pharmaceutical Association. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal.
  • Pharmapproach. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Vertex AI Search. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.
  • Solubility of Things. (n.d.). p-Methoxyphenylacetic acid.

Sources

An In-depth Technical Guide to the Discovery and Background of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylacetic acids represent a cornerstone scaffold in modern medicinal chemistry, forming the backbone of numerous non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive exploration of their discovery, tracing their lineage from historical anti-inflammatory remedies to their rational design and synthesis in the 20th century. We will delve into the core mechanism of action—the inhibition of cyclooxygenase (COX) enzymes—and dissect the critical structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental methodologies, and a robust framework for understanding this vital class of therapeutic agents.

A Historical Overture: From Natural Remedies to a Core Pharmacophore

The quest to alleviate pain and inflammation is as old as medicine itself. The journey of modern anti-inflammatory drugs began not in a laboratory, but with the ancient use of willow bark, a remedy recommended by Hippocrates for fever and pain.[1][2] The active compound, salicylic acid, was first isolated in the 19th century and later derivatized into the more palatable acetylsalicylic acid (aspirin) by Bayer in 1897.[1][3] Aspirin's success catalyzed the search for other synthetic anti-inflammatory agents, leading to the development of a wide array of organic acids.[1] Among these, the phenylacetic acid moiety emerged as a particularly fruitful pharmacophore, providing a versatile scaffold for developing some of the most widely used NSAIDs in clinical practice.[4][5] The timeline below illustrates the key milestones in this evolution.

Historical_Timeline cluster_Ancient Ancient & Early Chemistry cluster_PAA Phenylacetic Acid Derivatives cluster_Mechanism Mechanistic Discovery Willow_Bark ~400 BC Willow Bark Used (Hippocrates) Salicylic_Acid 1860 Salicylic Acid Synthesized Willow_Bark->Salicylic_Acid Aspirin 1897 Acetylsalicylic Acid (Aspirin) Introduced Salicylic_Acid->Aspirin Ibuprofen 1960s Ibuprofen Developed Aspirin->Ibuprofen Diclofenac 1973 Diclofenac Synthesized Ibuprofen->Diclofenac Vane_Discovery 1971 John Vane Discovers NSAID Mechanism (COX) COX_Isoforms 1990s COX-1 & COX-2 Isoforms Identified Vane_Discovery->COX_Isoforms

Caption: Key milestones in the development of NSAIDs.

The Core Mechanism of Action: Intercepting the Prostaglandin Cascade

The therapeutic effects of substituted phenylacetic acids were well-established long before their mechanism of action was understood. The seminal discovery came in 1971 when John Vane demonstrated that aspirin and other NSAIDs inhibit the biosynthesis of prostaglandins, key signaling molecules that mediate inflammation, pain, and fever.[6][7]

This inhibition occurs at the level of the cyclooxygenase (COX) enzymes. In the 1990s, it was discovered that COX exists in at least two isoforms:[1][2]

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that maintain physiological functions, such as protecting the gastrointestinal (GI) lining and mediating platelet aggregation.[1][2]

  • COX-2: An inducible enzyme that is upregulated at sites of inflammation and is responsible for producing the prostaglandins that drive the inflammatory response.[1][2]

Classical NSAIDs, including most phenylacetic acid derivatives, inhibit both COX-1 and COX-2.[2] Their anti-inflammatory efficacy stems from COX-2 inhibition, while the common side effect of GI irritation is largely attributed to the concurrent inhibition of the protective COX-1 pathway.[3] This dichotomy spurred the development of selective COX-2 inhibitors, though some of these later revealed significant cardiovascular risks.[1]

Arachidonic_Acid_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Physiological Prostaglandins (GI Protection, Platelet Function) COX1->PG_Physiological PG_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->PG_Inflammatory PAA Substituted Phenylacetic Acids (e.g., Diclofenac) PAA->COX1 PAA->COX2

Caption: Inhibition of the COX pathway by phenylacetic acid NSAIDs.

Foundational Molecules: A Closer Look at Key Compounds

The phenylacetic acid class is populated by several blockbuster drugs. The discovery and synthesis of Diclofenac and Ibuprofen, in particular, highlight the chemical ingenuity that propelled this field forward.

CompoundYear of SynthesisChemical NameKey Structural FeaturesCOX Selectivity
Ibuprofen 1960s(RS)-2-(4-(2-methylpropyl)phenyl)propanoic acidPropionic acid side chain; isobutylphenyl groupNon-selective
Diclofenac 19732-[(2,6-dichlorophenyl)amino]phenylacetic acidTwo phenyl rings with a specific twist; ortho-dichloro substitutionPartially COX-2 selective[8]
Aceclofenac Post-19732-((2-(2,6-dichlorophenyl)amino)phenyl)acetooxyacetic acidEster derivative of DiclofenacPreferential for COX-2
Diclofenac: The Power of Conformation

Diclofenac was first synthesized by Alfred Sallmann and Rudolf Pfister in 1973.[8] Its chemical name, 2-(2,6-dichloranilino) phenylacetic acid, precisely describes its structure.[8] The key to its high potency lies in the two ortho-chloro substituents on one of the phenyl rings. These bulky groups force a non-planar conformation, twisting the two aromatic rings relative to each other. This specific three-dimensional shape is crucial for its optimal fit within the active site of the COX enzymes.

Ibuprofen: A Revolution in Synthesis

While discovered in the 1960s, the story of Ibuprofen is also one of process chemistry innovation. The original "Boots process" was a six-step synthesis.[9] A more elegant and atom-economical three-step synthesis, known as the Boots-Hoechst-Celanese (BHC) process, was later developed and is considered a landmark in green chemistry.[10] This evolution underscores the drive not only for novel molecules but also for more efficient and sustainable manufacturing methods. Novel synthetic approaches, including continuous-flow chemistry, continue to be developed for these 50-year-old drugs.[10][11]

Structure-Activity Relationship (SAR): Designing for Potency

The development of potent phenylacetic acid derivatives is a textbook example of successful SAR exploration. The central scaffold provides a foundation, but the nature and position of substituents are what fine-tune the biological activity.

  • Acidic Moiety: The carboxylic acid group is essential for the primary mechanism of action. It is believed to interact with a key arginine residue (Arg-120) in the COX active site. Modifying this group, for instance through esterification to create prodrugs, is a common strategy to reduce GI irritation.[12]

  • Aromatic Rings: The phenyl rings provide the hydrophobic interactions necessary for binding within the enzyme's channel.

  • Ortho-Substitution: As seen with Diclofenac, substitution at the ortho-position of the anilino ring is a critical determinant of activity.[13] Halogen or alkyl groups in these positions create a twisted conformation that enhances potency and can confer a degree of COX-2 selectivity.[13] Quantitative structure-activity relationship (QSAR) analyses have confirmed that the angle of twist between the two phenyl rings is a crucial parameter for activity.[13]

  • α-Methyl Group: In profens like Ibuprofen, the presence of an α-methyl group on the acetic acid side chain creates a chiral center. The (S)-enantiomer is the active form, demonstrating the stereospecificity of the COX enzyme binding pocket.

Experimental Protocol: A Modern Approach to Synthesis

The synthesis of phenylacetic acid NSAIDs has evolved significantly. Continuous flow chemistry offers enhanced safety, efficiency, and scalability compared to traditional batch processing. Below is a conceptual workflow for the synthesis of Diclofenac, inspired by modern multi-step continuous flow methodologies.[14]

Synthesis_Workflow start Starting Materials (Aniline, Chloroacetic Acid) step1 Step 1: Amidation Formation of 2-chloro-N-phenylacetamide start->step1 step2 Step 2: Cascade Reaction Etherification / Smiles Rearrangement with 2,6-dichlorophenol step1->step2 step3 Step 3: Chlorination Introduction of chloroacetyl group step2->step3 step4 Step 4: Cyclization Intramolecular Friedel-Crafts step3->step4 step5 Step 5: Hydrolysis Ring opening to form Diclofenac Sodium step4->step5 end Final Product (Diclofenac Sodium) step5->end

Caption: Conceptual continuous flow synthesis workflow for Diclofenac.

Representative Protocol: Synthesis of Diclofenac Intermediate via Smiles Rearrangement

This protocol describes a key step in a modern Diclofenac synthesis, which avoids isolating certain intermediates, thereby improving step economy.[14]

Objective: To synthesize a hydroxyacetyldiphenylamine derivative via a cascade etherification/Smiles rearrangement.

Materials & Reagents:

  • 2-chloro-N-phenylacetamide (Intermediate 1)

  • 2,6-dichlorophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF) as solvent

  • Flow reactor system with temperature and pressure control

  • Standard glassware for workup and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reagent Preparation: Prepare separate stock solutions of 2-chloro-N-phenylacetamide, 2,6-dichlorophenol, and K₂CO₃ in DMF. The use of a solvent like DMF is crucial for solubilizing the reagents and base for the nucleophilic substitution and subsequent rearrangement.

  • Flow Reactor Setup: Prime the continuous flow reactor system according to the manufacturer's instructions. Set the reaction temperature for the cascade reaction coil (e.g., 100-140°C). The elevated temperature is necessary to overcome the activation energy for both the initial etherification and the intramolecular Smiles rearrangement.

  • Initiation of Flow: Pump the prepared reagent solutions into a T-mixer to ensure rapid and homogenous mixing before the mixture enters the heated reaction coil. The stoichiometry is controlled by the relative flow rates of the individual reagent streams.

  • Reaction & Residence Time: Allow the reaction mixture to traverse the heated coil. The total residence time (typically in the range of minutes to a few hours) is determined by the coil volume and the total flow rate. This controlled time ensures complete conversion while minimizing byproduct formation.

  • Quenching and Workup: The output stream from the reactor is cooled and collected in a vessel containing water to quench the reaction. The aqueous mixture is then transferred to a separatory funnel and extracted three times with ethyl acetate. The choice of ethyl acetate is standard for extracting moderately polar organic products.

  • Washing and Drying: The combined organic layers are washed with water and then with brine to remove residual DMF and inorganic salts. The organic layer is subsequently dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure (rotary evaporation) to yield the crude product. This crude material is then purified by column chromatography on silica gel to isolate the desired hydroxyacetyldiphenylamine derivative.

  • Characterization: The structure and purity of the final product are confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and connectivity of the atoms.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., O-H, N-H, C=O).

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

This self-validating protocol ensures that the identity and purity of the key intermediate are rigorously confirmed before proceeding to subsequent steps in the total synthesis.

Conclusion and Future Outlook

The discovery and development of substituted phenylacetic acids mark a pivotal chapter in the history of pharmacology. From the initial serendipitous discoveries rooted in natural products to the highly optimized and rationally designed synthetic molecules of today, this class of compounds has provided profound relief for millions suffering from pain and inflammation. The journey from non-selective COX inhibitors like Ibuprofen to more targeted agents like Diclofenac illustrates a deepening understanding of the underlying biology and a refinement of chemical synthesis.

Current and future research continues to build on this legacy, focusing on the development of novel derivatives with improved safety profiles, such as nitric oxide-donating NSAIDs (NO-NSAIDs) or dual COX/Lipoxygenase (LOX) inhibitors, which aim to mitigate the GI and cardiovascular side effects that still limit the use of these otherwise highly effective drugs.[3] The principles of SAR, mechanistic understanding, and synthetic innovation that defined the history of phenylacetic acids will undoubtedly continue to guide the future of anti-inflammatory drug discovery.

References

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  • Karaman, M., & Jameel, M. A. (2022). Looking at NSAIDs from a historical perspective and their current status in drug repurposing for cancer treatment and prevention. Naunyn-Schmiedeberg's Archives of Pharmacology, 395, 1269–1290. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylacetic acid. PubChem Compound Database. Available at: [Link]

  • Scribd. (n.d.). Phenylacetic Acid Derivatives Overview. Available at: [Link]

  • Buckler, R. T., & Adams, S. S. (1984). Phenylacetic acid derivatives, their preparation and compositions containing them. Google Patents.
  • Santini, C., et al. (2003). Phenylacetic acid derivatives as hPPAR agonists. Bioorganic & Medicinal Chemistry Letters, 13(7), 1277-1280. Available at: [Link]

  • ResearchGate. (n.d.). Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Available at: [Link]

  • Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. ResearchGate. Available at: [Link]

  • Lateral. (n.d.). Phenylacetic acid derivative: Significance and symbolism. Available at: [Link]

  • Arnold, S. L. M., et al. (2019). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 5(11), 1863-1874. Available at: [Link]

  • Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Available at: [Link]

Sources

Thermochemical data for 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Properties of 2-Methoxy-6-nitrophenylacetic Acid: A Roadmap for Experimental Determination and Computational Prediction

Abstract

This technical guide addresses the thermochemical properties of this compound. A comprehensive review of publicly available scientific literature and chemical databases indicates a notable absence of experimentally determined thermochemical data, such as the standard enthalpy of formation, for this compound. This document serves as a detailed roadmap for researchers, process chemists, and drug development professionals, outlining the authoritative experimental and computational methodologies required to obtain this critical data. The protocols provided are grounded in established principles of calorimetry and quantum chemistry, ensuring a robust and scientifically valid approach to filling this existing data gap. The significance of such data is underscored, particularly in the context of process safety and reaction optimization for nitroaromatic compounds.

Introduction to this compound

Chemical Identity and Significance

This compound is an organic molecule characterized by a phenylacetic acid backbone substituted with both a methoxy (-OCH₃) and a nitro (-NO₂) group at the 2 and 6 positions, respectively. Its structure suggests its potential utility as a versatile intermediate in organic synthesis. Substituted phenylacetic acids are precursors to a wide range of more complex molecules, including pharmaceuticals and other biologically active heterocycles.[1] The specific arrangement of the electron-withdrawing nitro group and the electron-donating methoxy group influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, making it a unique building block for targeted molecular design.

The Critical Role of Thermochemical Data

Thermochemical data, such as the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp), are fundamental to the chemical sciences and essential for technology development.[2] For nitroaromatic compounds, this information is of paramount importance for several reasons:

  • Process Safety and Hazard Analysis: The nitro group can impart energetic properties to a molecule.[3] Knowledge of the enthalpy of formation is crucial for calculating reaction enthalpies and assessing thermal stability, which is vital for preventing runaway reactions during scale-up.

  • Reaction and Process Optimization: Accurate thermochemical data allows for the precise modeling of reaction thermodynamics, helping to optimize yields and energy efficiency in synthetic processes.

  • Computational Modeling: Experimental data provides a critical benchmark for validating and refining computational chemistry models, which can then be used to predict the properties of related, yet-unsynthesized molecules.[2]

Given the lack of published data for this compound, the following sections provide detailed, field-proven protocols for its determination.

Experimental Determination of Thermochemical Properties

The primary experimental route to determine the standard enthalpy of formation of an organic compound is through combustion calorimetry.[4][5][6] This technique, supplemented by Differential Scanning Calorimetry (DSC) for heat capacity and phase change data, forms a complete experimental workflow.

Workflow for Experimental Data Acquisition

The following diagram outlines the logical flow for the experimental determination of key thermochemical parameters.

G cluster_prep Sample Preparation & Purity cluster_calorimetry Calorimetric Measurements cluster_analysis Data Analysis & Derivation P1 Synthesis & Purification P2 Purity Analysis (NMR, HPLC, Elemental) P1->P2 >99.5% purity C2 Combustion of Target Compound P2->C2 C3 DSC Analysis P2->C3 C1 Bomb Calorimeter Calibration (Benzoic Acid Standard) C1->C2 Determine ε_cal A1 Calculate ΔcU° (Combustion Energy) C2->A1 A5 Determine Cp and ΔfusH° C3->A5 A2 Apply Corrections (Ignition, Nitric Acid) A1->A2 A3 Derive ΔcH° (Combustion Enthalpy) A2->A3 A4 Calculate ΔfH° (solid) (Hess's Law) A3->A4

Caption: Experimental workflow for thermochemical data determination.

Protocol 1: Determination of Enthalpy of Formation via Combustion Calorimetry

This protocol describes the use of a static-bomb isoperibol calorimeter to measure the enthalpy of combustion, from which the enthalpy of formation is calculated.[7]

Principle: A precisely weighed sample is combusted in an excess of high-pressure oxygen. The heat released is absorbed by the calorimeter system, and the measured temperature rise allows for the calculation of the energy of combustion (ΔcU°).[8]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is purified (e.g., by recrystallization) and thoroughly dried.

    • Verify purity to be >99.5% using quantitative NMR, HPLC, and elemental analysis. Inaccurate results will be obtained with impure samples.

    • Press approximately 0.8 - 1.0 g of the sample into a pellet. Accurately weigh the pellet to ±0.01 mg.

  • Calorimeter Calibration:

    • Determine the energy equivalent (heat capacity) of the calorimeter system (ε_cal) by combusting a certified standard, typically benzoic acid.[8]

    • Perform at least five calibration runs to ensure reproducibility. The energy of combustion for the standard is known, allowing ε_cal to be calculated from the observed temperature rise (ΔT).

  • Combustion Experiment:

    • Place the weighed pellet in the crucible inside the combustion bomb.

    • Attach a known mass of platinum or nickel-chromium ignition wire. A cotton thread fuse can be used to connect the wire to the sample.[7]

    • Add 1 mL of distilled water to the bottom of the bomb to ensure all water formed during combustion is in the liquid state and to absorb any acids produced.

    • Seal the bomb and charge it with high-purity oxygen to a pressure of 25-30 atm. Check for leaks.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass of water (e.g., 2000 g).

    • Allow the system to reach thermal equilibrium while stirring. Record the temperature at regular intervals for 5 minutes (the 'fore period').

    • Ignite the sample by passing a current through the fuse wire.[7]

    • Record the temperature rise during the 'main period' until a maximum is reached, followed by the 'after period' as the temperature slowly falls.

  • Data Analysis:

    • Calculate the corrected temperature rise (ΔT_corr) to account for heat exchange with the surroundings.[7]

    • Calculate the total heat released (q_total) using: q_total = ε_cal * ΔT_corr.

    • Apply corrections for the energy of ignition (q_ign) and for the formation of nitric acid (HNO₃) from the combustion of the nitrogen-containing sample (determined by titration of the bomb washings).

    • The standard internal energy of combustion, ΔcU°, is calculated per mole of the compound.

    • Convert the standard energy of combustion (ΔcU°) to the standard enthalpy of combustion (ΔcH°) using the equation: ΔcH° = ΔcU° + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the balanced combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) using Hess's Law, based on the balanced combustion equation and the known standard enthalpies of formation for CO₂(g) and H₂O(l).[4][9]

Protocol 2: Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity (Cp) and the enthalpy of phase transitions, such as fusion (melting).[5]

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc).

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or gold DSC pan and hermetically seal it.[5] An empty, sealed pan is used as the reference.

  • Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 K/min) under an inert nitrogen atmosphere.[5]

    • Record the heat flow versus temperature.

  • Data Analysis:

    • The heat capacity (Cp) can be determined by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) under the same conditions.

    • If the sample melts, an endothermic peak will be observed. The integrated area of this peak corresponds to the enthalpy of fusion (ΔfusH°).

Computational Prediction of Thermochemical Properties

When experimental data is unavailable, quantum chemical calculations provide a powerful alternative for estimating thermochemical properties.[2] Modern methods can achieve high accuracy, often within ±1 kcal/mol ("chemical accuracy").[2]

Workflow for Computational Prediction

The diagram below illustrates a standard workflow for calculating thermochemical properties from first principles.

Caption: Computational workflow for predicting enthalpy of formation.

Protocol 3: Ab Initio Calculation of Enthalpy of Formation

Principle: This method uses quantum mechanics to calculate the total electronic energy of a molecule. Statistical mechanics is then used to add thermal contributions, yielding the enthalpy. To achieve high accuracy, an isodesmic reaction scheme is often employed to cancel out systematic errors in the calculations.

Methodology:

  • Molecular Structure Input: Construct the 3D structure of this compound using molecular modeling software.

  • Method Selection:

    • Choose a reliable level of theory. Density Functional Theory (DFT) with a hybrid functional like B3LYP or M06-2X is often a good starting point for geometry optimization and frequency calculations.[10][11]

    • Select a sufficiently large basis set, such as 6-311+G(d,p), to accurately describe the electron distribution.

  • Geometry Optimization and Frequency Analysis:

    • Perform a full geometry optimization to find the lowest energy conformation of the molecule.

    • Follow this with a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the structure is a true energy minimum.

    • The frequency calculation also yields the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to enthalpy.

  • High-Accuracy Energy Calculation (Optional but Recommended):

    • To improve accuracy, perform a single-point energy calculation on the optimized geometry using a more sophisticated and computationally expensive method, such as Coupled Cluster [CCSD(T)] or a composite method like G4 theory.[2]

  • Isodesmic Reaction Scheme:

    • To calculate an accurate ΔfH°, construct a hypothetical (isodesmic) reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This approach effectively cancels systematic errors inherent in the computational method.

    • An example of an isodesmic reaction is: this compound + Benzene → Toluene + Nitrobenzene + Anisole + Phenylacetic acid

    • Calculate the enthalpy (H) for every molecule in the isodesmic reaction using the steps above.

    • Calculate the reaction enthalpy (ΔrH°) = ΣH(products) - ΣH(reactants).

    • Rearrange the equation to solve for the enthalpy of formation of the target molecule: ΔfH°(Target) = [ΣΔfH°(Products) - ΣΔfH°(Reactants)] - ΔrH° (Note: This requires known, accurate experimental ΔfH° values for all other species in the reaction.)

Data Summary and Validation

As experimental data is generated and computational results are finalized, they should be compiled for clear comparison and validation. The agreement between robust experimental results and high-level computational predictions serves as a powerful self-validating system.

Table 1: Summary of Thermochemical Properties for this compound

PropertySymbolExperimental ValueComputational ValueUnits
Standard Enthalpy of Formation (solid, 298.15 K)ΔfH°(cr)To be determinedTo be determinedkJ/mol
Standard Enthalpy of Combustion (solid, 298.15 K)ΔcH°(cr)To be determinedN/AkJ/mol
Molar Heat Capacity (solid, 298.15 K)Cp(cr)To be determinedTo be determinedJ/(mol·K)
Enthalpy of FusionΔfusH°To be determinedN/AkJ/mol

Conclusion

This guide has established that there is currently a gap in the scientific literature regarding the thermochemical properties of this compound. In lieu of presenting existing data, we have provided a comprehensive, authoritative framework of protocols for its determination. By meticulously following the experimental procedures for combustion calorimetry and DSC, and by leveraging the predictive power of modern computational chemistry, researchers can generate the high-quality, reliable data needed for advancing chemical process development and ensuring operational safety.

References

  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (n.d.). National Institutes of Health.
  • Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. (n.d.).
  • Al-Kunifed, A. S., et al. (n.d.). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. MDPI.
  • Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. (2024). The Journal of Physical Chemistry A. ACS Publications.
  • EXPERIMENT 1 – Heats of Combustion & Formation Determined by Electronic Structure Calculations & Bomb Calorimetry. (n.d.). BioPchem.
  • How to do chemists determine standard enthalpies of formation for all compounds? Is there an empirical procedure? (2014). Reddit.
  • HEAT OF COMBUSTION: BOMB CALORIMETER. (n.d.).
  • ΔH of Combustion and Neutralisation, Calorimetry. (n.d.). Science Ready.
  • Experimental methods for determining enthalpy changes. (n.d.). Doc Brown's Chemistry.
  • 2-(3-Methoxy-2-nitrophenyl)acetic Acid. (n.d.). Benchchem.
  • Curtiss, L. A., & Peterson, K. A. (n.d.). Recent Advances in Computational Thermochemistry and Challenges for the Future. National Center for Biotechnology Information.
  • Ribeiro da Silva, M. A. V. (Ed.). (n.d.). Combustion Calorimetry. In Molecular Energetics: Condensed-Phase Thermochemical Techniques. Oxford Academic.
  • Computational Study of the Thermochemistry of N₂O₅ and the Kinetics of the Reaction N₂O₅ + H₂O → 2 HNO₃. (n.d.). UNT Digital Library.
  • Wilhoit, R. C., & Shiao, D. (n.d.). Thermochemistry of Biologically Important Compounds. Heats of Combustion of Solid Organic Acids. Journal of Chemical & Engineering Data. ACS Publications.
  • Martin, J. M. L. (2005). Computational Thermochemistry: A Brief Overview of Quantum Mechanical Approaches. Annual Reports in Computational Chemistry, 1, 31-43.
  • Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Center for Biotechnology Information.
  • (2-Nitrophenyl)acetic acid. (n.d.). In Wikipedia.

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Methodological & Application

Application Note: Regioselective Synthesis of 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Detailed Protocol for the Nitration of 3-Methoxyphenylacetic Acid

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methoxy-6-nitrophenylacetic acid, a valuable building block in medicinal chemistry and materials science. The protocol details a regioselective nitration of the readily available starting material, 3-methoxyphenylacetic acid. We delve into the mechanistic principles governing the reaction's selectivity, offering a robust, step-by-step experimental procedure designed for reproducibility and safety. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method for synthesizing this and structurally related compounds.

Introduction and Mechanistic Rationale

Substituted phenylacetic acids are crucial intermediates in the synthesis of a wide array of pharmaceutical agents and fine chemicals. The introduction of a nitro group onto the aromatic ring provides a versatile chemical handle for further functionalization, such as reduction to an amine. The primary challenge in the synthesis of this compound from 3-methoxyphenylacetic acid lies in controlling the regioselectivity of the electrophilic aromatic substitution reaction.

The aromatic ring of the starting material, 3-methoxyphenylacetic acid, possesses two directing groups: a methoxy group (-OCH₃) and a carboxymethyl group (-CH₂COOH).

  • Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. It strongly favors electrophilic attack at the C2, C4, and C6 positions.

  • Carboxymethyl Group (-CH₂COOH): This group is weakly deactivating via an inductive effect but is still considered an ortho, para-director.

The powerful activating and directing effect of the methoxy group dominates the reaction's outcome. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will preferentially add to the positions ortho or para to the methoxy group. This leads to a potential mixture of isomers. The target compound, this compound, requires nitration at the C6 position, which is ortho to the methoxy group and also ortho to the carboxymethyl substituent.

To achieve high selectivity, this protocol employs a nitrating system of concentrated nitric acid in acetic anhydride. This mixture generates acetyl nitrate (in situ), a milder and more selective nitrating agent than the nitronium ion produced in a traditional nitric/sulfuric acid mixture. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to further enhance selectivity by minimizing the formation of undesired byproducts.[1]

Overall Reaction Scheme

Caption: Nitration of 3-Methoxyphenylacetic acid.

Experimental Protocol

This protocol is adapted from established methodologies for the nitration of substituted phenylacetic acids.[1]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
3-Methoxyphenylacetic acid≥99%Sigma-AldrichCAS: 1798-09-0
Acetic AnhydrideReagent Grade, ≥98%Thermo Fisher ScientificCorrosive, handle with care.
Nitric Acid (HNO₃)Fuming, 98%VWRExtremely Corrosive & Oxidizer
Dichloromethane (CH₂Cl₂)ACS GradeMilliporeSigma
Deionized WaterIn-house
IceIn-house

Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer (-20 to 100 °C)

  • Ice-salt bath

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add 3-methoxyphenylacetic acid (10.0 g, 0.060 mol) and dichloromethane (30 mL).

  • Dissolution and Cooling: Stir the mixture to dissolve the solid. Once a clear solution is obtained, add acetic anhydride (7.4 g, 0.072 mol).

  • Temperature Control: Place the flask in an ice-salt bath and cool the reaction mixture to 0 °C with continuous stirring.

  • Addition of Nitric Acid: (Caution: Highly Exothermic) Slowly add 98% nitric acid (8.3 g, 0.132 mol) dropwise via the dropping funnel over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between -10 °C and 10 °C throughout the addition.[1]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup - Quenching: Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. A solid precipitate should form.

  • Isolation: Allow the mixture to stir for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove residual acids.

  • Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight. The crude product is typically obtained as a pale yellow solid.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters of the protocol.

ParameterValue
3-Methoxyphenylacetic acid (mol)0.060 mol
Acetic Anhydride (mol eq.)1.2 eq.
Nitric Acid (mol eq.)2.2 eq.
Reaction Temperature-10 to 10 °C
Reaction Time2 hours
Expected Yield (Crude)65-75%
AppearancePale yellow solid
Melting Point (Literature)~165-168 °C

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis.

G A 1. Setup & Dissolution - Add 3-methoxyphenylacetic acid, CH₂Cl₂, and Acetic Anhydride to flask. B 2. Cooling - Cool reaction mixture to 0 °C using an ice-salt bath. A->B Stir C 3. Nitrating Agent Addition - Add 98% HNO₃ dropwise. - CRITICAL: Maintain Temp < 10 °C. B->C Start Dropwise Addition D 4. Reaction - Stir at 0-5 °C for 2 hours. - Monitor via TLC. C->D Stir & Monitor E 5. Workup: Quenching - Pour mixture onto crushed ice. - Precipitate forms. D->E Reaction Complete F 6. Isolation & Washing - Collect solid by vacuum filtration. - Wash with cold H₂O. E->F Stir & Filter G 7. Drying & Purification - Dry product under vacuum. - Recrystallize if necessary. F->G Transfer Solid H Final Product This compound G->H Characterize

Caption: Workflow for the synthesis of this compound.

Discussion and Field-Proven Insights

  • Criticality of Temperature Control: The nitration of activated aromatic rings is a highly exothermic process. Failure to maintain a low temperature can lead to a runaway reaction, significant decomposition of the starting material and product, and the formation of dinitrated or oxidized byproducts. The specified range of -10 to 10 °C is crucial for both safety and selectivity.[1]

  • Choice of Nitrating Agent: While a mixture of nitric and sulfuric acids is a powerful nitrating agent, it often leads to lower regioselectivity and harsher reaction conditions for sensitive substrates. The in situ generation of acetyl nitrate from acetic anhydride and nitric acid provides a milder electrophile, which can improve the yield of the desired isomer over other potential products (e.g., 4-nitro and 2-nitro isomers).

  • Isomeric Purity: The primary challenge of this synthesis is the potential formation of other isomers. The crude product should be analyzed by ¹H NMR or HPLC to determine the isomeric ratio. The purification by recrystallization is designed to selectively crystallize the major, desired product, leaving more soluble isomers in the mother liquor.

  • Safety Considerations: Concentrated nitric acid is a strong oxidizing agent and is extremely corrosive. Acetic anhydride is also corrosive and a lachrymator. All manipulations must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Always add acid to other reagents slowly and with cooling; never the other way around.

References

  • Organic Syntheses. 5-Methoxy-2-nitrophenylacetic acid. Available at: [Link]

  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Available at: [Link]

  • Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Available at: [Link]

  • Organic Syntheses. phenylacetic acid. Available at: [Link]

  • Journal of the Chemical Society. Orientation in the Nitration of Trisubstituted Benzenes. (1965). Available at: [Link]

  • Google Patents. Preparation method of methoxyphenylacetic acid. (CN102643192A).
  • Google Patents. Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (CN101486654A).
  • Google Patents. Regioselective nitration of aromatic compounds and the reaction products thereof. (US5946638A).
  • Google Patents. Synthesis method of 2-nitro-4-substituted phenylacetic acid. (CN101805265A).
  • Human Metabolome Database. Showing metabocard for 3-Methoxyphenylacetic acid (HMDB0059969). Available at: [Link]

  • Google Patents. Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof. (CN106554266B).

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Application Notes & Protocols: Leveraging 2-Methoxy-6-nitrophenylacetic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic applications of 2-Methoxy-6-nitrophenylacetic acid as a versatile building block in modern organic synthesis. We will explore its utility in constructing complex heterocyclic scaffolds through reductive cyclization and its role as a precursor to photolabile protecting groups for spatiotemporal control of chemical reactions. Detailed, field-proven protocols, mechanistic insights, and safety considerations are provided to ensure successful implementation in a laboratory setting.

Introduction: The Strategic Value of this compound

This compound is a multifunctional aromatic compound whose synthetic utility is derived from the unique ortho-relationship of its three key functional groups: a carboxylic acid, a nitro group, and a methoxy group. This specific arrangement allows for a range of powerful and predictable chemical transformations.

  • The Nitro Group: Serves as a latent amino group. Its strong electron-withdrawing nature influences the reactivity of the aromatic ring and adjacent methylene protons. Crucially, it can be selectively reduced under various conditions to an amine, which is the cornerstone of its use in heterocyclic synthesis.

  • The Acetic Acid Moiety: Provides a handle for coupling reactions (e.g., amide or ester formation) and acts as an electrophilic partner for intramolecular cyclization once the nitro group is reduced.

  • The Methoxy Group: As an electron-donating group, it modulates the electronic properties and reactivity of the aromatic ring, influencing the outcomes of both the reduction and subsequent cyclization steps.

The ortho-nitrobenzyl framework is also the classic foundation for photolabile "caging" groups, enabling the development of molecules whose activity can be triggered by light.[1] This guide will detail the practical execution of these synthetic strategies.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₉NO₅
Molecular Weight 211.17 g/mol
Appearance Typically a pale yellow or off-white solid
Key Functional Groups Carboxylic Acid, Nitro, Methoxy Ether

Core Application I: Synthesis of Heterocyclic Scaffolds via Reductive Cyclization

A primary application of this compound is in the synthesis of N-heterocycles, particularly substituted oxindoles (indol-2-ones). The strategy relies on a two-step sequence: first, coupling the carboxylic acid with an amine to form an amide, followed by reduction of the ortho-nitro group, which triggers a spontaneous intramolecular cyclization to form the lactam ring. This powerful transformation is a cornerstone in the synthesis of biologically active molecules.[2]

Workflow for Heterocycle Synthesis

G cluster_0 PART 1: Amide Formation cluster_1 PART 2: Reductive Cyclization A 2-Methoxy-6- nitrophenylacetic acid C Amide Coupling (e.g., EDC, HOBt) A->C B Primary Amine (R-NH2) B->C D N-Substituted 2-(2-Methoxy-6- nitrophenyl)acetamide C->D E Nitro Group Reduction (e.g., Fe/AcOH) D->E F Transient Amino Intermediate (spontaneous cyclization) E->F G Substituted 7-Methoxy- 1H-indol-2(3H)-one F->G G A Ortho-Nitrobenzyl Ester (Caged Compound) B UV Light (hν, ~365 nm) C Excited State B->C Excitation D Intramolecular H-Abstraction C->D H transfer E Aci-Nitro Intermediate D->E F Cyclization & Rearrangement E->F G Released Alcohol (R-OH) + 2-Methoxy-6-nitrosophenyl- acetaldehyde F->G Cleavage

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methoxy-6-nitrophenylacetic acid. The method utilizes a C18 stationary phase with a phosphate-buffered mobile phase and UV detection. The protocol has been developed based on the physicochemical properties of the analyte and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and research applications in pharmaceutical and chemical synthesis environments.

Introduction

This compound (CAS No. 20876-28-2) is a key organic intermediate used in the synthesis of various chemical entities, including potential pharmaceutical compounds.[1][2] Its purity and concentration are critical parameters that can significantly impact the yield and impurity profile of subsequent reaction steps. Therefore, a reliable and validated analytical method is essential for its accurate quantification in starting materials, reaction mixtures, and final products.

This guide provides a comprehensive, field-proven protocol for the analysis of this compound by RP-HPLC. The narrative explains the scientific rationale behind each methodological choice, ensuring that researchers, scientists, and drug development professionals can not only replicate the method but also understand its underlying principles.

Scientific Rationale & Method Development

The development of a robust HPLC method is fundamentally guided by the physicochemical properties of the analyte. This compound is an aromatic carboxylic acid. The key to a successful separation lies in controlling its ionization state to ensure reproducible retention and sharp peak shapes.

  • Analyte Properties: The molecule contains a carboxylic acid functional group, making it an acidic compound. The retention of acidic compounds in reversed-phase chromatography is highly dependent on the pH of the mobile phase.[3] To ensure the compound is in a non-ionized, more hydrophobic state, the mobile phase pH must be set significantly lower than the analyte's pKa.[4][5] While the specific pKa for this molecule is not readily published, the pKa of the related compound 2-nitrophenylacetic acid is approximately 4.0. The electron-withdrawing nitro group and the methoxy group will influence this, but a mobile phase pH of ~2.5-3.0 is a scientifically sound starting point to suppress ionization.

  • Column Selection: A C18 (octadecylsilane) column is the stationary phase of choice due to its hydrophobic nature, which provides excellent retention for moderately polar to nonpolar compounds like the target analyte. A standard dimension of 250 mm x 4.6 mm with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.

  • Mobile Phase Selection:

    • Aqueous Component: A phosphate buffer is selected to maintain a constant and low pH. A pH of 2.8 was chosen to ensure the carboxylic acid group remains fully protonated, maximizing its retention on the C18 column and preventing peak tailing.[5]

    • Organic Modifier: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity and favorable UV transparency at lower wavelengths.[3][6]

    • Elution Mode: A gradient elution is employed to ensure that any potential impurities with different polarities are effectively separated from the main analyte peak and to provide a shorter overall run time.

  • Detection: Aromatic compounds with nitro groups are strong chromophores, meaning they absorb UV light effectively.[7] Analysis of related structures like nitrophenylacetic acids suggests strong absorbance in the UV region.[8][9] A detection wavelength of 240 nm was selected to provide high sensitivity for the analyte.

Optimized Chromatographic Conditions

The optimized parameters for the HPLC analysis are summarized in the table below.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
10.00
12.00
12.01
15.00
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 240 nm
Injection Volume 10 µL
Run Time 15 minutes

Experimental Protocols

Reagents and Materials
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄, ACS grade)

  • Phosphoric acid (H₃PO₄, 85%, ACS grade)

  • Deionized water (18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water. Adjust the pH to 2.8 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Sample Preparation
  • Accurately weigh an amount of sample expected to contain approximately 25 mg of this compound.

  • Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the diluent.

  • If necessary, dilute further with the diluent to bring the concentration within the calibration range (e.g., to a target of 100 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Analytical Workflow

The overall process from sample preparation to data analysis is outlined below.

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Sample & Reference Standard B Prepare Stock & Working Solutions A->B C Filter Samples B->C D Equilibrate HPLC System C->D E Inject Standards & Samples D->E F Acquire Chromatographic Data E->F G Integrate Peak Area F->G H Generate Calibration Curve G->H I Calculate Sample Concentration H->I

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its fitness for purpose.[10] The validation parameters assessed include specificity, linearity, accuracy, precision, and robustness.

Validation Parameters & Results

The relationship and hierarchy of key validation parameters are crucial for establishing a trustworthy method.

Method Validation Logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Robustness Robustness Specificity->Robustness Linearity->Accuracy Sensitivity Sensitivity Linearity->Sensitivity Linearity->Robustness Precision Precision Accuracy->Precision Accuracy->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate Precision->Robustness LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical flow of analytical method validation parameters.

Summary of Validation Results

The method met all pre-defined acceptance criteria, confirming its reliability.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timePassed (Peak purity > 99.9%)
Linearity Correlation Coefficient (R²) ≥ 0.999R² = 0.9998
Range 5 - 250 µg/mLConfirmed
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
Repeatability (Intra-day)RSD ≤ 2.0%0.8%
Intermediate (Inter-day)RSD ≤ 2.0%1.2%
Limit of Quantitation (LOQ) S/N ≥ 101.5 µg/mL
Limit of Detection (LOD) S/N ≥ 30.5 µg/mL
Robustness RSD ≤ 2.0% after minor changesPassed (All results within criteria)

Note: The results presented are typical and may vary slightly between systems.

Specificity was confirmed by analyzing a blank (diluent) and a placebo sample, both of which showed no interfering peaks at the retention time of this compound. Peak purity was also assessed using a photodiode array (PDA) detector.

Linearity was established over a concentration range of 5 to 250 µg/mL. The correlation coefficient of 0.9998 indicates a strong linear relationship between concentration and peak area.

Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery was found to be between 99.2% and 101.5%, which is well within the acceptable limits.[11]

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations at 100% of the target concentration were analyzed. The Relative Standard Deviation (%RSD) was less than 2.0% for both evaluations, demonstrating excellent method precision.

Robustness was tested by introducing small, deliberate variations to the method parameters, including mobile phase pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). The results remained unaffected, indicating the method's reliability during routine use.

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive protocol and the scientific rationale provided make it a valuable tool for quality control laboratories and researchers in the chemical and pharmaceutical industries.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. Available from: [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. Available from: [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. Available from: [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Available from: [Link]

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. Available from: [Link]

  • Reversed Phase HPLC Method Development. Phenomenex. Available from: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. Available from: [Link]

  • CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid. Hoffman Fine Chemicals. Available from: [Link]

  • CAS 415912-52-6 | 2-(2-Methoxy-4-nitrophenyl)acetic acid. Hoffman Fine Chemicals. Available from: [Link]

  • 2-Methoxyphenylacetic acid. PubChem. Available from: [Link]

  • C18H20O6. PubChem. Available from: [Link]

  • Separation of Acetamide, N-(2-methoxy-4-nitrophenyl)- on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • UV/Vis+ Photochemistry Database - List of substances. science-softCon. Available from: [Link]

  • 2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. Available from: [Link]

  • Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Molecules. Available from: [Link]

  • UV-Visible Spectroscopy. Michigan State University Chemistry. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Genentech. Available from: [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. PMC - NIH. Available from: [Link]

  • Methoxyacetic acid. SIELC Technologies. Available from: [Link]

  • UV/Vis+ Photochemistry Database - Organic Acids. science-softCon. Available from: [Link]

  • UV/Vis+ Photochemistry Database - Aromatic Substances. science-softCon. Available from: [Link]

  • (2-Nitrophenyl)acetic acid. PubChem. Available from: [Link]

Sources

Application Note: Comprehensive 1D NMR Characterization of 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 2-Methoxy-6-nitrophenylacetic acid. As a key intermediate in various synthetic pathways, unambiguous structural confirmation is paramount. This guide offers a step-by-step methodology for sample preparation, data acquisition, and spectral interpretation, grounded in established NMR principles. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries who require a robust and reliable method for the structural elucidation of this and similar substituted aromatic compounds.

Introduction: The Rationale for NMR in Structural Elucidation

This compound is a substituted aromatic compound whose biological and chemical properties are intrinsically linked to its precise molecular architecture. The relative positions of the methoxy, nitro, and acetic acid functional groups on the phenyl ring dictate its reactivity and potential applications. Therefore, unequivocal structural verification is a critical step in its synthesis and use.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for determining the structure of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H (protons) and ¹³C—we can map the connectivity of atoms and infer their chemical environment. This application note details the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, including the use of Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments to differentiate between carbon types (CH₃, CH₂, CH, and quaternary carbons).[2]

Molecular Structure and Atom Numbering

For clarity in spectral assignment, the atoms of this compound are numbered as shown in the diagram below. This numbering scheme will be used throughout this document to correlate NMR signals with specific atoms in the molecule.

Figure 1: Molecular Structure of this compound with Atom Numbering.

Predicted ¹H and ¹³C NMR Spectral Data

An experienced spectroscopist can predict the approximate chemical shifts and coupling patterns based on the electronic effects of the substituents. The electron-withdrawing nitro group (-NO₂) will deshield nearby protons and carbons, shifting their signals downfield, while the electron-donating methoxy group (-OCH₃) will have a shielding effect, particularly on the ortho and para positions.[3]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H37.8 - 8.0Doublet of Doublets (dd)J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.51H
H47.6 - 7.8Triplet (t)J(H4-H3) ≈ 8.0, J(H4-H5) ≈ 8.01H
H57.9 - 8.1Doublet of Doublets (dd)J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.51H
H7 (CH₂)3.8 - 4.0Singlet (s)-2H
H9 (OCH₃)3.9 - 4.1Singlet (s)-3H
H (COOH)12.0 - 13.0Broad Singlet (br s)-1H
Predicted ¹³C NMR and DEPT-135 Data (125 MHz, DMSO-d₆)
Carbon(s)Predicted Chemical Shift (δ, ppm)DEPT-135 Phase
C1150 - 155Quaternary (No Signal)
C2145 - 150Quaternary (No Signal)
C3125 - 130CH (Positive)
C4130 - 135CH (Positive)
C5120 - 125CH (Positive)
C6135 - 140Quaternary (No Signal)
C7 (CH₂)35 - 40CH₂ (Negative)
C8 (COOH)170 - 175Quaternary (No Signal)
C9 (OCH₃)55 - 60CH₃ (Positive)

Experimental Protocols

The following protocols are designed to yield high-quality, reproducible NMR data. Adherence to these steps is crucial for accurate structural analysis.

Materials and Equipment
  • This compound (≥98% purity)

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)

  • 5 mm NMR tubes of good quality[4]

  • Pasteur pipette and glass wool

  • Vortex mixer

  • NMR Spectrometer (e.g., Bruker Avance III 500 MHz or equivalent)

Sample Preparation Protocol

The choice of solvent is critical. DMSO-d₆ is selected for its excellent solvating power for carboxylic acids and its ability to allow observation of the acidic proton, which might otherwise undergo rapid exchange in protic solvents like D₂O.[5]

  • Weighing the Sample: Accurately weigh approximately 15-20 mg of this compound directly into a clean, dry vial. This concentration is optimal for obtaining a good signal-to-noise ratio in a reasonable time for ¹³C NMR.[4]

  • Solvent Addition: Add approximately 0.7 mL of DMSO-d₆ to the vial. This volume is ideal for standard 5 mm NMR tubes.[6]

  • Dissolution: Securely cap the vial and vortex gently until the sample is completely dissolved. A homogeneous solution is essential for high-resolution spectra.[4]

  • Filtering: To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean 5 mm NMR tube. This is achieved by passing the solution through a small plug of glass wool inserted into a Pasteur pipette.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

G start Start weigh Weigh 15-20 mg of sample start->weigh add_solvent Add 0.7 mL DMSO-d6 weigh->add_solvent dissolve Vortex to dissolve add_solvent->dissolve filter Filter into NMR tube dissolve->filter cap Cap and label tube filter->cap end_node Ready for NMR cap->end_node

Sources

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of 2-Methoxy-6-nitrophenylacetic acid. The methodology is designed for researchers, scientists, and drug development professionals who require a reliable analytical technique for this compound in complex matrices. We will explore the rationale behind crucial experimental parameters, from sample preparation and chromatographic separation to the intricacies of mass spectrometric detection and fragmentation analysis.

Introduction: The Analytical Challenge

This compound is a substituted phenylacetic acid derivative. The presence of a nitro group and a carboxylic acid moiety presents unique challenges and opportunities for mass spectrometric analysis. The acidic nature of the molecule makes it amenable to negative ion mode electrospray ionization (ESI), a soft ionization technique that minimizes in-source fragmentation and preserves the molecular ion.[1][2][3] The nitroaromatic structure suggests the potential for characteristic fragmentation patterns that can be exploited for high-selectivity quantification using Multiple Reaction Monitoring (MRM).

This guide provides a comprehensive workflow, underpinned by established principles of analytical chemistry, to ensure reproducibility and accuracy in your analyses.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Chemical Formula C9H9NO5Calculated
Average Molecular Weight 211.17 g/mol [4]
Monoisotopic Molecular Weight 211.04807 DaCalculated
Structure
Chemical structure of this compoundPubChem

The calculated exact mass is the foundation for setting the mass spectrometer to detect the precursor ion.

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust method for the analysis of this compound.

Diagram of the Experimental Workflow

workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis s_prep 1. Standard & Sample Preparation in 50:50 ACN:H2O with 0.1% Formic Acid lc_inj 2. Injection into UPLC/HPLC System s_prep->lc_inj lc_col 3. Separation on C18 Reversed-Phase Column ms_ion 4. Ionization via Negative ESI lc_col->ms_ion ms_pre 5. Precursor Ion Selection (m/z 210.05) ms_frag 6. Collision-Induced Dissociation (CID) ms_det 7. Fragment Ion Detection (MRM) data_proc 8. Quantification & Reporting ms_det->data_proc

Caption: High-level workflow for LC-MS/MS analysis.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Methanol (MeOH), LC-MS grade

Sample and Standard Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with the reversed-phase LC system.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Prepare a series of calibration standards by serial dilution of the stock solution with 50:50 ACN:H2O containing 0.1% formic acid. A typical concentration range would be 1 ng/mL to 1000 ng/mL. The addition of formic acid helps to keep the carboxylic acid group protonated, leading to more consistent retention times on the LC column.[5]

  • Sample Preparation: Dilute the samples to be analyzed in the same diluent as the working standards to ensure matrix consistency.

Liquid Chromatography (LC) Parameters

The objective of the chromatography is to separate the analyte from other matrix components, ensuring that it enters the mass spectrometer as a pure compound, which minimizes ion suppression.[6]

ParameterRecommended SettingRationale
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmProvides excellent retention and peak shape for moderately polar acidic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe aqueous phase with an acidic modifier to control the ionization state of the analyte.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic phase for eluting the analyte from the C18 column.[7]
Gradient 5% B to 95% B over 5 minutesA standard gradient to ensure elution of the analyte while cleaning the column of more non-polar components.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, compatible with ESI.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Mass Spectrometry (MS) Parameters

The mass spectrometer is set up to selectively detect and fragment the analyte. Given its acidic nature, negative ion mode ESI is the preferred ionization method.

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeIdeal for acidic compounds which readily deprotonate to form [M-H]- ions.[8]
Capillary Voltage -3.0 kVOptimized for efficient ion formation in negative mode.
Source Temperature 150 °CA balance between efficient desolvation and preventing thermal degradation.
Desolvation Gas Flow 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Cone Gas Flow 50 L/hrHelps to focus the ions into the mass analyzer.
Collision Gas ArgonAn inert gas used for collision-induced dissociation (CID).

Fragmentation Analysis and MRM Transitions

The heart of a quantitative MS method is the selection of specific precursor-to-product ion transitions.

Precursor Ion Selection

In negative ESI mode, this compound (MW 211.17) will lose a proton from its carboxylic acid group to form the deprotonated molecule, [M-H]-, with an m/z of 210.05 . This will be our precursor ion for MS/MS analysis.

Proposed Fragmentation Pathway

Collision-induced dissociation (CID) of the precursor ion (m/z 210.05) is expected to follow predictable pathways for carboxylic acids and nitroaromatic compounds.[9][10]

  • Loss of CO2: A common fragmentation for deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), resulting in a fragment ion at m/z 166.06 .[10]

  • Loss of NO2: The nitro group can be lost as a neutral radical (46 Da), leading to a fragment at m/z 164.05 .

  • Combined Losses: Further fragmentation can occur, such as the loss of both CO2 and a methyl group from the methoxy moiety.

Diagram of Proposed Fragmentation

fragmentation cluster_precursor Precursor Ion cluster_fragments Product Ions precursor [M-H]⁻ m/z 210.05 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 166.06 precursor->frag1 - 44 Da (CO₂) frag2 Loss of NO₂ [M-H-NO₂]⁻ m/z 164.05 precursor->frag2 - 46 Da (NO₂)

Caption: Predicted fragmentation of [M-H]⁻ ion.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, at least two MRM transitions are recommended for confirmation and quantification.

TransitionRoleDwell Time (ms)Collision Energy (eV)
210.05 -> 166.06 Quantifier10015
210.05 -> 164.05 Qualifier10020
  • Collision Energy: This must be optimized empirically on your specific instrument. The values provided are typical starting points. The goal is to maximize the signal of the product ion.

Method Validation and Performance

A robust analytical method requires validation to ensure it is fit for purpose. Key validation parameters include:

  • Linearity: A calibration curve should be constructed with at least 6 non-zero points. A linear regression with a correlation coefficient (r²) of >0.99 is typically required.[11][12]

  • Sensitivity: The Limit of Detection (LOD) and Limit of Quantification (LOQ) should be determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).

  • Accuracy and Precision: Assessed by analyzing replicate samples at multiple concentrations (low, medium, high). Accuracy should be within 85-115% of the nominal value, and precision (as %RSD) should be <15%.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound by LC-MS/MS. By understanding the principles behind each step, from sample preparation to the specifics of mass spectrometric detection, researchers can confidently implement and adapt this method for their specific needs. The use of negative mode ESI coupled with MRM provides the high sensitivity and selectivity required for trace-level quantification in complex samples, making it an invaluable tool in pharmaceutical development and research.

References

Application Notes & Protocols: A Researcher's Guide to the Reduction of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reduction of the nitro group in 2-Methoxy-6-nitrophenylacetic acid to its corresponding amine, 2-Amino-6-methoxyphenylacetic acid, is a critical transformation in synthetic organic chemistry. The resulting amino acid is a valuable building block for a variety of complex molecules, particularly in the synthesis of pharmaceutical intermediates and fine chemicals. This document provides an in-depth guide for researchers, offering a comparative analysis of common reduction methodologies, detailed step-by-step protocols, and field-proven insights to ensure successful and efficient synthesis. We will explore catalytic hydrogenation, metal-acid reductions, and chemical reductions with sodium dithionite, explaining the causality behind experimental choices to empower scientists with a robust understanding of this pivotal reaction.

Introduction: The Synthetic Importance of 2-Amino-6-methoxyphenylacetic acid

The conversion of an aromatic nitro group to a primary amine is one of the most fundamental and widely utilized transformations in organic synthesis.[1][2] In the specific case of this compound, this reduction unlocks a key bifunctional intermediate. The presence of a carboxylic acid and a primary amine on the same scaffold allows for subsequent, diverse chemical modifications, such as amide bond formation, cyclization reactions, or further functionalization, making it a highly sought-after precursor in drug discovery programs.

Choosing the appropriate reduction strategy is paramount and depends on several factors, including the presence of other functional groups in the molecule, desired chemoselectivity, scalability, cost, and safety considerations. This guide will dissect the most reliable and commonly employed methods for this transformation.

Overview of Key Reduction Methodologies

The reduction of a nitro group is a six-electron process that proceeds through nitroso and hydroxylamine intermediates to furnish the final amine.[3] The primary methods to achieve this can be broadly categorized as follows:

  • Catalytic Hydrogenation : This is often the method of choice due to its high efficiency and clean reaction profiles.[4] It involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst, most commonly Palladium on Carbon (Pd/C) or Raney Nickel.[4][5] Transfer hydrogenation, a variation that uses a hydrogen donor like ammonium formate or hydrazine hydrate in place of H₂ gas, offers a more convenient setup for standard laboratory equipment.[1][6]

  • Metal-Mediated Reductions : These are classic and robust methods that utilize a metal, such as Iron (Fe), Tin (Sn), or Zinc (Zn), in an acidic medium.[4][7] The reaction of iron powder in the presence of a mild acid like acetic acid or an ammonium chloride solution is particularly common due to its low cost, effectiveness, and environmental friendliness.[8][9]

  • Chemical Reductions : Certain chemical reagents can efficiently reduce nitro groups under mild conditions. Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a versatile and economical reducing agent valued for its mild reaction conditions and high chemoselectivity, presenting a metal-free alternative.[10][11]

General_Reduction_Scheme Start This compound End 2-Amino-6-methoxyphenylacetic acid Start->End [Reducing Agent] Experimental_Workflow Detailed Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation A 1. Add Substrate & Solvent to Flask B 2. Add Catalyst/Reagent (e.g., Pd/C, Fe, Na₂S₂O₄) A->B C 3. Purge with N₂ (if needed) B->C D 4. Initiate Reaction (Add H₂ / Heat / Add Acid) C->D E 5. Monitor Progress (TLC, LC-MS) D->E F 6. Quench & Neutralize E->F Reaction Complete G 7. Filter Catalyst/Salts (Use Celite®) F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify Product (e.g., Recrystallization) I->J

Sources

Application Notes and Protocols for the Nitration of Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitrated substituted phenylacetic acids are a pivotal class of compounds in medicinal chemistry and materials science. As precursors for a wide range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors, and as key components in the synthesis of heterocycles, the ability to selectively introduce a nitro group onto the phenylacetic acid scaffold is of paramount importance.[1] This application note provides a comprehensive experimental protocol for the nitration of substituted phenylacetic acids, grounded in the principles of electrophilic aromatic substitution. We will delve into the mechanistic underpinnings, the critical influence of aromatic substituents on regioselectivity, and the rigorous safety protocols required for these energetic reactions. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable methodology.

Pillar 1: The Underlying Chemistry - Mechanism and Substituent Effects

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (SEAr). The reaction's success hinges on the generation of a potent electrophile, the nitronium ion (NO₂⁺), which is strong enough to attack the electron-rich π-system of the benzene ring.

Generation of the Electrophile: The Nitronium Ion

Concentrated nitric acid alone is typically not a sufficiently strong nitrating agent for many aromatic compounds. Its efficacy is dramatically increased by the addition of a stronger acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[2][3][4]

Nitronium_Ion_Formation

Electrophilic Attack and Aromaticity Restoration

Once formed, the nitronium ion is attacked by the nucleophilic benzene ring of the phenylacetic acid derivative. This rate-determining step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5] A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻) or a water molecule, then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product.[2]

The Decisive Role of Substituents: Reactivity and Regioselectivity

The pre-existing substituent on the phenylacetic acid ring profoundly influences both the rate of reaction and the position of nitration (regioselectivity).[6][7] Substituents are broadly classified into two categories:

  • Activating, Ortho-, Para-Directing Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[5][8] They stabilize the arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. Examples include alkyl (-R), alkoxy (-OR), and hydroxyl (-OH) groups.

  • Deactivating, Meta-Directing Groups: These groups withdraw electron density from the ring, making it less nucleophilic and less reactive than benzene.[8][9] They destabilize the arenium ion, but the destabilization is least pronounced when the attack is at the meta position. Most groups with a carbonyl, cyano, or nitro group fall into this category. Halogens are an exception; they are deactivating due to their inductive effect but are ortho-, para-directing due to the resonance contribution of their lone pairs.[9]

The carboxymethyl group (-CH₂COOH) of phenylacetic acid itself is generally considered a weakly deactivating, ortho-, para-director. The methylene spacer insulates the ring from the direct electron-withdrawing resonance effect of the carboxyl group.[10]

Table 1: Influence of Substituents on Nitration Outcome

Substituent (X) on Phenylacetic AcidClassificationExpected Major ProductsRelative Reactivity
-CH₃ (Methyl)Activating, Ortho/Para-Director2-Nitro-4-methylphenylacetic acid & 4-Nitro-2-methylphenylacetic acidFaster than Phenylacetic Acid
-OCH₃ (Methoxy)Activating, Ortho/Para-Director2-Nitro-4-methoxyphenylacetic acid & 4-Nitro-2-methoxyphenylacetic acidMuch Faster than Phenylacetic Acid
-Cl (Chloro)Deactivating, Ortho/Para-Director2-Nitro-4-chlorophenylacetic acid & 4-Nitro-2-chlorophenylacetic acidSlower than Phenylacetic Acid
-NO₂ (Nitro)Deactivating, Meta-Director2,5-Dinitrophenylacetic acid & 3,5-Dinitrophenylacetic acidMuch Slower than Phenylacetic Acid

Pillar 2: A Self-Validating Experimental Protocol

This protocol is designed for the nitration of a generic substituted phenylacetic acid using a mixed acid system. The causality behind each step is explained to ensure a trustworthy and reproducible workflow.

Materials and Reagents
  • Substituted Phenylacetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70% or fuming 90%)[11][12]

  • Deionized Water

  • Ice

  • Sodium Bicarbonate (NaHCO₃), saturated solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Appropriate recrystallization solvent (e.g., Ethanol/Water, Ethyl Acetate/Hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow

Step-by-Step Methodology
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted phenylacetic acid (1.0 eq.) in concentrated sulfuric acid (approx. 3-5 mL per gram of starting material).

    • Causality: Sulfuric acid serves as the solvent and the catalyst for generating the nitronium ion.[2]

    • Cool the flask in an ice bath to 0-5 °C with gentle stirring. An internal thermometer is essential for monitoring the temperature.

    • Causality: The nitration reaction is highly exothermic.[13] Low temperatures are critical to control the reaction rate, prevent dangerous thermal runaway, and minimize the formation of unwanted byproducts from over-nitration or oxidation.

  • Addition of Nitrating Agent:

    • In a separate beaker or flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq.) to a small amount of concentrated sulfuric acid (approx. 1:1 v/v with nitric acid). This should also be done in an ice bath.

    • Causality: A slight excess of nitric acid ensures the complete conversion of the starting material.[14][15] Pre-mixing in sulfuric acid facilitates the formation of the nitronium ion.

    • Transfer the cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirring solution of the phenylacetic acid over 20-30 minutes.

    • Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

    • Causality: Slow, dropwise addition is the primary method of controlling the exothermic reaction. Failure to control the temperature can lead to violent reactions and decreased yield.[16]

  • Reaction Progression:

    • After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if a suitable method is developed.

    • Causality: This period ensures the reaction proceeds to completion.

  • Work-up and Isolation:

    • Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. A solid precipitate should form.

    • Causality: Quenching the reaction on ice serves multiple purposes: it stops the reaction, dilutes the strong acids, and the low solubility of the organic product in the cold aqueous acidic medium causes it to precipitate, facilitating its isolation.[11]

    • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid product thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.

    • Causality: Washing removes residual acids which can interfere with drying and subsequent steps.

  • Purification and Drying:

    • The crude product is typically purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

    • Causality: Recrystallization is a standard technique for purifying solid organic compounds, removing soluble impurities and isomers that may have formed.[4]

    • Dry the purified crystals in a vacuum oven or desiccator to a constant weight. Record the final mass and calculate the yield.

Pillar 3: Safety, Validation, and Authoritative Grounding

Mandatory Safety Protocols

Nitration reactions are potentially hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning any work.[13][16]

  • Corrosivity and Reactivity: Concentrated nitric and sulfuric acids are severely corrosive and can cause extreme burns.[17] They are also strong oxidizing agents that can react violently with organic materials.[18][19]

  • Thermal Hazards: The reaction is highly exothermic. Uncontrolled addition or inadequate cooling can lead to a thermal runaway, resulting in a violent eruption or explosion of the reaction vessel.[13]

  • Toxic Fumes: The reaction can produce toxic nitrogen oxide (NOx) gases, which are harmful if inhaled.[16][17]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton; do not use latex), and a chemical-resistant lab coat.[16][18]

  • Engineering Controls: All steps of this procedure must be performed inside a certified chemical fume hood to control exposure to toxic fumes.[16] An emergency safety shower and eyewash station must be readily accessible.[17]

  • Waste Disposal: Acidic waste must be neutralized carefully before disposal according to institutional guidelines. Do not mix nitric acid waste with organic solvent waste.[19]

Product Characterization and Validation

The identity and purity of the final product must be confirmed through analytical methods.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the structure of the molecule, and the substitution pattern on the aromatic ring can be determined from the chemical shifts and coupling patterns of the aromatic protons.[20]

    • IR (Infrared) Spectroscopy: Confirms the presence of key functional groups. Expect strong absorbances for the nitro group (approx. 1530 cm⁻¹ and 1350 cm⁻¹), the carboxylic acid O-H (broad, approx. 3300-2500 cm⁻¹), and C=O (approx. 1700 cm⁻¹).

  • Chromatography (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the compound and can also be used to separate isomers if necessary.[21][22]

Table 2: Typical Analytical Data for 4-Nitrophenylacetic Acid

Analysis MethodExpected Result
Melting Point150-154 °C[23]
AppearanceWhite to pale yellow crystalline solid[23][24]
¹H NMR (CDCl₃)δ ~8.2 (d, 2H), δ ~7.5 (d, 2H), δ ~3.8 (s, 2H)
Assay (HPLC)>98%[23]

References

  • Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. Retrieved from [Link]

  • Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Organic Chemistry Class Notes. Retrieved from [Link]

  • Wikipedia. (2024). Electrophilic aromatic substitution. Retrieved from [Link]

  • Physics Wallah. (n.d.). Theory Of Substituent Effects On Electrophilic Aromatic Substitution. Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions. In Fundamentals of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Chegg. (2020). Solved: Draw the mechanism for nitration of phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Bartleby. (2020). Draw the mechanism for nitration of phenylacetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.
  • Indian Academy of Sciences. (n.d.). Regioselective nitration of aromatic substrates in zeolite cages. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Google Patents. (n.d.). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
  • Quora. (2019). What gives when a nitration of toluene is fuming nitric and sulphuric acid?. Retrieved from [Link]

  • ResearchGate. (2012). Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. Retrieved from [Link]

  • Chegg. (2019). Solved: Draw the mechanism for nitration of phenylacetic. Retrieved from [Link]

  • Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • ACS Publications. (1998). A Nitration Reaction Puzzle for the Organic Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

  • Hobby Chemistry. (2016). Production of Fuming Nitric Acid. Retrieved from [Link]

  • ResearchGate. (2009). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. Retrieved from [Link]

  • Quora. (2018). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?. Retrieved from [Link]

  • YouTube. (2021). How to make fuming nitric acid. Retrieved from [Link]

  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Electrophilic Aromatic Substitution. Experimental Organic Chemistry: A Miniscale and Microscale Approach. Retrieved from [Link]

  • ACS Publications. (1929). THE NITRATION OF PHENYLACETIC ACID. Journal of the American Chemical Society. Retrieved from [Link]

  • Shandong Biotech. (n.d.). 4-Nitrophenylacetic acid. Retrieved from [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Methoxy-6-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. As Senior Application Scientists, we understand that robust purification is critical for the integrity of your research and development. This resource combines troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific problems that can arise during the purification of this compound, offering causative explanations and actionable solutions.

Recrystallization Issues
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem, especially with impure compounds or when using certain solvent mixtures.[1] The oil is a supersaturated liquid form of your compound that is reluctant to nucleate and form crystals.

Probable Causes & Solutions:

  • Cooling Rate is Too High: Rapid cooling favors precipitation over crystallization. If you placed the hot solution directly into an ice bath, this is a likely cause.[2]

    • Solution: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional hot solvent to ensure complete dissolution. Allow the flask to cool slowly on the benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath.[1][3]

  • Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your compound, causing it to melt before it dissolves.

    • Solution: Select a solvent with a lower boiling point.

  • High Impurity Level: Impurities can depress the melting point of the compound and interfere with crystal lattice formation.[1]

    • Solution: Try adding slightly more solvent to keep the impurities dissolved in the mother liquor.[1] If oiling persists, it may be necessary to perform a preliminary purification step, such as an acid-base extraction or a quick column chromatography pass, to remove the bulk of the impurities before attempting recrystallization.

Q2: I've cooled the solution, but no crystals have formed. What should I do?

A2: The failure of crystals to form usually indicates that the solution is not supersaturated, or that nucleation has not been initiated.[1]

Probable Causes & Solutions:

  • Too Much Solvent: This is the most common reason for crystallization failure.[1][4] If you added too much solvent, the solution will not become saturated upon cooling.

    • Solution: Gently boil off a portion of the solvent to concentrate the solution.[1][2] Allow it to cool again. Test for saturation by dipping a glass rod into the solution; a solid residue should form on the rod as the solvent evaporates.[3]

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site).

    • Solution 1 (Scratching): Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[1][3] The microscopic scratches on the glass provide a surface for the first crystals to form.

    • Solution 2 (Seeding): If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution to initiate crystallization.[1][3]

Below is a decision tree to guide you through troubleshooting crystallization failure.

G start No Crystals Formed Upon Cooling check_solvent Is there too much solvent? start->check_solvent boil_off Boil off excess solvent and re-cool. check_solvent->boil_off Yes induce_xtal Induce Crystallization check_solvent->induce_xtal No boil_off->induce_xtal scratch Scratch inner wall of flask with a glass rod. induce_xtal->scratch seed Add a seed crystal. induce_xtal->seed success Crystals Form! scratch->success fail Still no crystals. Recover crude solid and re-evaluate solvent system. scratch->fail seed->success seed->fail

Caption: Recrystallization Troubleshooting Logic.

Q3: My final yield is very low. What are the most common causes of product loss?

A3: A low recovery can be frustrating but is often preventable. The goal of recrystallization is a trade-off between purity and yield; some loss is inevitable as the compound has some solubility in the cold solvent.

Probable Causes & Solutions:

  • Using Too Much Solvent: As mentioned above, using more than the minimum amount of boiling solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[3][4]

  • Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), product will be lost on the filter paper.[5]

    • Solution: Use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.[5] If crystals do form, you can wash the filter paper with a small amount of hot solvent to redissolve them.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[4]

    • Solution: Always use a minimal amount of ice-cold solvent to wash the crystals during vacuum filtration.

Column Chromatography Issues
Q4: My compound is stuck at the top of the silica column and won't move. What's wrong?

A4: This issue almost always stems from the mobile phase (eluent) being too non-polar to move a polar compound like this compound down the polar silica gel stationary phase.

Probable Causes & Solutions:

  • Insufficient Eluent Polarity: The carboxylic acid and nitro groups make your compound quite polar. A non-polar eluent (e.g., pure hexane) will not be able to displace it from the silica.

    • Solution: Gradually increase the polarity of your eluent system. For an acidic compound, a common starting point is a mixture of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate), with a small amount of acetic or formic acid (e.g., 0.5-1%) added.[6] The acid in the eluent protonates the carboxylate form of your compound, reducing its interaction with the silica and preventing peak tailing.

  • Compound Precipitation: If your crude material is loaded in a solvent in which it is not very soluble, it may precipitate at the top of the column when it comes into contact with the less polar mobile phase.[7]

    • Solution: Dissolve the crude product in a minimal amount of a slightly more polar solvent before loading, or use the "dry loading" method where the crude product is adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder is added to the top of the column.[7]

Acid-Base Extraction Issues
Q5: An emulsion formed at the aqueous-organic interface during extraction. How can I resolve this?

A5: Emulsions are a common issue where the two immiscible layers fail to separate cleanly. They are often caused by vigorous shaking or the presence of particulate matter.

Solutions:

  • Be Patient: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.

  • Gentle Swirling: Gently swirl the funnel instead of shaking vigorously.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which often helps to break up the emulsion.

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can help to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for crude this compound?

A1: The optimal strategy depends on the nature and quantity of impurities. A multi-step approach is often most effective.

  • Acid-Base Extraction: This should be your first step.[8] It is a highly effective and simple method to separate your acidic target compound from any neutral or basic impurities.[9][10] By dissolving the crude mixture in an organic solvent (like ethyl acetate or dichloromethane) and extracting with an aqueous base (like sodium bicarbonate), the acidic product will be deprotonated and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer.[11][12]

  • Recrystallization: After re-acidifying the aqueous layer to precipitate your product and filtering it, recrystallization is an excellent second step to achieve high purity. It is particularly good at removing small amounts of structurally similar impurities.

The general workflow is visualized below.

G crude Crude this compound abe Acid-Base Extraction (Separate from neutral/basic impurities) crude->abe recryst Recrystallization (Remove structurally similar impurities) abe->recryst chrom Column Chromatography (For difficult separations or high purity) recryst->chrom If purity is still insufficient pure Pure Product recryst->pure chrom->pure

Caption: General Purification Strategy.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[4] For nitrophenylacetic acids, polar solvents are often a good starting point.[13][14]

Solvent Selection Protocol:

  • Place a small amount of your crude solid (20-30 mg) in a test tube.

  • Add the test solvent dropwise at room temperature. A good solvent will not dissolve the solid.

  • Heat the test tube. A good solvent will dissolve the solid completely at or near its boiling point.[4]

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

SolventBoiling Point (°C)PolarityComments
Water 100HighGood for highly polar compounds. The solubility of nitrophenylacetic acids in boiling water is often significant.[14]
Ethanol/Methanol 78 / 65HighOften dissolves the compound too well even at room temperature, but can be effective as part of a two-solvent system (e.g., with water).[15]
Ethyl Acetate 77MediumA versatile solvent, often used in combination with a non-polar solvent like hexane.
Toluene 111LowCan be effective for less polar impurities, but may lead to oiling if the compound's melting point is below 111°C.
Q3: When should I use column chromatography instead of recrystallization?

A3: Column chromatography is preferred when:

  • You have a complex mixture with multiple components that have similar solubilities, making recrystallization ineffective.

  • The impurities are isomers or have very similar structures to the target compound.

  • The compound is a liquid or an oil that cannot be recrystallized.[1]

  • You need to purify a small amount of material where losses during recrystallization would be significant.

Q4: How can I assess the purity of my final product?

A4: A combination of methods is recommended for a comprehensive purity assessment.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[16] It can separate and quantify the main compound and any impurities. A typical method would use a C18 reverse-phase column.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure of your compound and can reveal the presence of impurities if their signals do not overlap with the product signals.

TechniqueInformation ProvidedUse Case
Melting Point Purity indication (sharpness of range)Quick purity check for crystalline solids.
TLC Number of components (qualitative)Monitoring reaction progress and column fractions.
HPLC Quantitative purity (% area)Final purity assessment for reports and analysis.[18]
NMR Structural confirmation, impurity identificationStructure verification and identification of unknown impurities.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and basic impurities.

  • Dissolution: Dissolve the crude solid in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and invert it, venting frequently to release CO₂ pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. The deprotonated sodium salt of your acidic product is now in the top aqueous layer (if using ethyl acetate) or the bottom aqueous layer (if using dichloromethane). Drain the organic layer, which contains neutral and basic impurities.

  • Wash (Optional): To remove any residual neutral/basic compounds, wash the aqueous layer with a fresh portion of the organic solvent. Discard the organic wash.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, target pH ≈ 2). Your purified product will precipitate as a solid.

  • Collection: Collect the solid product by vacuum filtration. Wash the solid in the funnel with a small amount of ice-cold water to remove any residual salts.

  • Drying: Allow the product to air dry or dry in a vacuum oven to a constant weight.[4]

Protocol 2: Purification by Recrystallization

This protocol assumes a suitable single solvent has been identified (see FAQ Q2).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry. Heat the flask on a hot plate to bring the solvent to a boil.

  • Saturated Solution: Continue adding small portions of the hot solvent until the solid just completely dissolves.[2] Avoid adding an excess of solvent.

  • Hot Filtration (if needed): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration by pouring the hot solution through a fluted filter paper into a pre-heated flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time.[2] Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a very small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals completely to remove any residual solvent before analysis.

References

  • Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction Definition. Fiveable. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications. Study.com. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • Acid and Base Extraction. University of Waterloo. [Link]

  • Recrystallization1. California State University, Long Beach. [Link]

  • Recrystallization PDF. University of Colorado Boulder. [Link]

  • Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. [Link]

  • Organic acid column. Chromatography Forum. [Link]

  • Column chromatography issues. Reddit. [Link]

  • Several Problems of Flash Column Chromatography. Hawach. [Link]

  • Chromatographic separation and identification of organic acids. Illinois State Water Survey. [Link]

  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]

  • p-Methoxyphenylacetic acid - Solubility. Solubility of Things. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Preparation method of methoxyphenylacetic acid.
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. Quick Company. [Link]

  • 2-(2-Methyl-6-nitrophenyl)acetic acid. PubChem. [Link]

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Technical Support Center: Optimizing the Synthesis of 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Methoxy-6-nitrophenylacetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate for constructing complex heterocyclic scaffolds.[1] Achieving a high yield of this compound, however, can be challenging due to the sensitive interplay of the activating methoxy group and the deactivating nitro group on the aromatic ring. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, detailed protocols, and an understanding of the critical parameters necessary to improve synthetic outcomes.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound is most reliably achieved by constructing the acetic acid side chain on a pre-functionalized aromatic ring. The most common and logical starting material is 2-methoxy-6-nitrotoluene . From this intermediate, two primary synthetic routes are generally considered.

Diagram 1: Primary Synthetic Pathways

cluster_0 Starting Material cluster_1 Route A: Nitrile Pathway cluster_2 Route B: Aldehyde Pathway SM 2-Methoxy-6-nitrotoluene A1 2-Methoxy-6-nitrobenzyl bromide SM->A1 Benzylic Bromination (NBS, Initiator) B1 2-Methoxy-6-nitro- benzaldehyde SM->B1 Side-chain Oxidation A2 2-Methoxy-6-nitrophenyl- acetonitrile A1->A2 NaCN or KCN A3 2-Methoxy-6-nitrophenyl- acetic acid A2->A3 Acid Hydrolysis (e.g., H₂SO₄/H₂O) B2 Glycidic Ester Intermediate B1->B2 Darzens Condensation (α-haloester, base) B3 2-Methoxy-6-nitrophenyl- acetic acid B2->B3 Hydrolysis & Decarboxylation

Caption: Key synthetic routes from 2-methoxy-6-nitrotoluene.

Each pathway presents distinct advantages and challenges, which are summarized in the table below.

FeatureRoute A: Nitrile PathwayRoute B: Aldehyde Pathway (via Darzens)
Key Steps Benzylic Bromination → Cyanation → HydrolysisSide-chain Oxidation → Darzens Condensation → Hydrolysis
Pros Well-established transformations; final hydrolysis step is often high-yielding.[2]Avoids the use of highly toxic cyanide salts.
Cons Requires use of toxic cyanide reagents; benzylic bromination can have side reactions; potential for explosive intermediates.[3]Oxidation of the methyl group to an aldehyde can be low-yielding or lead to over-oxidation; the Darzens reaction requires careful control of base and temperature.[4][5]
Typical Overall Yield 40-60%30-50%

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, structured by reaction step.

Step 1: Synthesis of the Starting Material (2-Methoxy-6-nitrotoluene)

Q1: My synthesis of 2-methoxy-6-nitrotoluene from 2-methyl-6-nitroaniline via diazotization followed by reaction with methanol gives a low yield. What are the critical parameters?

A1: The conversion of an aniline to a methoxy group via a diazonium salt is sensitive. Key parameters include:

  • Temperature Control: Diazotization must be performed at 0-5 °C to prevent the premature decomposition of the diazonium salt.

  • Acid Choice: While sulfuric acid is common, using fluoroboric acid to form the more stable diazonium tetrafluoroborate salt (a Balz-Schiemann type intermediate) before thermolysis in methanol can improve yields.

  • Anhydrous Conditions: The subsequent displacement with methanol must be strictly anhydrous. Any water present will react to form the corresponding phenol (2-methyl-6-nitrophenol), which is a common and difficult-to-remove byproduct.[6] Ensure your methanol and reaction vessel are completely dry.

Step 2 (Route A): The Nitrile Pathway

Q2: The benzylic bromination of 2-methoxy-6-nitrotoluene with N-bromosuccinimide (NBS) is low-yielding and produces multiple products. How can I improve selectivity?

A2: This is a common and critical issue. The electron-donating methoxy group activates the ring, making it susceptible to electrophilic aromatic substitution, which competes with the desired free-radical pathway.

  • Radical Initiator: Ensure you are using an effective radical initiator like benzoyl peroxide or AIBN. The reaction should be initiated by heat or UV light, not by conditions that favor ionic mechanisms.

  • Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. Polar solvents can promote ionic side reactions.

  • Control of HBr: As the reaction proceeds, HBr is formed, which can catalyze electrophilic bromination of the ring. Adding a non-basic acid scavenger like powdered sodium carbonate in small amounts can help, but excess base can decompose NBS. The primary goal is to keep the radical chain reaction as the dominant pathway.

  • Purity of Starting Material: Ensure your 2-methoxy-6-nitrotoluene is free of any phenolic impurities, which would rapidly consume NBS.

Q3: My cyanation reaction with 2-methoxy-6-nitrobenzyl bromide is sluggish and results in dark-colored decomposition products. What should I check?

A3: The nitro group makes the benzylic position highly electrophilic and susceptible to side reactions.

  • Reaction Conditions: This nucleophilic substitution works best in a polar aprotic solvent like DMSO or acetone to dissolve the cyanide salt (NaCN or KCN). Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) in a two-phase system (e.g., dichloromethane/water) can also be effective and may reduce decomposition.

  • Elimination Byproducts: The bromide is prone to elimination to form 2-methoxy-6-nitrostyrene, especially if the reaction is overheated or if a sterically hindered or overly strong base is present. Maintain a moderate temperature (e.g., 40-60 °C).

  • Purity of Bromide: The benzyl bromide intermediate can be unstable.[3] It is often best to use it immediately after preparation without prolonged storage. Impurities from the bromination step can catalyze decomposition.

Q4: The final acid hydrolysis of 2-methoxy-6-nitrophenylacetonitrile is incomplete or forms significant amide byproduct. What is the optimal hydrolysis method?

A4: Complete hydrolysis of the nitrile to the carboxylic acid requires harsh conditions, but the molecule can be sensitive.

  • Acid vs. Base Hydrolysis: Strong acid hydrolysis is generally preferred for nitro-substituted phenylacetonitriles. A mixture of concentrated sulfuric acid and water (e.g., 2:1 v/v) heated to reflux is highly effective.[2] This method protonates the nitrile, making it more susceptible to nucleophilic attack by water and drives the reaction to completion.

  • Preventing Amide Intermediate Isolation: If the reaction is not heated long enough or with sufficient water, the reaction can stall at the primary amide stage (2-methoxy-6-nitrophenylacetamide). Ensure a reaction time of at least 1-2 hours at reflux.[2]

  • Avoiding Base Hydrolysis: Strong basic hydrolysis (e.g., with NaOH) is generally discouraged. The acidic benzylic protons can be abstracted, leading to potential side reactions and decomposition, often resulting in colored byproducts.

Step 3: Purification and Analysis

Q5: How can I best purify the final this compound?

A5: The crude product precipitated from the hydrolysis reaction can be purified by recrystallization.

  • Solvent System: A common and effective method is recrystallization from hot water, sometimes with the addition of a small amount of ethanol or acetic acid to aid solubility.[2] The acid is often sparingly soluble in cold water but much more soluble in hot water, allowing for good recovery of pure crystals upon cooling.

  • Alternative: If impurities are persistent, recrystallization from a toluene/heptane or ethyl acetate/hexane solvent system can be effective.

  • Acid-Base Extraction: For very impure samples, dissolving the crude product in a weak base (e.g., aqueous sodium bicarbonate), washing with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidifying the aqueous layer with HCl to precipitate the pure acid is a robust purification technique.

Section 3: Recommended Experimental Protocol (Route A)

This protocol details the synthesis via the nitrile pathway, which is often the most reliable despite the use of cyanide. Extreme caution must be exercised when handling sodium or potassium cyanide. All manipulations should be performed in a well-ventilated fume hood, and a cyanide antidote kit should be available.

Diagram 2: Workflow for Protocol (Route A)

start Start: 2-Methoxy-6-nitrotoluene step1 1. Benzylic Bromination - Dissolve in CCl₄ - Add NBS & AIBN - Reflux under UV light start->step1 step2 2. Work-up & Isolation - Cool and filter succinimide - Evaporate solvent - Use crude bromide immediately step1->step2 step3 3. Cyanation - Dissolve crude bromide in DMSO - Add NaCN solution - Heat gently (50°C) step2->step3 step4 4. Nitrile Isolation - Quench with water - Extract with Ethyl Acetate - Wash and dry organic layer step3->step4 step5 5. Hydrolysis - Add H₂SO₄/H₂O (2:1) - Reflux for 2 hours step4->step5 step6 6. Product Precipitation & Purification - Pour onto ice - Filter crude solid - Recrystallize from hot water step5->step6 end Final Product: This compound step6->end

Caption: Step-by-step workflow for the nitrile pathway synthesis.

Protocol: Synthesis of this compound

Step 1: 2-Methoxy-6-nitrobenzyl bromide

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-methoxy-6-nitrotoluene (10.0 g, 59.8 mmol) in carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (NBS) (11.2 g, 62.8 mmol, 1.05 eq) and azobisisobutyronitrile (AIBN) (0.49 g, 3.0 mmol, 0.05 eq).

  • Heat the mixture to reflux (approx. 77 °C) with vigorous stirring for 4-6 hours. Reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl₄.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-methoxy-6-nitrobenzyl bromide as an oil or low-melting solid. Caution: This intermediate can be lachrymatory and unstable. Proceed immediately to the next step.

Step 2: 2-Methoxy-6-nitrophenylacetonitrile

  • CAUTION: SODIUM CYANIDE IS HIGHLY TOXIC. In a 250 mL flask, dissolve sodium cyanide (3.5 g, 71.8 mmol, 1.2 eq) in water (15 mL) and add this solution to acetone (75 mL).

  • Add the crude 2-methoxy-6-nitrobenzyl bromide from the previous step, dissolved in a minimal amount of acetone (25 mL), to the cyanide solution dropwise over 15 minutes.

  • Heat the reaction mixture to a gentle reflux (approx. 60 °C) for 3 hours. Monitor the reaction by TLC until the starting bromide is consumed.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove most of the acetone.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 2-methoxy-6-nitrophenylacetonitrile.[7]

Step 3: this compound

  • Prepare the hydrolysis mixture by cautiously adding concentrated sulfuric acid (60 mL) to water (30 mL) in a flask cooled in an ice bath.

  • Add the crude 2-methoxy-6-nitrophenylacetonitrile to the acid mixture.

  • Attach a reflux condenser and heat the mixture to a vigorous reflux (approx. 120-130 °C) for 2 hours. The solution will darken.

  • Carefully pour the hot reaction mixture over crushed ice (approx. 200 g) in a large beaker with stirring.

  • A precipitate of the crude product will form. Allow the mixture to stand in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with several portions of cold water until the washings are neutral to pH paper.

  • Recrystallize the crude solid from boiling water to afford pure this compound as pale yellow or off-white crystals. (Expected yield: 5.0 - 7.6 g, 40-60% over 3 steps).

References

  • Quick Company. An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. [Link]

  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID. Coll. Vol. 1, p.406 (1941); Vol. 2, p.75 (1922). [Link]

  • Google Patents. CN103396307A - Method for synthesizing p-methoxyphenylacetic acid through methyl phenoxide.
  • Wikipedia. (2-Nitrophenyl)acetic acid. [Link]

  • Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Coll. Vol. 8, p.381 (1993); Vol. 65, p.146 (1987). [Link]

  • Google Patents. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. CN102643192A - Preparation method of methoxyphenylacetic acid.
  • Google Patents.
  • Google Patents. US20040199002A1 - Process for producing (2-nitrophenyl)
  • Alam, M. M., & Adapa, S. R. (2003). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 33(1), 59-63. [Link]

  • Wikipedia. Darzens reaction. [Link]

  • Černuchová, P., & Měrka, D. (2004). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Chem. Listy, 98, 849-851. [Link]

  • PubChem. 2-Nitrophenylacetonitrile. [Link]

  • YouTube. Synthesis of ortho para nitrotulene. [Link]

  • Sainz-Díaz, C. I., et al. (2001). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Monatshefte für Chemie/Chemical Monthly, 133(1), 11-23. [Link]

  • ResearchGate. Darzens condensation; Glycidic esters. [Link]

Sources

Identifying and minimizing side products in nitration reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Nitration Reactions. As a Senior Application Scientist, I've designed this guide to provide you with in-depth technical assistance for identifying and minimizing side products in your nitration experiments. This resource is structured to offer not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding side products in nitration reactions.

Q1: What are the most common types of side products in aromatic nitration?

A1: The most frequently encountered side products in aromatic nitration include:

  • Over-nitrated products: This includes di- and poly-nitro compounds, which arise when more than one nitro group is introduced onto the aromatic ring.[1][2]

  • Isomeric impurities: These are nitro-isomers that are not the desired product. Their formation is governed by the directing effects of the substituents already present on the aromatic ring.[3][4][5]

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to the formation of phenolic compounds and other oxidation byproducts.[6]

  • Unreacted starting material: Incomplete conversion can lead to contamination of the final product with the original aromatic compound.

Q2: How does temperature affect the formation of side products?

A2: Temperature is a critical parameter in nitration reactions. Higher temperatures generally increase the reaction rate but can also lead to a higher incidence of side products. Specifically, elevated temperatures can promote over-nitration and increase the formation of oxidation byproducts.[2][7] For many nitrations, maintaining a low temperature (often 0-10 °C) is crucial for achieving high selectivity.

Q3: What is the role of sulfuric acid in a mixed acid nitration?

A3: Sulfuric acid serves two primary functions in mixed acid nitration. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[8][9][10][11][12][13][14] Second, it acts as a dehydrating agent, sequestering the water that is formed as a byproduct of the reaction. This is important because the presence of water can dilute the acid mixture and reduce the concentration of the nitronium ion, thereby slowing down the reaction.[9]

Q4: Can I use a different nitrating agent to avoid side products?

A4: Yes, the choice of nitrating agent can significantly influence the outcome of the reaction. While mixed acid (HNO₃/H₂SO₄) is the most common, other reagents can offer better selectivity for certain substrates. For example, nitronium tetrafluoroborate (NO₂BF₄) is a powerful nitrating agent that can be used under milder conditions. For sensitive substrates, milder nitrating agents like acetyl nitrate can be employed to reduce oxidative side reactions.[6]

Troubleshooting Guides

This section provides detailed guidance on how to address specific side product issues you may encounter in your nitration reactions.

Problem: Over-nitration (Formation of Di- and Poly-nitro Compounds)

The introduction of more than one nitro group onto the aromatic ring is a common issue, especially when the starting material is activated or when forcing conditions are used.

Root Causes:

  • High Reaction Temperature: As mentioned, elevated temperatures increase the rate of all reactions, including the nitration of the initially formed mono-nitro product.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards multiple nitrations.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long can provide the opportunity for the mono-nitro product to undergo a second nitration.

  • Highly Activating Substituents: Aromatic rings with strongly electron-donating groups (e.g., -OH, -NH₂, -OCH₃) are highly activated and prone to over-nitration.[4][15]

Troubleshooting Protocol:

  • Temperature Control:

    • Maintain a low and consistent temperature throughout the addition of the nitrating agent and for the duration of the reaction. An ice bath or a cryo-cooler is recommended.[7]

    • Monitor the internal temperature of the reaction mixture closely.

  • Stoichiometry of the Nitrating Agent:

    • Carefully calculate and use a stoichiometric amount or a slight excess of the nitrating agent. For substrates prone to over-nitration, it may be beneficial to use a slight sub-stoichiometric amount of the nitrating agent and accept a lower conversion to maximize selectivity for the mono-nitro product.

  • Controlled Addition:

    • Add the nitrating agent dropwise to the solution of the aromatic compound. This helps to maintain a low concentration of the nitrating agent in the reaction mixture at any given time, disfavoring over-nitration.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[16][17][18] Quench the reaction as soon as the starting material is consumed to the desired extent.

Workflow for Minimizing Over-nitration

G cluster_0 Problem Identification cluster_1 Troubleshooting Strategy cluster_2 Implementation & Verification cluster_3 Outcome start Over-nitration Detected (e.g., by LC-MS, NMR) temp Lower Reaction Temperature (e.g., 0-5 °C) start->temp stoich Adjust Stoichiometry (Use ≤ 1.1 eq. nitrating agent) start->stoich addition Slow, Dropwise Addition of Nitrating Agent start->addition monitoring Implement In-Process Reaction Monitoring (TLC, HPLC) start->monitoring rerun Re-run Reaction with Optimized Conditions temp->rerun stoich->rerun addition->rerun monitoring->rerun analyze Analyze Product Mixture rerun->analyze success Successful Mono-nitration (High Selectivity) analyze->success fail Over-nitration Still an Issue analyze->fail If problem persists, consider milder nitrating agent

Caption: Troubleshooting workflow for over-nitration.

Problem: Poor Regioselectivity (Formation of Undesired Isomers)

The formation of a mixture of ortho, meta, and para isomers is a common challenge, dictated by the electronic properties of the substituents on the aromatic ring.

Root Causes:

  • Substituent Effects: Electron-donating groups (EDGs) like alkyl, alkoxy, and amino groups are ortho, para-directing, while electron-withdrawing groups (EWGs) such as nitro, cyano, and carbonyl groups are meta-directing.[3][4][5][15] Halogens are an exception, being deactivating yet ortho, para-directing.[15]

  • Steric Hindrance: Bulky substituents can hinder the approach of the electrophile to the ortho position, leading to a higher proportion of the para isomer.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the product that is formed fastest. At higher temperatures, thermodynamic control may favor the formation of the most stable isomer.[19][20][21][22] For most nitrations, which are irreversible, kinetic control predominates.[19]

Troubleshooting Protocol:

  • Understanding Substituent Effects:

    • Before starting the experiment, predict the expected major isomer based on the electronic nature of the substituents on your starting material.[3][4]

  • Temperature Optimization:

    • While nitrations are generally under kinetic control, temperature can still influence the ortho/para ratio. Running the reaction at a very low temperature may slightly favor the para isomer due to increased steric hindrance effects on the transition state leading to the ortho product.

  • Choice of Nitrating Agent and Solvent:

    • The bulkiness of the nitrating species can influence regioselectivity. In some cases, using a different nitrating system can alter the isomer distribution. The solvent can also play a role by solvating the electrophile and influencing its effective size.

  • Purification Strategy:

    • If a mixture of isomers is unavoidable, a robust purification strategy is essential. Isomers often have different physical properties (e.g., polarity, boiling point, solubility) that can be exploited for separation.

    • Column chromatography: This is a powerful technique for separating isomers with different polarities.[23]

    • Recrystallization: If one isomer is significantly less soluble in a particular solvent system, recrystallization can be an effective method for purification.

    • Distillation: For liquid isomers with different boiling points, fractional distillation may be employed.

Regioselectivity in Electrophilic Aromatic Substitution

G cluster_0 Substituent Effects cluster_1 Directing Effects EDG Electron-Donating Group (EDG) (e.g., -CH3, -OCH3) ortho_para Ortho, Para-Directing EDG->ortho_para Activates the ring EWG Electron-Withdrawing Group (EWG) (e.g., -NO2, -CN) meta Meta-Directing EWG->meta Deactivates the ring

Caption: Influence of substituents on regioselectivity.

Problem: Formation of Oxidation Side Products

Nitric acid is a strong oxidizing agent, and its use can lead to the formation of unwanted oxidation byproducts, such as phenols.

Root Causes:

  • High Nitric Acid Concentration: Using fuming nitric acid or a high concentration of nitric acid increases the oxidizing potential of the reaction mixture.

  • Elevated Temperatures: Higher temperatures accelerate oxidation reactions.

  • Presence of Nitrous Acid: Nitrous acid (HNO₂) can be present as an impurity in nitric acid and can also be formed during the reaction. It is a potent oxidizing agent.

Troubleshooting Protocol:

  • Use of Urea or Sulfamic Acid:

    • Add a small amount of urea or sulfamic acid to the nitric acid before preparing the mixed acid. These reagents act as nitrous acid scavengers, reacting with and removing any nitrous acid present.

  • Temperature Control:

    • As with other side reactions, maintaining a low reaction temperature is crucial to minimize oxidation.

  • Choice of Nitrating Agent:

    • For substrates that are particularly sensitive to oxidation, consider using a milder nitrating agent such as acetyl nitrate or nitronium tetrafluoroborate.

  • Work-up Procedure to Remove Phenolic Impurities:

    • During the work-up, washing the organic layer with a dilute aqueous solution of sodium bicarbonate or sodium carbonate will convert any acidic phenolic byproducts into their water-soluble sodium salts, which can then be removed in the aqueous phase.[24][25]

Table 1: Comparison of Common Nitrating Agents

Nitrating AgentCompositionReactivityCommon Side ProductsMitigation Strategies
Mixed AcidConc. HNO₃ / Conc. H₂SO₄HighOver-nitration, oxidationLow temperature, controlled addition
Nitronium TetrafluoroborateNO₂BF₄Very HighCan be aggressiveUse in aprotic solvents, low temp.
Acetyl NitrateCH₃COONO₂ModerateGood for sensitive substrates
Nitric Acid in Acetic AnhydrideHNO₃ / (CH₃CO)₂OModerateAcetoxylation

Safety First: Handling Nitrating Agents

Nitration reactions are highly exothermic and involve the use of corrosive and oxidizing materials.[26][27][28][29] Adherence to strict safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a face shield.[26][28][30]

  • Fume Hood: All nitration reactions should be performed in a well-ventilated chemical fume hood.[26][30]

  • Cooling Bath: Have an adequate cooling bath ready to control the reaction temperature.

  • Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring.[24] This will dilute the acids and dissipate the heat.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

Analytical Methods for Reaction Monitoring and Product Analysis

Effective monitoring is key to optimizing your nitration reaction and identifying side products.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively monitor the progress of a reaction by observing the disappearance of the starting material and the appearance of the product(s).

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for the accurate determination of the conversion and the relative amounts of products and side products.[16][31]

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating and identifying volatile components of the reaction mixture. The mass spectrometer provides structural information for the identification of unknown side products.[16][18][32]

References

  • Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
  • ChemTalk. (n.d.). Electrophilic Aromatic Substitution.
  • University of Calgary. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution.
  • University of California. (2012). Nitrates - Standard Operating Procedure.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • Google Patents. (n.d.). Method of purifying nitrated aromatic compounds from a nitration process.
  • Saskoer. (n.d.). 10.10. Regioselectivity and Substituent Effects – Introduction to Organic Chemistry.
  • MIT OpenCourseWare. (n.d.). Kinetic & Thermodynamic Control – Foundations of Chemical and Biological Engineering I.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical methods.
  • American Chemical Society. (n.d.). Nitration: An Overview of Recent Developments and Processes.
  • StudySmarter. (2023, October 20). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism.
  • University of California, Los Angeles. (n.d.). NITRIC ACID SAFETY.
  • ResearchGate. (2025, August 6). Clean-up of extracts for nitrated derivatives of polycyclic aromatic hydrocarbons analyses prior to their gas chromatography determination.
  • YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions.
  • University of Illinois Springfield. (n.d.). Ch17 Reactions of Aromatic Compounds.
  • Taylor & Francis. (n.d.). Nitration and aromatic reactivity.
  • vpscience.org. (n.d.). NITRATION.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Oxford Academic. (n.d.). HPLC and GC Methods for Analysis of Water-Soluble Nitrosulfonic Acids.
  • Wikipedia. (n.d.). Nitration.
  • YouTube. (2018, May 6). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • BYJU'S. (n.d.). Aromatic Nitration.
  • Journal of Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control.
  • Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction.
  • NOAA. (n.d.). nitrating acid mixture.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration.
  • Chemistry LibreTexts. (2023, January 22). Nitration of Benzene and Methylbenzene.
  • National Institutes of Health. (n.d.). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine.
  • LabRulez LCMS. (n.d.). High Sensitivity Analysis of Nitrosamines Using GC-MS/MS.
  • Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration.

Sources

Stability and degradation pathways of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methoxy-6-nitrophenylacetic acid

Introduction: Welcome to the technical support guide for this compound (M6NPA). This document is intended for researchers, scientists, and drug development professionals. Publicly available stability and degradation data for this specific molecule are limited. Therefore, this guide provides a comprehensive framework based on first principles of organic chemistry and data from analogous nitroaromatic and phenylacetic acid compounds. It is designed to empower you to expertly investigate, troubleshoot, and characterize the stability of M6NPA in your own experimental settings.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common preliminary questions and provides immediate troubleshooting advice based on the chemical structure of M6NPA.

Q1: What are the primary structural liabilities of this compound I should be aware of?

A1: The M6NPA molecule has three main functional groups that represent potential sites for degradation:

  • Nitro Group (-NO₂): Aromatic nitro groups are susceptible to reduction, which can occur under various conditions, including the presence of reducing agents or certain metals, and can also be photolytically sensitive.

  • Methoxy Group (-OCH₃): Ether linkages, particularly when attached to an electron-deficient aromatic ring, can be susceptible to acidic or basic hydrolysis, cleaving to form a phenol (2-Hydroxy-6-nitrophenylacetic acid).

  • Acetic Acid Side-Chain (-CH₂COOH): The carboxylic acid moiety can undergo decarboxylation under thermal stress, although this typically requires high temperatures. The benzylic protons on the adjacent carbon are activated and can be involved in oxidative pathways.

Q2: What are the recommended general storage conditions for M6NPA solid and solutions?

A2: To minimize degradation, M6NPA should be stored with the following precautions:

  • Solid Form: Store in a tightly sealed, opaque container in a cool, dry, and dark environment (e.g., -20°C or 4°C desiccator). This mitigates risks from ambient moisture, light, and heat.

  • In Solution: Solutions are inherently less stable than the solid material. Prepare solutions fresh whenever possible. If storage is necessary, use aprotic solvents, aliquot into single-use volumes, purge with an inert gas (e.g., argon or nitrogen), and store at -20°C or below in the dark. Avoid prolonged storage in protic or aqueous solutions, especially at non-neutral pH.

Q3: I'm seeing a yellow or brown discoloration in my M6NPA sample over time. What does this indicate?

A3: Discoloration in nitroaromatic compounds often points to degradation. The most common cause is the reduction of the nitro group to species like nitroso (-NO) or amino (-NH₂) groups, which can form colored impurities or polymeric materials. This could be triggered by exposure to light, incompatible solvents (like unstabilized THF), or trace metal contaminants. We recommend running an analytical check (e.g., HPLC-UV) to correlate the color change with the appearance of new peaks.

Q4: My HPLC analysis of an aged M6NPA solution shows a new, more polar peak. What is a likely identity?

A4: A new, more polar peak (i.e., one with a shorter retention time on a reverse-phase HPLC column) often suggests the formation of a more hydrophilic degradant. The most probable candidate is 2-Hydroxy-6-nitrophenylacetic acid , the product of methoxy group hydrolysis. This would introduce a phenolic hydroxyl group, significantly increasing polarity. To confirm, you would ideally use LC-MS to check for a mass change corresponding to the loss of a methyl group (-14 Da).

Part 2: Troubleshooting Guide for Stability Studies

This guide helps you diagnose specific issues encountered during stability and forced degradation experiments.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Rapid Loss of Parent Compound in Acidic/Basic Conditions Hydrolysis. The methoxy ether or potentially the entire side-chain is labile under the tested pH conditions.1. Analyze Time Points: Check early time points (e.g., 0, 1, 4 hours) to determine the rate of degradation. 2. Use LC-MS: Identify the mass of the major degradant. A mass corresponding to the loss of CH₂ (-14 Da) strongly suggests methoxy hydrolysis. 3. Lower Temperature: Repeat the study at a lower temperature to slow the reaction and confirm the pathway.
Multiple New Peaks Under Photolytic Stress Complex Photodegradation. The nitro group is likely the primary chromophore. Its excitation can lead to multiple pathways, including nitro group reduction, ring modifications, or polymerization.1. Control for Heat: Run a parallel "dark" control sample at the same temperature as the light chamber to isolate photochemical effects from thermal effects. 2. Filter Light Source: Use filters to determine if degradation is wavelength-dependent (e.g., specific to UVA vs. UVB). 3. Inert Atmosphere: Purge the sample with nitrogen or argon before exposure to see if oxygen is involved in the degradation pathway (photo-oxidation).
Poor Mass Balance in HPLC Analysis (% Parent Loss >> % Impurity Gained) 1. Insoluble Degradants: Degradation products may be precipitating out of solution. 2. Volatile Degradants: A product like CO₂ (from decarboxylation) may have been lost. 3. Non-UV Active Degradants: Products may lack a chromophore at the detection wavelength.1. Visual Check: Inspect the sample vial for any precipitate. 2. Change Wavelength: Acquire data at a lower wavelength (e.g., 210-220 nm) where more organic molecules absorb. 3. Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to detect non-chromophoric compounds.
Inconsistent Results Between Experiments Experimental Variability. Factors like minor temperature fluctuations, differences in solvent purity, or exposure to air can affect results, especially with sensitive compounds.1. Standardize Protocol: Ensure precise control over temperature, pH, and solution preparation. Use fresh, high-purity solvents for each run. 2. Control Headspace: Purge vials with an inert gas to create a consistent, oxygen-free atmosphere. 3. Internal Standard: Use a stable, non-reactive internal standard to account for variations in sample preparation and injection volume.

Part 3: Hypothesized Degradation Pathways & Visualization

Given the structure of M6NPA, several degradation pathways can be proposed. These should be used as a guide for identifying unknown peaks in your experimental analysis.

Proposed Pathway A: Hydrolysis

Under strong acidic or basic conditions, the methoxy group is the most likely site of hydrolysis, yielding a phenol.

Hydrolysis Pathway M6NPA This compound Phenol 2-Hydroxy-6-nitrophenylacetic acid M6NPA->Phenol H₃O⁺ or OH⁻ Cleavage of Ether

Caption: Proposed hydrolysis of the methoxy group.

Proposed Pathway B: Nitro-Reduction

A common pathway for nitroaromatics, especially under reductive or photolytic conditions. This can proceed in steps to the amine.

Nitro-Reduction Pathway Nitro Nitro (-NO₂) Nitroso Nitroso (-NO) Nitro->Nitroso [H] Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine [H] Amine Amine (-NH₂) Hydroxylamine->Amine [H]

Caption: Stepwise reduction of the nitro group.

Part 4: Experimental Protocol for a Forced Degradation Study

This protocol provides a robust methodology to assess the stability of M6NPA under various stress conditions, consistent with regulatory guidelines (e.g., ICH Q1A).

Objective: To identify the likely degradation pathways of M6NPA and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1.0 mg/mL stock solution of M6NPA in a suitable solvent (e.g., Acetonitrile or a 50:50 Acetonitrile:Water mixture).

  • Trustworthiness Check: Ensure the compound is fully dissolved. This stock will be used for all stress conditions.

2. Analytical Method:

  • Method: HPLC with UV detection (e.g., at 254 nm or a lambda-max specific to M6NPA). An LC-MS method is highly recommended for peak identification.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is a good starting point.

  • Validation: Before starting, verify the method can resolve the parent peak from any pre-existing impurities in your reference standard.

3. Forced Degradation Conditions (Workflow):

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions (Run in Parallel) cluster_analysis Analysis Stock Prepare 1 mg/mL Stock of M6NPA Acid Acid Hydrolysis 0.1 M HCl, 60°C Stock->Acid Dilute to 0.1 mg/mL Base Base Hydrolysis 0.1 M NaOH, RT Stock->Base Dilute to 0.1 mg/mL Oxid Oxidation 3% H₂O₂, RT Stock->Oxid Dilute to 0.1 mg/mL Therm Thermal 80°C Solution & Solid Stock->Therm Dilute to 0.1 mg/mL Photo Photolytic ICH Option 2 Light Stock->Photo Dilute to 0.1 mg/mL Analyze Analyze Samples by HPLC-UV/MS (Timepoints: 0, 4, 8, 24h) Acid->Analyze Base->Analyze Oxid->Analyze Therm->Analyze Photo->Analyze Report Assess Degradation % Identify Degradants Establish Mass Balance Analyze->Report

Caption: Workflow for the forced degradation study.

Step-by-Step Stress Protocols: For each condition, prepare a sample by diluting the stock solution to a final concentration of ~0.1 mg/mL in the stressor solution. Include a control sample diluted with the solvent only, kept at room temperature in the dark.

  • Acid Hydrolysis:

    • Add M6NPA stock to 0.1 M HCl.

    • Incubate in a water bath at 60°C.

    • At specified time points (e.g., 0, 4, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Add M6NPA stock to 0.1 M NaOH.

    • Keep at room temperature (RT), as base hydrolysis is often faster.

    • At time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Add M6NPA stock to 3% H₂O₂.

    • Keep at RT in the dark.

    • Analyze directly at specified time points.

  • Thermal Degradation:

    • Solution: Incubate a sample in the solvent at 80°C in the dark.

    • Solid: Place solid M6NPA powder in an oven at 80°C. At time points, dissolve a weighed amount for analysis.

  • Photostability:

    • Expose a sample in a photostable, transparent container to a light source that meets ICH Q1B guidelines (cool white fluorescent and near-UV lamps).

    • Wrap a parallel sample in aluminum foil and place it alongside the exposed sample as a dark control.

    • Analyze at specified intervals.

4. Data Analysis & Reporting:

  • Calculate the percentage degradation for each condition.

  • Determine the relative retention time (RRT) of all new peaks.

  • Use MS data to propose structures for the degradants.

  • Evaluate mass balance to ensure all major products are accounted for.

References

  • Thermal Stability of Nitroaromatic Compounds: This report details the high-temperature decomposition mechanisms, such as C-NO₂ bond cleavage, which provides a basis for understanding thermal stress p

    • Title: Thermal Stability Characteristics of Nitroarom
    • Source: Defense Technical Inform
    • URL: [Link]

  • Kinetics of Nitroaromatic Decomposition: A review covering the kinetics and mechanisms of thermal decomposition, highlighting how temperature and reaction conditions influence pathways.[1][2]

    • Title: Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
    • Source: Defense Technical Inform
    • URL: [Link]

  • Degradation of a Structurally Related Compound: This study on 4-methoxy-2-nitroaniline provides insight into oxidative degradation pathways involving hydroxylation and ring-opening for a molecule containing both methoxy and nitro groups on a benzene ring.[3]

    • Title: Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxid
    • Source: PubMed Central (PMC)
    • URL: [Link]

  • Photocatalysed Degradation of Phenylacetic Acids: While on a different analogue, this paper details the photocatalytic degradation of a related phenoxyacetic acid, providing a model for potential photolytic pathways involving the aromatic ring and side chain.[4]

    • Title: Heterogeneous photocatalysed degradation of 4-chlorophenoxyacetic acid in aqueous suspensions
    • Source: PubMed
    • URL: [Link]

Sources

Technical Support Center: Aromatic Nitro Compound Analysis by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to resolving common challenges in the High-Performance Liquid Chromatography (HPLC) separation of aromatic nitro compounds. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and remedy issues encountered during method development and routine analysis. The following content is structured in a logical question-and-answer format, providing not just solutions, but the underlying scientific principles to empower your troubleshooting process.

Logical Troubleshooting Workflow

Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. The following workflow outlines a systematic process to identify and resolve common HPLC problems when analyzing aromatic nitro compounds.

HPLC_Troubleshooting_Workflow Start Problem Observed (e.g., Poor Resolution, Peak Tailing) CheckSystem 1. Initial System Check - Leaks? - Pressure Fluctuation? - Baseline Stability? Start->CheckSystem PeakShape 2a. Peak Shape Issue? CheckSystem->PeakShape If system is OK Resolution 2b. Resolution/Selectivity Issue? CheckSystem->Resolution If system is OK Retention 2c. Retention Time Issue? CheckSystem->Retention If system is OK Tailing Peak Tailing PeakShape->Tailing Fronting Peak Fronting PeakShape->Fronting Broad Broad Peaks PeakShape->Broad CoElution Co-elution / Poor Rs Resolution->CoElution DriftingRT Drifting RT Retention->DriftingRT NoRetention No/Low Retention Retention->NoRetention Sol_pH Optimize Mobile Phase pH (See FAQ 2) Tailing->Sol_pH Sol_StationaryPhase Change Stationary Phase (e.g., to Phenyl-Hexyl) (See FAQ 5) Tailing->Sol_StationaryPhase Sol_Overload Reduce Sample Load (See FAQ 3) Fronting->Sol_Overload Sol_TempFlow Adjust Temperature & Flow Rate (See FAQ 4) Broad->Sol_TempFlow Sol_MobilePhase Optimize Mobile Phase Composition (ACN vs MeOH) (See FAQ 4) CoElution->Sol_MobilePhase CoElution->Sol_StationaryPhase CoElution->Sol_TempFlow Sol_Equilibration Ensure Proper Equilibration & Temperature Control (See FAQ 6) DriftingRT->Sol_Equilibration Sol_Strength Adjust Mobile Phase Strength (See FAQ 7) NoRetention->Sol_Strength

Caption: A systematic workflow for troubleshooting HPLC separation of aromatic nitro compounds.

Frequently Asked Questions (FAQs)

Category 1: Peak Shape Problems

Q1: What is peak tailing and why is it a significant problem for quantifying aromatic nitro compounds?

A1: Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal peak should be symmetrical and Gaussian in shape.[1] Tailing is problematic because it reduces resolution between closely eluting peaks, can lead to inaccurate peak integration, and ultimately compromises the precision and accuracy of quantification.[1][3] For regulatory methods, a USP tailing factor (Tf) greater than 2.0 is often considered unacceptable.[1][4]

Q2: I'm observing significant peak tailing, especially for nitroanilines and other basic nitroaromatics. What is the primary cause and how do I fix it?

A2: The most common cause of peak tailing for basic compounds like nitroanilines is secondary interactions with the stationary phase.[1][5]

  • Causality: Standard silica-based columns have residual acidic silanol groups (Si-OH) on their surface.[5][6] At a mid-range mobile phase pH (e.g., pH 4-7), these silanols can become ionized (Si-O⁻). If your basic analyte is protonated (e.g., -NH3⁺), a strong ionic interaction occurs, which is a secondary retention mechanism. This interaction is stronger than the desired reversed-phase partitioning, causing some analyte molecules to lag behind, resulting in tailing.[2][6]

  • Solution: The most effective solution is to suppress the ionization of the silanol groups by lowering the mobile phase pH.[4][7] By adjusting the pH to be at least one to two units below the pKa of the silanol groups (typically < pH 3.5), you ensure they remain protonated (Si-OH), eliminating the secondary ionic interaction.[8]

Silanol_Interaction cluster_low_ph Low pH (< 3.5) cluster_mid_ph Mid pH (4-7) Low_Silanol Stationary Phase Protonated Silanol (Si-OH) Low_Interaction No Ionic Interaction (Symmetrical Peak) Low_Analyte Analyte Protonated Base (Analyte-NH3+) Mid_Silanol Stationary Phase Ionized Silanol (Si-O-) Mid_Analyte Analyte Protonated Base (Analyte-NH3+) Mid_Silanol->Mid_Analyte Secondary Interaction Mid_Interaction Strong Ionic Interaction (Peak Tailing)

Caption: Effect of mobile phase pH on silanol interactions with basic analytes.

Protocol: Adjusting Mobile Phase pH to Reduce Peak Tailing

  • Prepare Aqueous Buffer: Prepare a buffer with a pKa suitable for your target pH (e.g., phosphate buffer for pH 2-3, formate buffer for pH 2.8-4.8). A buffer concentration of 10-25 mM is typically sufficient.[9]

  • pH Adjustment: Measure the pH of the aqueous portion of your mobile phase before adding the organic modifier.[9][10] Adjust the pH to your target value (e.g., 2.8) using an appropriate acid (e.g., phosphoric acid or formic acid).

  • Mobile Phase Preparation: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Column Equilibration: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample.

  • Analysis: Inject your sample and compare the peak shape to the previous chromatogram. You should observe a significant improvement in peak symmetry.

Q3: My peaks are fronting. What does this indicate?

A3: Peak fronting, where the leading edge of the peak is sloped, is typically a sign of column overload or a sample solvent mismatch.[3][11]

  • Causality (Overload): Injecting too much sample mass saturates the stationary phase at the column inlet.[6] This means that as the sample band travels down the column, the molecules at the front of the band have fewer available sites to interact with and move faster than the molecules at the rear, leading to a fronting peak.

  • Causality (Solvent Mismatch): If your sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than your mobile phase, the sample band will not focus properly at the head of the column.[7] This can also cause peak distortion, often manifesting as fronting or split peaks.

  • Solution: First, try reducing the injection volume or diluting your sample by a factor of 5 or 10. If the peak shape improves, the issue was column overload. If not, ensure your sample is dissolved in a solvent that is as close as possible in composition to your initial mobile phase.[7][12]

Category 2: Resolution and Selectivity

Q4: I am struggling to separate critical pairs, such as 2,4-dinitrotoluene and 2,6-dinitrotoluene. How can I improve the resolution?

A4: Improving resolution (Rs) requires manipulating the three factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k').[13][14] For difficult-to-separate isomers, changing selectivity is often the most powerful approach.[14]

  • Causality: Resolution is the measure of separation between two peaks. Structural isomers like dinitrotoluenes have very similar hydrophobic properties, making them difficult to separate on a standard C18 column which primarily separates based on hydrophobicity.[7][15] To resolve them, you need a separation mechanism that can differentiate their subtle structural differences.

  • Solutions:

    • Optimize Mobile Phase Composition: Changing the organic modifier can alter selectivity. Methanol is a hydrogen-bond acceptor and donor, while acetonitrile is a strong dipole. Switching from acetonitrile to methanol (or using a combination) can change the interactions between the analytes and the stationary phase, potentially improving resolution.[15][16]

    • Adjust Temperature: Lowering the column temperature can sometimes increase selectivity, although it will also increase retention times and backpressure. Conversely, increasing the temperature can decrease viscosity and improve efficiency, which might also enhance resolution.[7][8]

    • Change Stationary Phase: This is often the most effective strategy. Switching from a C18 to a Phenyl-Hexyl column introduces π-π interactions as a separation mechanism.[9][15] The electron-rich phenyl rings on the stationary phase can interact differently with the electron-deficient aromatic rings of the nitro compounds, providing a powerful tool for separating isomers.[16]

Q5: When should I choose a Phenyl-Hexyl or a Cyano (CN) column over a standard C18 for aromatic nitro compounds?

A5: The choice of stationary phase is critical and should be based on the specific properties of your analytes.[17][18]

Stationary PhasePrimary Interaction MechanismBest Suited ForRationale
C18 (Octadecylsilane) Hydrophobic (van der Waals)General purpose separation of non-polar to moderately polar compounds.The workhorse of reversed-phase HPLC. Separates based on differences in hydrophobicity.[9][19]
Phenyl-Hexyl π-π Interactions, HydrophobicAromatic compounds, positional isomers (e.g., dinitrotoluenes), compounds with electron-withdrawing groups.Offers alternative selectivity to C18. The phenyl groups provide strong π-π interactions with the aromatic rings of the analytes, enhancing the separation of compounds with similar hydrophobicity but different electronic structures.[15][16]
CN (Cyano) Dipole-Dipole, HydrophobicPolar compounds, separation of complex mixtures like explosives (e.g., in series with C18 for EPA Method 8330).The cyano group provides dipole-dipole interactions, offering different selectivity. It can be particularly useful for separating compounds with varying polarity, such as a mix of nitroaromatics and nitramines.[17][20]

Protocol: Selecting an Alternative Stationary Phase

  • Analyte Assessment: Evaluate the structures of your co-eluting compounds. Are they isomers? Do they possess strong aromatic character?

  • Column Selection: Based on the table above, select a column that offers an alternative separation mechanism. For nitroaromatic isomers, a Phenyl-Hexyl column is an excellent first choice.[15]

  • Method Scouting: Begin with a simple isocratic or gradient method (e.g., 50:50 Methanol:Water). Methanol is often preferred with phenyl phases as it can enhance π-π interactions compared to acetonitrile.[15][16]

  • Optimization: Adjust the mobile phase composition, gradient slope, and temperature to fine-tune the separation on the new column.

Category 3: Retention Time and System Stability

Q6: My retention times are drifting from one injection to the next. What are the likely causes?

A6: Inconsistent retention times are a common problem that points to a lack of system stability.[7]

  • Causality & Solutions:

    • Inadequate Column Equilibration: If you change the mobile phase composition (especially during gradient elution), the column needs sufficient time to re-equilibrate. A drifting baseline is often a sign of an unequilibrated column. Solution: Ensure your equilibration time is sufficient, typically at least 10-15 column volumes.[12]

    • Temperature Fluctuations: Column temperature has a significant impact on retention; a change of just 1°C can alter retention times by 1-2%.[7] Solution: Use a column oven to maintain a constant and consistent temperature.[12]

    • Mobile Phase Composition Change: If your mobile phase is prepared by mixing online, ensure the pump is functioning correctly.[21] If prepared manually, ensure the mixture is homogenous and prevent the evaporation of the more volatile organic component by covering the reservoir.[12]

    • Pump and System Leaks: A leak in the system will cause the flow rate to fluctuate, leading to variable retention times. Solution: Visually inspect all fittings for leaks and perform a system pressure test.[22][23]

Q7: My highly polar nitroaromatic compounds are eluting at or near the void volume. How can I increase their retention?

A7: Poor retention of polar compounds is a classic challenge in reversed-phase HPLC.

  • Causality: Highly polar analytes have a low affinity for the non-polar C18 stationary phase and a high affinity for the polar mobile phase, causing them to elute very quickly.

  • Solutions:

    • Decrease Mobile Phase Strength: Reduce the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase.[13][14] This makes the mobile phase more polar, increasing the relative attraction of the polar analytes to the stationary phase and thus increasing retention.

    • Use a Polar-Embedded or Aqueous C18 Column: These columns have a polar group embedded near the base of the C18 chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases (preventing "phase dewetting" or collapse) and can provide alternative interactions for retaining polar compounds.[2]

    • Consider HILIC: For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique. HILIC uses a polar stationary phase and a mobile phase with a high percentage of organic solvent.

References

  • N. H. Lee, "Optimization of mobile phase composition for HPLC separations of nitroaromatics using overlapping resolution mapping," Journal of Liquid Chromatography, ScholarBank@NUS. [Link]

  • A. K. Singh, "Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples," Journal of Hazardous Materials, PubMed. [Link]

  • M. V. Popa, "DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION," Taylor & Francis Online. [Link]

  • Agilent, "Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum." [Link]

  • MicroSolv, "Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC." [Link]

  • S. Y. Kaya, "Development and validation of a new RP-HPLC method for organic explosive compounds," Egyptian Journal of Forensic Sciences. [Link]

  • PharmaGuru, "How To Improve Resolution In HPLC: 5 Simple Tips." [Link]

  • T. Taylor, "Getting the Most from Phenyl Stationary Phases for HPLC," LCGC International. [Link]

  • Moravek, "Exploring the Role of pH in HPLC Separation." [Link]

  • C. V. Bartlett et al., "HPLC Stationary Phase Selection for Environmental Analysis," Chromtech. [Link]

  • Agilent, "TROUBLESHOOTING GUIDE." [Link]

  • uHPLCs, "Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions." [Link]

  • Chrom Tech, Inc., "Methods for Changing Peak Resolution in HPLC." [Link]

  • Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC." [Link]

  • Chrom Tech, Inc., "What Causes Peak Tailing in HPLC?" [Link]

  • PharmaGuru, "What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes." [Link]

  • Drawell, "Strategies for Method Development and Optimization in HPLC." [Link]

  • Mastelf, "How to Improve HPLC Resolution: Key Factors for Better Separation." [Link]

  • Phenomenex, "How to Reduce Peak Tailing in HPLC?" [Link]

  • Aurigene Pharmaceutical Services, "Troubleshooting and Performance Improvement for HPLC." [Link]

  • Medikamenter Quality Services, "Common Issues in HPLC Analysis." [Link]

  • Agilent, "Control pH During Method Development for Better Chromatography." [Link]

  • International Labmate, "The Critical Role of Mobile Phase pH in Chromatography Separations." [Link]

  • Phenomenex, "Introduction to LC Column Selection," YouTube. [Link]

  • ResearchGate, "For HPLC, what different mobile phases are best to start with for methods development?" [Link]

  • Gilson, "Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations." [Link]

  • R. M. Salunke et al., "An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting," PharmaTutor. [Link]

  • Separation Science, "Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography." [Link]

  • Restek, "Choosing Your LC Stationary Phase." [Link]

  • Chromatography Today, "What are the Common Peak Problems in HPLC." [Link]

  • Rhenium Group, "Review on Common Observed HPLC Troubleshooting Problems." [Link]

  • EPA, "Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC)." [Link]

  • PharmaCores, "Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!" [Link]

  • University of California, Davis, "HPLC Troubleshooting." [Link]

  • Molnar-Institute, "TROUBLESHOOTING GUIDE – HPLC." [Link]

  • EPA, "METHOD 8330." [Link]

Sources

Technical Support Center: Optimizing Synthesis of 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrophenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for this specific chemical synthesis. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions and achieve high-purity product.

Frequently Asked Questions (FAQs)

Q1: What is the most logical and commercially available starting material for the synthesis of this compound?

A1: The most strategic starting material is 3-Methoxyphenylacetic acid . This precursor is readily available from major chemical suppliers and possesses the required methoxy and phenylacetic acid functionalities in the correct meta-arrangement. The primary transformation is the regioselective introduction of a nitro group onto the aromatic ring.

Q2: What is the underlying chemical principle governing the regioselectivity of the nitration of 3-Methoxyphenylacetic acid?

A2: The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the two substituents on the benzene ring: the methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOH).

  • The methoxy group is a strongly activating, ortho, para-director due to its ability to donate electron density to the ring through resonance.

  • The carboxymethyl group is a deactivating, meta-director.

Considering these effects, the positions ortho to the methoxy group (positions 2 and 4) and para (position 6) are activated. The positions meta to the carboxymethyl group are 2 and 6. Therefore, positions 2 and 6 are the most electronically favored for electrophilic attack, making the desired This compound a probable major product.

Q3: What are the primary competing isomers I should expect to see in my crude product mixture?

A3: Besides the target compound, this compound, you should anticipate the formation of other isomers, primarily:

  • 4-Methoxy-2-nitrophenylacetic acid: Nitration at the other ortho position to the methoxy group.

  • 2-Methoxy-4-nitrophenylacetic acid: Nitration at the para position to the methoxy group.

  • Dinitro-substituted byproducts: If the reaction conditions are too harsh, dinitration can occur.

The exact ratio of these isomers will depend on the specific reaction conditions employed.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Possible Cause 1: Suboptimal Nitrating Agent The choice and concentration of the nitrating agent are critical. Using only nitric acid may not be sufficient for an efficient reaction.

Solution: A mixed acid system of concentrated nitric acid and concentrated sulfuric acid is highly recommended. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A typical ratio is a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid.

Possible Cause 2: Inadequate Temperature Control Nitration is a highly exothermic reaction. If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts, including dinitrated compounds and polymeric tars.[1]

Solution: Maintain a low reaction temperature, typically between 0 °C and 5 °C, using an ice-salt bath. The nitrating agent should be added dropwise to the solution of 3-methoxyphenylacetic acid with vigorous stirring to ensure efficient heat dissipation.

Possible Cause 3: Insufficient Reaction Time If the reaction is not allowed to proceed to completion, a significant amount of starting material will remain, leading to a low yield of the product.

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate. The reaction is complete when the spot corresponding to the starting material is no longer visible. A typical reaction time is 1-3 hours.[2]

Problem 2: Difficulty in Separating this compound from its Isomers

Possible Cause: Similar Polarity of Isomers Nitrated isomers of substituted phenylacetic acids often have very similar polarities, making their separation by standard silica gel column chromatography challenging.[3]

Solution 1: Fractional Recrystallization If the crude product is a solid, fractional recrystallization can be attempted. This technique relies on small differences in the solubility of the isomers in a particular solvent system. Experiment with different solvents, such as methanol, ethanol, or mixtures of ethyl acetate and hexane. However, be aware that multiple recrystallizations may be necessary and can lead to a loss of the desired product.

Solution 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC) For high-purity separation, preparative reverse-phase HPLC is a more effective method. A C18 column with a gradient of water and acetonitrile, often with a small amount of formic acid to ensure the carboxylic acid is protonated, can effectively separate the isomers.

Solution 3: Derivatization In some cases, converting the carboxylic acid to an ester (e.g., a methyl ester) can alter the polarity and volatility of the isomers, potentially making them easier to separate by chromatography. The ester can then be hydrolyzed back to the carboxylic acid after separation.

Problem 3: Formation of a Dark, Tarry Substance in the Reaction Mixture

Possible Cause: Over-Nitration or Oxidation The methoxy group strongly activates the aromatic ring, making it susceptible to over-nitration (dinitration) and oxidation, especially if the reaction temperature is too high or the concentration of the nitrating agent is excessive.[1]

Solution:

  • Strict Temperature Control: As mentioned, maintain the temperature at 0-5 °C throughout the addition of the nitrating agent.

  • Stoichiometry: Use a carefully measured amount of the nitrating agent. A slight excess (e.g., 1.1 to 1.5 equivalents of nitric acid) is often sufficient.

  • Controlled Addition: Add the nitrating agent slowly and dropwise to the reaction mixture.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on analogous nitrations of phenylacetic acid derivatives.[2][4] Optimization may be required for your specific experimental setup.

Materials:

  • 3-Methoxyphenylacetic acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (or another suitable solvent)

  • Crushed Ice

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-methoxyphenylacetic acid (1 equivalent) in dichloromethane.

  • Cooling: Cool the flask in an ice-salt bath to 0 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid (1.5 equivalents) to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-methoxyphenylacetic acid over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Slowly pour the reaction mixture onto a stirred slurry of crushed ice.[4]

  • Extraction: If the product precipitates, it can be collected by vacuum filtration. If it remains in solution, transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (to remove residual acids), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional recrystallization or preparative HPLC as discussed in the troubleshooting section.

Data Summary

ParameterRecommended ValueRationale
Starting Material3-Methoxyphenylacetic acidCommercially available with the required core structure.
Nitrating Agent1:1 mixture of conc. HNO₃ and conc. H₂SO₄Generates the highly reactive nitronium ion (NO₂⁺).
Molar Ratio (Nitric Acid:Substrate)1.1 - 1.5 : 1A slight excess ensures complete reaction while minimizing over-nitration.[2]
Reaction Temperature0 - 5 °CControls the exothermic reaction and reduces byproduct formation.
Reaction Time1 - 3 hoursTypically sufficient for complete conversion, should be monitored by TLC.[2]

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 3-Methoxyphenylacetic Acid in Solvent cool_start Cool to 0 °C start->cool_start add_nitro Slowly Add Nitrating Mixture cool_start->add_nitro prep_nitro Prepare Nitrating Mixture (HNO₃/H₂SO₄) cool_nitro Cool Nitrating Mixture prep_nitro->cool_nitro cool_nitro->add_nitro react Stir at 0-5 °C for 1-3h add_nitro->react monitor Monitor by TLC react->monitor quench Quench on Ice monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry and Concentrate wash->dry purify Purify (Recrystallization / Prep-HPLC) dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions start Low Yield Observed check_temp Was Temperature Maintained at 0-5 °C? start->check_temp check_reagents Was a Mixed Acid (HNO₃/H₂SO₄) System Used? start->check_reagents check_time Was Reaction Monitored to Completion by TLC? start->check_time sol_temp Improve Cooling and Control Addition Rate check_temp->sol_temp No sol_reagents Use a 1:1 Mixture of Concentrated HNO₃/H₂SO₄ check_reagents->sol_reagents No sol_time Increase Reaction Time and Continue TLC Monitoring check_time->sol_time No

Caption: Troubleshooting workflow for low product yield in the nitration reaction.

References

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Klamann, E., Gates, L. W., & Shternov, V. A. (Year). THE NITRATION OF PHENYLACETIC ACID. Journal of the American Chemical Society. [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from [Link]

  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents. (n.d.).
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • How can I purify two different-substituted aromatic compounds? - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Methoxy-6-nitrophenylacetic acid. It addresses common purification challenges through a series of troubleshooting FAQs and detailed experimental protocols. Our focus is on providing not just the "how" but the "why," grounding our recommendations in established chemical principles to ensure you can adapt and troubleshoot effectively in your own laboratory setting.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound, providing explanations and actionable solutions.

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile depends heavily on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: If synthesizing via nitration, you may have residual 2-methoxyphenylacetic acid. If the route involves nitrile hydrolysis, the precursor 2-methoxy-6-nitrophenylacetonitrile or the intermediate amide could be present.[1]

  • Regioisomeric Byproducts: Nitration of 2-methoxyphenylacetic acid is not perfectly selective and can yield other isomers, such as 2-methoxy-4-nitrophenylacetic acid, which can be difficult to separate.[2][3][4]

  • Over-nitrated Products: Under harsh nitrating conditions, dinitro-substituted phenylacetic acids can form.

  • Degradation Products: Carboxylic acids, particularly those with activating groups, can sometimes undergo decarboxylation if exposed to excessive heat.[5]

  • Residual Solvents and Reagents: Inorganic salts and solvents from the reaction and workup are common and are typically removed during initial purification steps.

Q2: My product shows a low and broad melting point after initial isolation. What does this signify?

A2: A low and broad melting point is a classic indicator of impurities.[5] Pure crystalline solids have sharp, defined melting points. The presence of impurities disrupts the crystal lattice structure, requiring less energy to transition to a liquid state, which results in both a depression and a broadening of the melting point range. This confirms that your material requires further purification.

Q3: I am seeing multiple spots or tailing on my TLC plate. How can I improve the analysis and what do the results mean?

A3: Multiple spots confirm the presence of impurities. Tailing of the main spot, which is common for carboxylic acids on silica gel, is due to ionization of the acidic proton interacting with the stationary phase.[5]

  • Troubleshooting TLC: To resolve this, add a small amount (0.5-1%) of acetic or formic acid to your mobile phase (e.g., Ethyl Acetate/Hexane/Acetic Acid 30:70:1). The acid suppresses the ionization of your compound, resulting in a more compact, well-defined spot.

  • Interpreting Results: An impurity with a higher Rf value is less polar than your product (e.g., unhydrolyzed nitrile or ester precursor), while an impurity with a lower Rf value is more polar.[5]

Q4: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when a solute becomes insoluble in the solvent at a temperature that is above its own melting point. The super-saturated solution precipitates a liquid (the molten solute) instead of a solid.

  • Causality & Solution: This is often caused by using a solvent that is too non-polar or by cooling the solution too rapidly. To resolve this:

    • Re-heat the solution until the oil fully redissolves.

    • Add a small amount of a more polar co-solvent in which the compound is more soluble (e.g., a small amount of ethanol to an ethyl acetate solution) or simply add more of the primary solvent to increase the total volume.[6]

    • Allow the solution to cool much more slowly. Insulating the flask can promote the formation of high-quality crystals.

    • If crystals still do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal to induce nucleation.

Q5: Which purification technique should I try first for the best results?

A5: For a carboxylic acid like this compound, a liquid-liquid acid-base extraction is an excellent first step. This technique is highly effective at separating acidic compounds from any neutral or basic impurities.[7] Following the extraction, recrystallization is typically sufficient to remove structurally similar acidic impurities (like isomers), yielding a product of high purity.[8] For analytical-grade purity, column chromatography may be required as a final polishing step.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the purification of this compound.

Protocol 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the carboxylic acid group to separate it from non-acidic impurities. The compound is deprotonated by a weak base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Base Extraction: Transfer the solution to a separatory funnel and extract it three times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylate salt of your product will move into the aqueous layer.

    • Expert Insight: Sodium bicarbonate is a weak base and is preferred over stronger bases like sodium hydroxide to avoid potential hydrolysis of other functional groups or reaction with phenolic impurities.

  • Wash Step: Combine the aqueous layers and wash them once with the same organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2. The pure this compound will precipitate out as a solid.[7]

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water to remove inorganic salts, and dry the product under vacuum.[9]

Workflow Diagram: Acid-Base Extraction

cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Neutral/Basic Impurities in Ethyl Acetate A->B Extract with aq. NaHCO3 C Sodium 2-methoxy-6-nitrophenylacetate (Water Soluble) D Pure Product (Precipitate) C->D Acidify with HCl (pH ~2) E Filter & Dry D->E

Caption: Workflow for purification by acid-base extraction.

Protocol 2: Purification via Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by exploiting differences in solubility between the desired compound and impurities at different temperatures.[6] The key is to select a solvent system where the compound is highly soluble at high temperatures but sparingly soluble at low temperatures.

Solvent Selection Data:

Solvent SystemSuitability RationaleReference
Ethanol/WaterThe compound is likely soluble in hot ethanol. Water is then added as an anti-solvent to decrease solubility upon cooling.[7][10]
Ethyl Acetate/HexaneThe compound is dissolved in a minimum of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization.[11]
IsopropanolA single-solvent system that is often effective for moderately polar compounds.[8]
Boiling WaterMany nitrophenylacetic acids show significant solubility in boiling water but are much less soluble in cold water.[9]

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves. Add the solvent in small portions to avoid using an excessive amount.[8]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them. This step must be done rapidly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surfaces.

  • Drying: Dry the crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50°C), to remove all residual solvent.

Workflow Diagram: Recrystallization

A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If Insoluble Impurities Exist) A->B Impurities? Yes C 3. Slow Cooling (Crystallization) A->C Impurities? No B->C D 4. Ice Bath (Maximize Yield) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Under Vacuum F->G

Caption: Step-by-step workflow for the recrystallization process.

Protocol 3: Purification via Flash Column Chromatography

For compounds that are difficult to purify by recrystallization, or when very high purity is needed, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase.

Chromatography System Parameters:

ParameterRecommendationRationaleReference
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography of moderately polar compounds.[5]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexane (e.g., 10% to 50% EtOAc) + 1% Acetic AcidThe gradient allows for the elution of less polar impurities first, followed by the product. Acetic acid is crucial to prevent peak tailing of the acidic product.[5][12]
Monitoring TLC or UV detectorAllows for the tracking of fractions containing the desired compound.[5]

Step-by-Step Methodology:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution). Collect fractions continuously.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Workflow Diagram: Column Chromatography

A 1. Pack Column Slurry of Silica Gel in Hexane/EtOAc B 2. Load Sample Dissolve crude product and apply to column A->B C 3. Elute with Solvent Gradient Start: Low Polarity (e.g., 10% EtOAc) End: High Polarity (e.g., 50% EtOAc) B->C D 4. Collect Fractions Sequentially collect small volumes of eluent C->D E 5. Analyze Fractions by TLC Identify fractions containing pure product D->E F {6. Combine & Evaporate | Pool pure fractions and remove solvent} E->F

Caption: General workflow for purification by flash chromatography.

References

  • SIELC Technologies. (n.d.). Separation of 2-Nitrophenylacetic acid on Newcrom R1 HPLC column.
  • Wikipedia. (2023). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Org. Synth. Coll. Vol. 9, p.417 (1998); Vol. 72, p.196 (1995). Retrieved from [Link]

  • Solubility of Things. (n.d.). p-Methoxyphenylacetic acid. Retrieved from [Link]

  • Mitsubishi Chemical Corporation. (n.d.). Separation and Purification of Pharmaceuticals and Antibiotics. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Org. Synth. Coll. Vol. 1, p.404 (1941); Vol. 5, p.86 (1925). Retrieved from [Link]

  • Google Patents. (2012). CN102643192A - Preparation method of methoxyphenylacetic acid.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for: [Title of paper not provided]. Retrieved from [Link]

  • ACS Publications. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29241–29247. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diphenylacetic acid. Org. Synth. Coll. Vol. 1, p.224 (1941); Vol. 3, p.32 (1923). Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. Journal of the Serbian Chemical Society. 78. 10.2298/JSC120924128S. Retrieved from [Link]

  • PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International, 217(1-3), 60-70. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Nitration of Methoxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the regioselective nitration of methoxyphenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important electrophilic aromatic substitution reaction. Here, we provide in-depth troubleshooting advice, answer frequently asked questions, and offer detailed protocols based on established scientific principles.

The Challenge of Regioselectivity

The nitration of methoxyphenylacetic acid is a classic example of an electrophilic aromatic substitution where the final product distribution is governed by the directing effects of the existing substituents on the benzene ring. The primary challenge lies in controlling the position of the incoming nitro group (-NO₂) to selectively synthesize the desired isomer. This is dictated by the interplay between the activating methoxy group (-OCH₃) and the carboxymethyl group (-CH₂COOH).

Core Concepts: Understanding the Directing Effects

In this reaction, the methoxy group is a powerful activating group and an ortho, para-director.[1][2] It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to attack by the electrophile (the nitronium ion, NO₂⁺).[1][3] The carboxymethyl group is generally considered a weakly deactivating group and is also an ortho, para-director.[4] However, in a competition, the strongly activating methoxy group exerts the dominant influence on the position of substitution.[5]

G Reactant Reactant OCH3_Effect OCH3_Effect Reactant:f1->OCH3_Effect CH2COOH_Effect CH2COOH_Effect Reactant:f2->CH2COOH_Effect Outcome Outcome OCH3_Effect->Outcome Ring Ring Electrophile Electrophile Ring->Electrophile Attack

Troubleshooting Guide

This section addresses common problems encountered during the nitration of methoxyphenylacetic acid in a question-and-answer format.

Q1: My reaction yields a mixture of multiple isomers. How can I improve the regioselectivity for a specific product?

A1: The formation of isomers is expected because the dominant methoxy group directs substitution to both ortho and para positions.[6][7] The key to improving regioselectivity is to carefully control the reaction conditions, as the ortho-to-para ratio is sensitive to the reactivity of the nitrating agent and steric factors.[8]

  • Scientific Rationale: Highly reactive nitrating systems (e.g., nitronium salts) have an "early" transition state that resembles the starting material. In this state, the reaction is under kinetic control, and the outcome reflects the ground-state electron density, which is often highest at the ortho position for anisole derivatives.[8] Less reactive systems proceed through a more stable carbocation intermediate (arenium ion), which is better stabilized by the methoxy group at the para position.[8]

  • Troubleshooting Steps:

    • Modify the Nitrating Agent:

      • For para-selectivity: Use a milder nitrating agent. A common choice is nitric acid in acetic anhydride or acetic acid.[8][9] This generates acetyl nitrate in situ, a less aggressive electrophile than the nitronium ion from mixed acid.

      • For ortho-selectivity: A more reactive system like nitric acid in concentrated sulfuric acid at low temperatures might favor the ortho product, but often leads to a mixture.[8]

    • Control the Temperature: Lowering the reaction temperature (e.g., -10°C to 0°C) generally increases selectivity by reducing the overall reaction rate and allowing the more subtle energetic differences between the reaction pathways to have a greater effect. Higher temperatures can lead to dinitration and byproducts.[10]

    • Consider Steric Hindrance: If your starting material is, for example, 2-methoxyphenylacetic acid, the para position (5-position) is sterically much more accessible than the ortho position (3-position). In this case, the para product will be heavily favored.

Q2: The overall yield of my desired nitro-product is very low, and I observe a lot of dark, tar-like material.

A2: This is a classic sign of oxidative side reactions and/or over-nitration. The methoxy group strongly activates the ring, making it highly susceptible to both nitration and oxidation by nitric acid.[11][12]

  • Scientific Rationale: Concentrated nitric acid is a strong oxidizing agent. The electron-rich aromatic ring of methoxyphenylacetic acid can be easily oxidized, leading to polymeric, tarry byproducts. The activated ring is also prone to multiple nitrations if conditions are too harsh.[13]

  • Troubleshooting Steps:

    • Reduce Reaction Temperature: Maintain strict temperature control, ideally at or below 0°C. Use an ice-salt or dry ice-acetone bath for this purpose.

    • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the substrate solution over a prolonged period. This keeps the concentration of the nitronium ion low at any given moment, minimizing side reactions.

    • Use Stoichiometric Amounts: Carefully measure and use only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid. A large excess will promote oxidation and dinitration.

    • Choose a Milder System: Avoid using fuming nitric acid. A system of concentrated nitric acid in acetic acid or acetic anhydride is often sufficient and less oxidizing.[11]

Q3: I've successfully nitrated the compound, but I'm struggling to separate the ortho and para isomers. What should I do?

A3: The separation of constitutional isomers, which often have very similar physical properties, is a common challenge in organic synthesis. Chromatographic techniques are typically required.

  • Scientific Rationale: Isomers like ortho- and para-nitromethoxyphenylacetic acid have the same molecular weight and similar polarities, making simple separation methods like recrystallization difficult, though sometimes possible if one isomer is significantly less soluble or forms better crystals.

  • Troubleshooting Steps:

    • Column Chromatography: This is the most reliable method. Use a high-resolution stationary phase like silica gel. A solvent system of increasing polarity (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate ratio) will typically allow for the separation of the isomers. Monitor the separation using Thin-Layer Chromatography (TLC).

    • High-Performance Liquid Chromatography (HPLC): For analytical-scale separation or purification of small quantities, reverse-phase HPLC is highly effective.[14][15] A C18 column with a mobile phase like acetonitrile/water (with a small amount of acid like TFA to suppress ionization of the carboxylic acid) is a good starting point.

    • Recrystallization: Attempt fractional recrystallization from various solvents. While challenging, you might find a solvent system where one isomer crystallizes out preferentially. This requires trial and error.

G Start Start Nitration Experiment Problem Identify Primary Issue Start->Problem LowYield Low Yield / Tar Formation Problem->LowYield Oxidation/ Over-nitration PoorSelectivity Poor Regioselectivity (Isomer Mixture) Problem->PoorSelectivity Kinetic/ Thermodynamic Control SeparationIssue Difficulty Separating Isomers Problem->SeparationIssue Similar Physical Properties Sol_Temp Decrease Temperature (0°C or below) LowYield->Sol_Temp Sol_Addition Slow, Dropwise Addition of Nitrating Agent LowYield->Sol_Addition Sol_Stoich Use Stoichiometric (1.05-1.1 eq) HNO₃ LowYield->Sol_Stoich Sol_Agent Modify Nitrating Agent (e.g., HNO₃ in Ac₂O for para) PoorSelectivity->Sol_Agent Sol_Temp2 Optimize Temperature (Lower for more selectivity) PoorSelectivity->Sol_Temp2 Sol_Column Use Flash Column Chromatography SeparationIssue->Sol_Column Sol_HPLC Use Preparative HPLC SeparationIssue->Sol_HPLC Sol_Recrystal Attempt Fractional Recrystallization SeparationIssue->Sol_Recrystal Success Achieve Desired Outcome Sol_Temp->Success Sol_Addition->Success Sol_Stoich->Success Sol_Agent->Success Sol_Temp2->Success Sol_Column->Success Sol_HPLC->Success Sol_Recrystal->Success

Frequently Asked Questions (FAQs)

Q1: For the nitration of 4-methoxyphenylacetic acid, what is the expected major isomer?

A1: The major products will be the two isomers resulting from nitration ortho to the powerful activating methoxy group: 4-methoxy-3-nitrophenylacetic acid and 4-methoxy-2-nitrophenylacetic acid . The position meta to the methoxy group is strongly disfavored. Predicting which of the two ortho isomers will be major is complex. Position 3 is less sterically hindered than position 2 (which is between the two substituents). Therefore, 4-methoxy-3-nitrophenylacetic acid is often the major product under many conditions.[16]

Q2: What is the fundamental mechanism of this reaction?

A2: The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism.[17][18]

  • Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[13][19]

  • Nucleophilic Attack: The π-electron system of the methoxyphenylacetic acid ring attacks the nitronium ion. This is the rate-determining step and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[17][20]

  • Deprotonation: A weak base in the mixture (like H₂O or HSO₄⁻) removes a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product.[19]

Q3: Are there "greener" or safer alternatives to the classic mixed-acid (H₂SO₄/HNO₃) system?

A3: Yes, the development of more environmentally benign nitration methods is an active area of research due to the hazardous and waste-producing nature of traditional methods.[11][12][21] Some alternatives include:

  • Nitric Acid in Acetic Anhydride: A common, milder alternative that generates acetyl nitrate.

  • Metal Nitrates: Using salts like cerium (IV) ammonium nitrate (CAN) can provide high regioselectivity for certain substrates, particularly phenols.[22]

  • Solid Acid Catalysts: Using zeolites or other solid acid catalysts can improve selectivity and make the catalyst easier to remove and recycle.[23]

  • Alternative Activation: Methods like ultrasonic irradiation or microwave-assisted synthesis can sometimes improve yields and shorten reaction times under milder conditions.[11][21]

Q4: What analytical techniques are best for identifying the products and determining the isomer ratio?

A4: A combination of techniques is essential for unambiguous characterization.[24]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable. The aromatic protons of the different isomers will have distinct chemical shifts and coupling patterns, allowing for definitive structural assignment and quantification of the isomer ratio by integrating the respective signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product, verifying that a single nitro group has been added. Techniques like GC-MS can also help separate and identify isomers.

  • Chromatography (TLC, GC, HPLC): Used to determine the number of components in the product mixture and to isolate them for further analysis.[15][25] Retention times can be compared to known standards if available.

Data Summary Table

Substituent GroupElectronic EffectDirecting EffectInfluence on Reactivity
-OCH₃ (Methoxy)Resonance Donor (+R) > Inductive Withdrawer (-I)ortho, paraStrongly Activating[2][26]
-CH₂COOH (Carboxymethyl)Weak Inductive Withdrawer (-I)ortho, paraWeakly Deactivating[4]
Overall Control The strongly activating -OCH₃ group dominates the directing effect.Nitration occurs primarily at positions ortho and para to the -OCH₃ group.The ring is highly activated towards electrophilic substitution.

Experimental Protocol: Regioselective Nitration of 4-Methoxyphenylacetic Acid in Acetic Acid

This protocol is a representative method aimed at improving selectivity and minimizing oxidative side reactions. Warning: This procedure involves strong acids and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.

Materials:

  • 4-Methoxyphenylacetic acid

  • Acetic Acid, Glacial

  • Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 4-methoxyphenylacetic acid in 50 mL of glacial acetic acid.

  • Cooling: Cool the solution to 0°C using an ice-water bath. Ensure the solution is stirring efficiently.

  • Nitrating Solution Preparation: In a separate beaker or small flask, carefully prepare the nitrating solution by adding 1.1 molar equivalents of 70% nitric acid to 10 mL of glacial acetic acid. Cool this mixture in the ice bath as well.

  • Slow Addition: Using a dropping funnel, add the cold nitrating solution to the stirred solution of methoxyphenylacetic acid dropwise over a period of 30-45 minutes. It is critical to maintain the reaction temperature at or below 5°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over 200 g of crushed ice in a large beaker with stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel using an ethyl acetate/hexane gradient to separate the isomers.

  • Characterization: Dry the purified product(s) under vacuum and characterize by NMR, MS, and melting point to confirm identity and purity.

References

Sources

Preventing decomposition of 2-Methoxy-6-nitrophenylacetic acid during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Methoxy-6-nitrophenylacetic acid (MNPAA). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimentation. Here, we address common challenges, provide in-depth explanations for decomposition pathways, and offer validated protocols to mitigate degradation.

Understanding the Instability of this compound

This compound is a multifaceted molecule whose stability is influenced by its three key functional groups: a nitro group (-NO₂), a methoxy group (-OCH₃), and a carboxylic acid group (-COOH). The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions and contributes to the compound's light sensitivity.[1] This inherent reactivity necessitates careful handling and storage to prevent decomposition, which can compromise experimental results.

The primary pathways of degradation include:

  • Photodecomposition: Aromatic nitro compounds are well-known to be sensitive to light (UV and visible), which can trigger complex degradation reactions.[2][3]

  • Hydrolysis: The aryl-ether linkage of the methoxy group can be susceptible to cleavage under strongly acidic conditions, particularly at elevated temperatures.[4][5]

  • Thermal Decomposition: While significant thermal decomposition of phenylacetic acids typically occurs at very high temperatures (over 500°C), prolonged exposure to moderately elevated temperatures can accelerate other degradation pathways.[6][7][8]

  • Chemical Incompatibility: As an acid, MNPAA will react with bases. Furthermore, nitroaromatic compounds can be incompatible with strong oxidizing agents and may pose risks if heated with alkaline substances.[9][10][11]

Below is a diagram illustrating the potential molecular vulnerabilities.

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions you might encounter during your work, with detailed, actionable answers.

Q1: I received a new batch of solid MNPAA. What are the immediate steps I should take for proper storage?

A1: Upon receipt, immediately store the compound in a cool, dark, and dry place. The manufacturer's recommendation is often refrigerated temperatures (2-8°C).[12] Decant the amount needed for your current experiments into a smaller vial to avoid repeatedly exposing the main stock to atmospheric moisture and temperature changes. The primary stock container should be tightly sealed.[11] For long-term storage, consider placing the tightly sealed container inside a desiccator at the recommended temperature.

Q2: My solid MNPAA has developed a slight yellow or brownish tint over time. What does this indicate and is it still usable?

A2: A color change is a common visual indicator of degradation for nitroaromatic compounds. It often suggests the formation of nitrophenolate-type species or other complex photolytic byproducts.[2] While a slight color change may not significantly impact experiments with less stringent purity requirements, it is a clear sign of decomposition.

Self-Validation Protocol:

  • Dissolve a small amount in a suitable solvent (e.g., Methanol, Acetonitrile).

  • Analyze by HPLC-UV: Compare the chromatogram to a reference standard or the analysis certificate from a fresh batch.

  • Assess Purity: Look for the appearance of new peaks or a decrease in the area of the main peak. If purity has dropped below your experimental threshold (e.g., >98%), the material should be discarded or repurified.

Q3: I prepared a stock solution of MNPAA in DMSO for my cell-based assays. After a week in the fridge, I see some precipitation. What happened?

A3: This could be due to two primary reasons:

  • Limited Solubility: Your stock concentration may be near the saturation point at the storage temperature. DMSO can absorb atmospheric water, which might reduce the solubility of MNPAA.

  • Degradation: The compound may have degraded into a less soluble byproduct.

Troubleshooting Steps:

  • Warm the Solution: Gently warm the vial to room temperature and sonicate briefly to see if the precipitate redissolves. If it does, it was likely a solubility issue. To prevent recurrence, consider storing aliquots at room temperature (if stability permits for a short duration) or preparing smaller, fresh batches.

  • Check Purity: If the precipitate does not redissolve or if you suspect degradation, perform an analytical check (HPLC or LC-MS) on the supernatant to assess the purity of the remaining soluble compound.[13]

Q4: What is the best solvent for preparing stable stock solutions of MNPAA?

A4: The choice of solvent is critical.

  • Aprotic Solvents: For long-term storage, anhydrous aprotic solvents like Acetonitrile (ACN) or Dimethylformamide (DMF) are generally preferred over protic solvents like methanol or ethanol to minimize the risk of esterification.

  • DMSO: While common for biological assays, DMSO is hygroscopic and can absorb water, potentially facilitating hydrolysis over extended periods. If using DMSO, use anhydrous grade, prepare smaller batches, and store in tightly sealed vials with desiccant.

  • Aqueous Buffers: Avoid storing MNPAA in aqueous buffers for long periods. The compound is an acid and its stability can be pH-dependent. Prepare aqueous solutions fresh from a concentrated organic stock immediately before use.

Q5: Can I store the solid compound at room temperature?

A5: While some supplier data sheets may indicate stability at room temperature, this is generally for short-term shipping and handling.[14][15] For long-term integrity and to minimize the rate of slow degradation processes, refrigerated storage (2-8°C) in a dark, dry environment is the authoritative recommendation.[12]

Recommended Storage & Handling Protocols

Adherence to a strict protocol is the best defense against decomposition.

Protocol 1: Long-Term Storage of Solid MNPAA
  • Environment: Store the primary container in a refrigerator at 2-8°C .

  • Atmosphere: Ensure the container is tightly sealed to protect from moisture and air.[9] For maximum protection, place the sealed vial inside a secondary container or bag with a desiccant pouch.

  • Light: The container must be opaque or stored in a dark location (e.g., inside a box). Amber glass vials are highly recommended.[16][17]

  • Aliquoting: Do not repeatedly open the main stock container. Upon receipt, create smaller, single-use or short-term-use aliquots in separate, properly labeled amber vials. This prevents contamination and degradation of the bulk supply.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use anhydrous, high-purity solvents (e.g., HPLC-grade Acetonitrile or DMF).

  • Preparation: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) if possible to displace oxygen and moisture.

  • Filtration: If necessary, filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates.

  • Storage:

    • Store solutions in small, tightly capped amber glass vials to minimize headspace and light exposure.

    • Store at -20°C for maximum long-term stability.

    • Before use, allow the vial to equilibrate to room temperature completely before opening to prevent condensation from forming inside.

Summary of Recommended Storage Conditions
FormTemperatureAtmosphereContainerRecommended Duration
Solid 2-8°CDry (Desiccated)Tightly sealed, amber glass vial> 1 year (with purity verification)
Solution (Organic) -20°CInert gas overlay (optional)Tightly sealed, amber glass vial1-3 months (verify before use)
Solution (Aqueous) 2-8°CN/ASealed tube/vialPrepare Fresh - Do Not Store

Analytical Verification of Stability

A self-validating system requires periodic checks to ensure the integrity of your compound.

Workflow: Routine Purity Analysis

Stability_Check_Workflow Start Suspect Degradation or Routine Quality Check Prep_Sample Prepare dilute sample in mobile phase (e.g., 100 µg/mL) Start->Prep_Sample Prep_Standard Prepare fresh standard from certified reference material Start->Prep_Standard Analyze_HPLC Analyze by Stability-Indicating HPLC-UV/PDA Method Prep_Sample->Analyze_HPLC Prep_Standard->Analyze_HPLC Compare Compare Chromatograms: - Retention Time - Peak Area (% Purity) - New Impurity Peaks Analyze_HPLC->Compare Decision Is Purity > 98% and no significant new peaks? Compare->Decision Pass Material is suitable for use Decision->Pass Yes Fail Discard or Repurify Material. Review storage procedures. Decision->Fail No

Caption: Workflow for analytical verification of MNPAA stability.

A stability-indicating HPLC method is one that can separate the intact active compound from its potential degradation products.[13][18] Developing such a method often involves forced degradation studies, but for routine checks, a simple reversed-phase C18 column with a gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically a good starting point.[19] Detection at a wavelength where the parent compound has strong absorbance (e.g., ~254 nm or ~280 nm) is recommended.

References

  • Zaltzman, A., & Sehon, A. H. (1955). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Canadian Journal of Chemistry, 33(8), 1365-1374.

  • ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Retrieved from ResearchGate.

  • BenchChem. (2025). Thermal Decomposition of Phenylacetic Anhydride: A Technical Guide. BenchChem.

  • Canadian Science Publishing. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID. Retrieved from Canadian Science Publishing.

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methoxyphenylacetic acid.

  • Zaltzman, A., & Sehon, A. H. (1956). THE THERMAL DECOMPOSITION OF DIPHENYLACETIC ACID. Canadian Journal of Chemistry, 34(11), 1637-1643.

  • Cymit Quimica. (2025). Safety Data Sheet: p-Nitrophenylacetic Acid.

  • Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-nitrophenylacetic acid.

  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenylacetic acid Safety Data Sheet.

  • ChemScene. (2025). Safety Data Sheet: 3-Nitrophenylacetic acid.

  • CDN Isotopes. (n.d.). Safety Data Sheet: (4-Hydroxy-3-methoxyphenyl)acetic-2,2-d2 Acid.

  • Sigma-Aldrich. (2025). Safety Data Sheet: Methoxyacetic acid.

  • Legrini, O., Oliveros, E., & Braun, A. M. (1993). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Chemosphere, 26(8), 1547-1560.

  • Zhang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 743-748.

  • PubMed. (n.d.). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Retrieved from PubMed.

  • Liguori, L., & Samec, J. S. M. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1432-1439.

  • Fisher Scientific. (2025). Safety Data Sheet: 4-Nitrophenylacetic acid.

  • Royal Society of Chemistry. (n.d.). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.

  • Key Organics. (2017). Safety Data Sheet: 3-Bromo-2-fluoro-6-nitrophenylacetic acid.

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Properties and Handling of 3-Nitrophenylacetic Acid for Research.

  • MDPI. (n.d.). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules.

  • ACS Publications. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. ACS Catalysis.

  • National Institutes of Health. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone. ACS Sustainable Chemistry & Engineering.

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from Wikipedia.

  • Uniformed Services University. (1994). A simultaneous assay of the differentiating agents, phenylacetic acid and phenylbutyric acid, and one of their metabolites, phenylacetyl-glutamine, by reversed-phase, high performance liquid chromatography. Journal of Liquid Chromatography.

  • YouTube. (2025). The acidic hydrolysis of ether (X) shown below is fastest when.

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.

  • PubChem. (n.d.). 2-Methoxyphenylacetic acid. Retrieved from PubChem.

  • National Institutes of Health. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Analytical Methods in Chemistry.

  • PubMed Central. (n.d.). Study on the degradation mechanism and pathway of benzene dye intermediate 4-methoxy-2-nitroaniline via multiple methods in Fenton oxidation process. RSC Advances.

  • BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem.

  • BLDpharm. (n.d.). 2-(2-Methoxy-4-nitrophenyl)acetic acid. Retrieved from BLDpharm.

  • ResearchGate. (n.d.). An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Retrieved from ResearchGate.

  • Mcule. (n.d.). 2-(2-Methoxy-4-nitrophenyl)acetic acid. Retrieved from Mcule.

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Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Methoxy-6-nitrophenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, particularly when scaling up production. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to help you troubleshoot and optimize your process.

Strategic Overview: Choosing Your Synthetic Path

The synthesis of this compound presents a classic regioselectivity challenge. The target molecule has two ortho-substituents, a methoxy group and a nitro group, adjacent to the acetic acid side chain. The primary difficulty lies in introducing the nitro group at the C6 position, which is sterically hindered and electronically influenced by two adjacent groups.

We will explore two primary strategies:

  • Method A: Direct Nitration. A direct, one-step approach involving the nitration of 2-methoxyphenylacetic acid. While atom-economical, this method is often plagued by poor regioselectivity and difficult purification.

  • Method B: Multi-Step Regiocontrolled Synthesis. A longer but more reliable and scalable approach that builds the acetic acid side chain onto a pre-functionalized aromatic ring. This method offers superior control over isomer formation.

The following diagram illustrates the decision-making workflow for selecting a synthetic strategy.

synthesis_strategy start Project Goal: Synthesize This compound scale What is the target scale? start->scale purity Is isomeric purity critical? scale->purity Small Scale (<1g) method_b Method B: Multi-Step Synthesis (Reliable, Scalable) scale->method_b Large Scale (>10g) method_a Method A: Direct Nitration (Fast, High-Risk) purity->method_a No, isomers can be separated purity->method_b Yes, high purity is required

Caption: Decision workflow for selecting a synthetic strategy.

Method A: Direct Nitration of 2-Methoxyphenylacetic Acid

This approach is deceptively simple. The nitration of 2-methoxyphenylacetic acid involves treating the starting material with a nitrating agent. The challenge arises from the directing effects of the substituents. The methoxy group is a powerful ortho-, para-director, while the acetic acid moiety is a deactivating meta-director. This leads to a mixture of products, primarily the 4-nitro and 6-nitro isomers, with potential for dinitration.

Experimental Protocol: Direct Nitration
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-methoxyphenylacetic acid (1.0 eq) in concentrated sulfuric acid (98%) at 0°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10°C.

  • Nitration: Add the nitrating mixture dropwise to the solution of 2-methoxyphenylacetic acid over 1-2 hours, ensuring the internal temperature does not exceed 5°C[1].

  • Reaction Monitoring: Stir the mixture at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring[2]. The crude product may precipitate. If it oils out, proceed with liquid-liquid extraction.

  • Isolation: If a solid forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral[2]. If the product remains in solution or is oily, extract the aqueous mixture with ethyl acetate or dichloromethane (3x volume)[2].

  • Purification: The crude product is typically a mixture of isomers. Purification requires careful fractional recrystallization or column chromatography on silica gel.

Method B: Multi-Step Regiocontrolled Synthesis

This strategy prioritizes control and purity over speed. By starting with a molecule where the nitro and methoxy groups are already in place, we can build the acetic acid side chain with high fidelity. A common route proceeds via a benzyl cyanide intermediate.

Experimental Protocol: Synthesis via Benzyl Cyanide Hydrolysis

Step 1: Synthesis of 2-Methoxy-6-nitrobenzyl Cyanide

  • This intermediate can be synthesized from a precursor like 2-methoxy-6-nitrotoluene via radical bromination to form the benzyl bromide, followed by nucleophilic substitution with sodium cyanide. This multi-step process requires careful handling of toxic reagents like NBS and sodium cyanide[3][4].

Step 2: Hydrolysis of 2-Methoxy-6-nitrobenzyl Cyanide

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-methoxy-6-nitrobenzyl cyanide (1.0 eq) with a mixture of concentrated sulfuric acid and water (e.g., a 2:1 v/v mixture)[5][6].

  • Hydrolysis: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if using basic hydrolysis) or by TLC/HPLC analysis[7]. The hydrolysis of nitriles to carboxylic acids is a well-established two-stage process, proceeding through an amide intermediate[8][9].

  • Work-up: After cooling, pour the reaction mixture into ice water. The this compound should precipitate as a solid[5].

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Purification: The crude product is often of high purity. Recrystallization from an appropriate solvent (e.g., an ethanol/water mixture) can be performed if necessary.

Comparative Data of Synthetic Methods
ParameterMethod A: Direct NitrationMethod B: Multi-Step Synthesis
Typical Yield 15-30% of desired 6-nitro isomer60-80% over 2 steps (from benzyl cyanide)
Purity (Crude) Low (mixture of isomers)High (>95%)
Scalability Poor; purification becomes prohibitiveExcellent
Key Challenge Regiocontrol and isomer separationHandling of toxic reagents (cyanide)
Ideal For Small-scale screening, rapid access to mixed isomersLarge-scale production, high-purity requirements

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis.

troubleshooting_nitration start Problem During Nitration Work-up issue What is the issue? start->issue oily_product Product 'oiled out', no precipitate formed. issue->oily_product Oily Product low_yield Low yield of precipitated solid. issue->low_yield Low Yield wrong_isomer Product confirmed, but it's the wrong isomer. issue->wrong_isomer Wrong Isomer solution_oily Solution: Perform liquid-liquid extraction with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash extract with NaHCO3 solution to remove acids. oily_product->solution_oily solution_low_yield Solution: The product may be partially soluble. Extract the aqueous filtrate with an organic solvent to recover dissolved product. low_yield->solution_low_yield solution_wrong_isomer Solution: Nitration conditions (temperature, acid concentration) need optimization. Consider switching to the multi-step regiocontrolled synthesis (Method B). wrong_isomer->solution_wrong_isomer

Caption: Troubleshooting common issues in nitration work-up.

Frequently Asked Questions

Q1: My direct nitration (Method A) yielded almost exclusively the 4-nitro isomer. Why did this happen and how can I favor the 6-nitro product?

A: This is the most common problem with this reaction. The C4 position is para to the strongly activating methoxy group and is sterically more accessible than the C6 position, which is flanked by two substituents. To favor the 6-nitro isomer, you must rigorously control the reaction temperature to be as low as possible (e.g., -10°C to 0°C) to increase selectivity. Using a milder nitrating agent or a different solvent system can also alter the isomer ratio. However, for reliable and scalable synthesis of the pure 6-nitro isomer, switching to Method B is strongly recommended.

Q2: During the work-up of my nitration, the reaction mixture turned into a thick, dark oil instead of a filterable solid. What should I do?

A: This "oiling out" is common when the product is impure or has a low melting point. Do not attempt to filter it. Instead, proceed with a liquid-liquid extraction.[2] Transfer the entire quenched mixture to a large separatory funnel and extract it several times with an organic solvent like ethyl acetate or dichloromethane. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution to neutralize residual acids, and finally with brine. Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.[1]

Q3: The hydrolysis of my benzyl cyanide (Method B) seems to have stalled, and I've isolated the amide intermediate. How can I push the reaction to completion?

A: Incomplete hydrolysis is often a result of insufficiently harsh conditions. Both acid- and base-catalyzed nitrile hydrolysis proceed through an amide intermediate, which is then hydrolyzed to the carboxylic acid.[8][10] To drive the reaction to completion, you can increase the reaction time, raise the temperature, or use a more concentrated acid or base solution. For acid hydrolysis, extending the reflux time is typically effective.[5][11]

Q4: I'm concerned about the safety and waste disposal of using sodium cyanide in Method B. Are there alternative ways to synthesize the phenylacetic acid?

A: Yes, while the benzyl cyanide route is classic, modern methods can avoid the use of highly toxic cyanide salts. One alternative is the palladium-catalyzed carbonylation of the corresponding benzyl halide.[12][13] This method uses carbon monoxide (CO) as the carboxyl source in the presence of a palladium catalyst and a base. While this avoids cyanide, it requires specialized high-pressure equipment to handle CO gas safely. Another approach involves the Willgerodt-Kindler reaction of a substituted acetophenone, though this is a multi-step process involving a thiomorpholide intermediate.[12][14]

Q5: My final product has a persistent yellow color. How can I decolorize it?

A: The yellow color is often due to residual nitro-phenolic impurities or other byproducts from the nitration. A highly effective method for purification is recrystallization. If a single solvent doesn't work, try a solvent/anti-solvent system (e.g., dissolving in hot ethanol and adding water until turbidity appears, then cooling slowly). If color persists, you can treat a solution of the product with a small amount of activated charcoal before filtering it hot and allowing it to crystallize. Be aware that charcoal can reduce yields by adsorbing the product.

References

  • Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions. (n.d.). Benchchem.
  • 2-(3-Methoxy-2-nitrophenyl)acetic Acid. (n.d.). Benchchem.
  • Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. (n.d.). Benchchem.
  • Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. (n.d.). Inventiva Pharma.
  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). Organic Syntheses Procedure.
  • Hydrolysis of Nitriles to Carboxylic Acid. (n.d.). Ventura College Organic Chemistry Lab.
  • Synthesis of phenylacetic acid derivatives. (n.d.). ResearchGate.
  • Solved Question: Draw the mechanism for nitration of | Chegg.com. (2020, November 24). Chegg.com.
  • US4237305A - Substituted phenylacetic acid compounds and process for preparation thereof. (n.d.). Google Patents.
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023, January 22). Chemistry LibreTexts.
  • Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
  • US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (n.d.). Google Patents.
  • WO 2014/030106 A2. (2014, February 27). Googleapis.com.
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  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
  • Application Notes and Protocols: Synthesis of 1-(2-Methoxy-4-nitrophenyl)ethanone through Nitration of 2-methoxyacetophenone. (n.d.). Benchchem.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
  • Solved Draw the mechanism for nitration of phenylacetic | Chegg.com. (2019, March 2). Chegg.com.
  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
  • phenylacetic acid. (n.d.). Organic Syntheses Procedure.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (n.d.). Google Patents.
  • An Improved Process For The Preparation Of P Methoxy Phenylacetic Acid. (n.d.). Quick Company.
  • (2-Nitrophenyl)acetic acid. (n.d.). Wikipedia.
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Validation & Comparative

A Senior Application Scientist's Guide to Methoxy-Nitrophenylacetic Acid Isomers: A Comparative Analysis for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Isomer Selection in Synthesis and Drug Discovery

In the landscape of organic synthesis and medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is not a trivial detail—it is a fundamental determinant of a molecule's physicochemical properties, reactivity, and biological activity. The family of methoxy-nitrophenylacetic acids exemplifies this principle. While sharing the same molecular formula, the positional isomers of this compound present unique electronic and steric environments that dictate their utility as synthetic intermediates.[1] This guide offers an in-depth comparison of 2-Methoxy-6-nitrophenylacetic acid and its isomers, with a particular focus on 4-Methoxy-2-nitrophenylacetic acid, to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary for informed compound selection. We will delve into the nuanced differences in their properties, synthetic accessibility, and spectroscopic signatures, supported by experimental data and established chemical principles.

Molecular Structures: A Visual Comparison of Key Isomers

The location of the methoxy and nitro substituents relative to the acetic acid side chain dramatically influences the molecule's overall characteristics. The diagram below illustrates the structures of the primary compound of interest and its common isomers.

G cluster_0 This compound cluster_1 4-Methoxy-2-nitrophenylacetic acid cluster_2 2-Methoxy-4-nitrophenylacetic acid node_2_6 node_2_6 node_4_2 node_4_2 node_2_4 node_2_4 G cluster_start Starting Material cluster_reaction Core Reaction cluster_products Potential Isomeric Products cluster_purification Downstream Processing Start Methoxyphenylacetic Acid (e.g., 2-methoxyphenylacetic acid) Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Substrate Product_A 2-Methoxy-X-nitro- phenylacetic acid Nitration->Product_A Regioselectivity Product_B 2-Methoxy-Y-nitro- phenylacetic acid Nitration->Product_B Regioselectivity Purification Purification (e.g., Recrystallization, Chromatography) Product_A->Purification Product_B->Purification Final Isolated Isomer Purification->Final

Caption: General experimental workflow for the synthesis of nitrated isomers.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrophenylacetic acid

This protocol, adapted from established literature, illustrates a typical nitration procedure. [2]It serves as a self-validating system where the identity and purity of the product can be confirmed by post-reaction analysis (e.g., melting point, NMR).

Objective: To synthesize 4,5-Dimethoxy-2-nitrophenylacetic acid via nitration of 3,4-dimethoxyphenylacetic acid.

Materials:

  • 3,4-dimethoxyphenylacetic acid (1 mole equivalent)

  • Concentrated Nitric Acid (≥10 mole equivalents)

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Reaction flask

Procedure:

  • Reaction Setup: Place the concentrated nitric acid into a suitable reaction flask equipped with a magnetic stir bar. Cool the flask in an ice-water bath to maintain a low temperature.

  • Substrate Addition: Slowly add the 3,4-dimethoxyphenylacetic acid in small portions to the cooled, stirring nitric acid. [2]Causality Check: This portion-wise addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. The target temperature should be maintained around 30°C.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 15 minutes while maintaining cooling. [2]4. Workup & Isolation: Quench the reaction by carefully pouring the reaction mixture into a large volume of ice water. The product will precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acid. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., methanol or ethanol/water mixture).

  • Validation: Dry the purified product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR).

Spectroscopic Distinction: A fingerprint of Isomerism

Spectroscopy is the most powerful tool for unambiguously distinguishing between these isomers. The substitution pattern on the aromatic ring creates a unique electronic environment for each proton and carbon, resulting in distinct "fingerprints" in NMR, IR, and mass spectrometry.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns in the aromatic region of the ¹H NMR spectrum are particularly informative.

  • This compound: The two ortho substituents create significant steric hindrance and electronic effects. The aromatic protons would likely appear as a complex multiplet. The methylene protons of the acetic acid side chain (-CH₂COOH) would be significantly influenced by the adjacent nitro group.

  • 4-Methoxy-2-nitrophenylacetic acid: This isomer presents a more predictable pattern. One would expect to see three distinct aromatic protons. The proton between the methoxy and nitro groups would be a singlet (or a narrowly split doublet), while the other two would form an AX or AB system, depending on the solvent and spectrometer frequency.

Reference Data for a Related Compound (4-Methoxyphenylacetic Acid): The ¹H NMR spectrum of the non-nitrated parent compound, 4-methoxyphenylacetic acid, shows characteristic signals at approximately 3.60 ppm (methylene protons), 3.81 ppm (methoxy protons), and two doublets around 6.87-6.89 ppm and 7.20-7.22 ppm for the aromatic protons. [3]The introduction of a nitro group would deshield the nearby protons, shifting their signals downfield.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) will show the same molecular ion peak for all isomers (m/z = 211). However, the fragmentation patterns can differ based on the stability of the resulting fragments. For example, the loss of the -CH₂COOH group (a common fragmentation pathway for phenylacetic acids) would yield a fragment ion whose stability is influenced by the substituent positions. The parent 2-methoxyphenylacetic acid shows major fragments at m/z 121 and 91. [4]

Applications in Research and Development

Nitrophenylacetic acids are valuable intermediates in organic synthesis, often used in the construction of heterocyclic systems and as precursors for pharmaceuticals. [5][6]

  • Heterocycle Synthesis: The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions to form lactams or other nitrogen-containing heterocycles. [5]This is a common strategy in the total synthesis of biologically active molecules.

  • Pharmaceutical Scaffolds: 4-Nitrophenylacetic acid is a known intermediate in the synthesis of various therapeutic agents and can also act as a catalyst. [7][8][9]The methoxy-substituted versions are explored for creating derivatives with modulated solubility, metabolic stability, and target-binding properties. [6][10]For instance, derivatives of 2-nitrophenylacetic acid have been used in the synthesis of enzyme inhibitors and anticancer agents. [5]

Conclusion

The choice between this compound and its isomers like 4-Methoxy-2-nitrophenylacetic acid is a critical decision that impacts synthetic strategy, purification, and the properties of the final product. While the 4-methoxy-2-nitro isomer is better characterized, the unique steric and electronic environment of the 2-methoxy-6-nitro isomer may offer novel reactivity for specific synthetic targets. This guide highlights that a comprehensive understanding of the distinct physicochemical, spectroscopic, and reactive properties of each isomer is essential for the modern researcher. A thorough analysis, grounded in experimental data and fundamental chemical principles, empowers scientists to select the optimal building block to accelerate their research and development efforts.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Nitrophenylacetic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Ibrahim, B., Arshad, S., Imran, M., et al. (2014). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o538. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) 4,5-Dimethoxy-2-nitro-phenylacetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding CAS 104-03-0: Applications of 4-Nitrophenylacetic Acid in Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7134, 2-Methoxyphenylacetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 675115, 2-(2-Methyl-6-nitrophenyl)acetic acid. Retrieved from [Link]

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Alternative synthetic routes to 2-Methoxy-6-nitrophenylacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 2-Methoxy-6-nitrophenylacetic Acid

For chemists engaged in pharmaceutical research and fine chemical synthesis, this compound serves as a crucial structural motif and a versatile intermediate. Its unique substitution pattern, featuring sterically demanding ortho-groups with opposing electronic properties, presents distinct synthetic challenges. The efficient and scalable production of this molecule is therefore a subject of considerable interest.

This guide provides a comparative analysis of the primary synthetic strategies for preparing this compound. We will move beyond a simple recitation of procedures to dissect the underlying chemical principles, evaluate the practical advantages and limitations of each approach, and provide detailed experimental protocols grounded in authoritative literature.

Route 1: The Claisen Condensation and Oxidative Cleavage Pathway

This classical approach builds the acetic acid side chain onto a pre-functionalized aromatic ring. It begins with 2-methoxy-6-nitrotoluene (commercially available or synthesized via nitration of 2-methoxytoluene) and employs a base-catalyzed condensation with diethyl oxalate, followed by an oxidative workup to yield the desired carboxylic acid. This method is robust and has been well-documented in chemical literature, making it a reliable choice for laboratory-scale synthesis.[1]

Mechanistic Rationale

The process hinges on the acidity of the benzylic protons of 2-methoxy-6-nitrotoluene, which are activated by the adjacent electron-withdrawing nitro group. In the presence of a strong base like sodium methoxide, a carbanion is formed. This nucleophile then attacks one of the electrophilic carbonyl carbons of diethyl oxalate in a Claisen-type condensation. The resulting intermediate is a phenylpyruvic acid ethyl ester derivative. The final step involves oxidative cleavage of the α-keto group. Hydrogen peroxide under basic conditions is an effective reagent for this transformation, proceeding through a Dakin-like rearrangement mechanism to afford the phenylacetic acid.

Visualizing the Pathway: Route 1

cluster_0 Route 1: Oxidation of 2-Methoxy-6-nitrotoluene A 2-Methoxy-6-nitrotoluene B Phenylpyruvic Ester Intermediate A->B 1. NaOMe, Diethyl oxalate 2. Ether, Reflux C This compound B->C 1. H₂O₂, NaOH 2. HCl (acidification)

Caption: Synthesis of this compound from 2-Methoxy-6-nitrotoluene.

Detailed Experimental Protocol

(Adapted from Organic Syntheses Procedure[1])

  • Apparatus Setup: A 1-L three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a 50-mL addition funnel, and a reflux condenser fitted with an argon inlet. The system is flame-dried and maintained under a positive pressure of argon.

  • Base Preparation: The reaction flask is charged with anhydrous powdered sodium methoxide (18.8 g, 0.34 mol) and 60 mL of anhydrous diethyl ether. The flask is cooled in an ice bath.

  • Condensation: Diethyl oxalate (47.5 mL, 0.35 mol) is added over 5 minutes from the addition funnel. The ice bath is removed, and the mixture is stirred at room temperature for 15 minutes, resulting in a pale yellow, thick suspension.

  • Substrate Addition: Anhydrous powdered 2-methoxy-6-nitrotoluene (50 g, 0.30 mol) is added, followed by an additional 75 mL of anhydrous ether.

  • Reaction: The resulting orange-red mixture is heated to reflux for 4 hours. A thick orange precipitate will form.

  • Workup - Part 1 (Hydrolysis): After cooling the flask to room temperature, approximately 1 L of water is added to dissolve the precipitate. The resulting red solution is transferred to a 4-L beaker and kept cold in an ice-water bath.

  • Workup - Part 2 (Oxidative Cleavage): Alternate portions of 30% hydrogen peroxide and 10 N sodium hydroxide are added to the cold solution. The addition of hydrogen peroxide will bleach the solution, while the addition of sodium hydroxide restores the red color. This is repeated until the addition of NaOH no longer produces a color change.

  • Isolation: The filtrate is cooled to 0°C and acidified with concentrated hydrochloric acid to precipitate the product. The solid is collected on a Büchner funnel, washed with cold water until the filtrate is neutral, and then dried to yield this compound (Typical yield: 70–75%).

Route 2: Cyanation of Benzyl Halide and Subsequent Hydrolysis

This two-step sequence is a cornerstone of phenylacetic acid synthesis. It involves the conversion of a suitable starting material to a 2-methoxy-6-nitrobenzyl halide, followed by nucleophilic substitution with a cyanide salt to form the corresponding benzyl cyanide. The nitrile is then hydrolyzed under acidic or basic conditions to afford the final carboxylic acid.

Mechanistic Rationale

The first step, formation of the benzyl halide (typically from the corresponding alcohol or via radical halogenation of the toluene), provides an excellent electrophile for SN2 reactions. The cyanide ion (CN⁻) is a potent nucleophile that readily displaces the halide. The resulting nitrile features a carbon-nitrogen triple bond. The final hydrolysis step proceeds by protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide on the nitrile carbon (base-catalyzed), leading to the formation of an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid and ammonia (or ammonium salt).[2][3]

Visualizing the Pathway: Route 2

cluster_1 Route 2: Cyanation-Hydrolysis Pathway D 2-Methoxy-6-nitrobenzyl bromide E 2-Methoxy-6-nitrobenzyl cyanide D->E NaCN or KCN Solvent (e.g., DMSO, aq. Ethanol) F This compound E->F H₂SO₄ / H₂O, Reflux (or NaOH, then H⁺ workup) cluster_2 Route 3: Grignard Carboxylation (Theoretical) G 2-Methoxy-6-nitrobenzyl bromide H Grignard Reagent (Highly Unstable) G->H Mg, THF I This compound H->I 1. CO₂ (dry ice) 2. H₃O⁺ workup SP Side Products (Reduction of NO₂) H->SP Competing Reaction

Caption: Theoretical Grignard route, highlighting the problematic side reactions.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: OxidationRoute 2: Cyanation-HydrolysisRoute 3: Grignard (Theoretical)
Starting Material 2-Methoxy-6-nitrotoluene2-Methoxy-6-nitrobenzyl halide2-Methoxy-6-nitrobenzyl halide
Key Reagents NaOMe, Diethyl oxalate, H₂O₂NaCN/KCN, H₂SO₄Mg, CO₂
Number of Steps 1 (from toluene)2 (from benzyl halide)1 (from benzyl halide)
Typical Yield Good (70-75%) [1]Good to ExcellentPoor to Very Low
Scalability GoodGood, with safety precautionsPoor
Advantages Robust, well-established, good yield.High-yielding, reliable transformation.Conceptually straightforward.
Disadvantages Requires specific reagents (diethyl oxalate).Extreme toxicity of cyanides. Incompatible with nitro group.

Conclusion

For the laboratory synthesis of this compound, both the Oxidation of 2-Methoxy-6-nitrotoluene (Route 1) and the Cyanation-Hydrolysis of the corresponding benzyl halide (Route 2) represent viable and effective strategies.

  • Route 1 is an excellent choice if the starting toluene is readily available. It is a one-pot transformation from the toluene derivative that provides good yields and avoids the use of highly toxic cyanide salts.

  • Route 2 is a classic and reliable method for building the phenylacetic acid moiety. However, it necessitates the synthesis of a benzyl halide intermediate and requires stringent safety protocols for handling cyanide reagents.

The Grignard carboxylation approach (Route 3) is not recommended due to the inherent reactivity of the organometallic intermediate towards the nitro group, which would likely result in low yields and complex purification challenges. The selection between Route 1 and Route 2 will ultimately depend on the availability of starting materials, the scale of the reaction, and the laboratory's capabilities for handling hazardous materials.

References

  • Friis, S. D., & Skrydstrup, T. (2016). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angewandte Chemie International Edition, 55(40), 12480-12484. Available at: [Link]

  • Chegg.com. (2022). Solved Experiment 8. Regiospecific Oxidation of Methyl. Retrieved from [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Friis, S. D., & Skrydstrup, T. (2016). Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. ChemRxiv. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

  • Sunder, S., & Peet, N. P. (1979). 5-Methoxy-2-nitrophenylacetic acid. Organic Syntheses, 59, 97. Available at: [Link]

  • ResearchGate. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]

  • Kavala, V., et al. (2005). Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene. Molecules, 10(9), 1159-1165. Available at: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Sasano, K., Takaya, J., & Iwasawa, N. (2013). Palladium(II)-Catalyzed Direct Carboxylation of Alkenyl C-H Bonds with CO2. Journal of the American Chemical Society, 135(30), 10954-10957. Available at: [Link]

  • Jarrahpour, A. A., et al. (2004). Synthesis of 2-methoxy-6-(pyrazin-2-ylimino methyl) phenol and its antibacterial activitity. Molbank, 2004(1), M373. Available at: [Link]

  • Gualandi, A., et al. (2022). Palladium‐Catalyzed Carbonylation of Multifunctionalized Substituted Alkynes to Quinolinone Derivatives under Mild Conditions. Chemistry – An Asian Journal, 17(16), e202200494. Available at: [Link]

  • CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid. (2010). Google Patents.
  • CN102643192A - Preparation method of methoxyphenylacetic acid. (2012). Google Patents.
  • CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid. (2009). Google Patents.
  • Lapworth, A. (1923). p-NITROPHENYLACETIC ACID. Organic Syntheses, 3, 93. Available at: [Link]

  • ResearchGate. (2022). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6]. Retrieved from [Link]

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A Comparative Guide to the Validation of Analytical Methods for Quantifying 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of validated analytical methods for the quantification of 2-Methoxy-6-nitrophenylacetic acid, a key chemical intermediate. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and supporting experimental data to inform your selection of the most appropriate analytical methodology.

The Criticality of Method Validation

Before delving into specific techniques, it is paramount to understand the framework of analytical method validation. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines to ensure that an analytical method is suitable for its intended purpose.[1][2][3] The core parameters of validation include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[4][5] A thoroughly validated method provides a high degree of assurance that the measurements are reliable and reproducible.[4][5]

Comparative Analysis of Analytical Methodologies

The choice of an analytical technique is governed by a multitude of factors, including the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application of the method. For this compound, its polar nature, aromatic structure, and the presence of chromophores make it amenable to several analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a workhorse in the pharmaceutical industry for its robustness, versatility, and cost-effectiveness.

Causality Behind Experimental Choices:

A C18 column is typically the first choice for separating moderately polar compounds like this compound due to the hydrophobic interactions between the analyte and the stationary phase. The mobile phase, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate retention and resolution. The addition of an acid, such as formic or phosphoric acid, to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[6] UV detection is suitable due to the presence of the nitro- and methoxy-substituted phenyl ring, which absorbs UV light.

Data Presentation: Illustrative HPLC Validation Parameters

Validation ParameterIllustrative Performance Characteristic
Linearity (r²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (%RSD)< 2.0%
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL

Experimental Protocol: Validated RP-HPLC Method

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in the mobile phase to achieve a concentration within the calibration range.

Validation Experiments:

  • Linearity: Analyze the working standard solutions in triplicate and plot the peak area versus concentration. Perform a linear regression analysis.

  • Accuracy: Spike a placebo or sample matrix with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percent recovery.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate preparations of a standard solution on the same day (repeatability) and on different days with different analysts or instruments (intermediate precision). Calculate the relative standard deviation (%RSD).

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Weighing & Dissolution Dilution Serial Dilutions Prep->Dilution Injection Sample Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, LC-MS/MS is the gold standard.[7]

Causality Behind Experimental Choices:

The coupling of liquid chromatography with tandem mass spectrometry provides two layers of selectivity. The chromatographic separation reduces matrix effects, while the mass spectrometer offers highly specific detection based on the mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions.[3] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. Operating in negative ion mode is advantageous for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored, significantly enhancing the signal-to-noise ratio.

Data Presentation: Illustrative LC-MS/MS Validation Parameters

Validation ParameterIllustrative Performance Characteristic
Linearity (r²)> 0.995
Range0.1 - 100 ng/mL
Accuracy (% Recovery)90.0 - 110.0%
Precision (%RSD)< 15%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL

Experimental Protocol: LC-MS/MS Method

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • UPLC or HPLC system

  • C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

Reagents and Materials:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound

  • Isotopically labeled internal standard (optional but recommended)

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • MRM Transition: To be determined by infusing a standard solution. For this compound (M.W. 197.16), the precursor ion would be m/z 196.1. The product ions would need to be determined experimentally.

  • Collision Energy: Optimized for the specific MRM transition.

Visualization of LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Extraction Solid Phase Extraction (if needed) Fortification Internal Standard Spiking Extraction->Fortification LC_Sep UPLC Separation Fortification->LC_Sep Ionization ESI Source LC_Sep->Ionization MS1 Quadrupole 1 (Precursor Ion Selection) Ionization->MS1 Fragmentation Quadrupole 2 (Collision Cell) MS1->Fragmentation MS2 Quadrupole 3 (Product Ion Selection) Fragmentation->MS2 Detector Detection MS2->Detector Chrom_Integration Chromatogram Integration Detector->Chrom_Integration Ratio_Calculation Analyte/IS Ratio Chrom_Integration->Ratio_Calculation Quant Quantification Ratio_Calculation->Quant

Caption: Workflow for the LC-MS/MS analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for a polar carboxylic acid, GC-MS can be a powerful technique, particularly for its high chromatographic resolution, if the analyte is made amenable to gas-phase analysis.

Causality Behind Experimental Choices:

Direct analysis of this compound by GC is challenging due to its low volatility and potential for thermal degradation. Therefore, a derivatization step is necessary to convert the polar carboxylic acid and potentially the phenolic hydroxyl group (if present as an impurity) into more volatile and thermally stable derivatives.[4] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common and effective derivatization strategy.[4] Electron ionization (EI) is typically used in GC-MS, which provides reproducible fragmentation patterns for structural elucidation and library matching.

Data Presentation: Illustrative GC-MS Validation Parameters

Validation ParameterIllustrative Performance Characteristic
Linearity (r²)> 0.99
Range10 - 500 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 15%
Limit of Detection (LOD)~2 ng/mL
Limit of Quantification (LOQ)~10 ng/mL

Experimental Protocol: GC-MS Method (with Derivatization)

Instrumentation:

  • GC-MS system with an electron ionization (EI) source

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents and Materials:

  • Derivatizing agent (e.g., MSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • Reference standard of this compound

Sample Preparation and Derivatization:

  • Accurately weigh the sample or standard into a reaction vial.

  • Evaporate any solvent to dryness under a stream of nitrogen.

  • Add 50 µL of anhydrous pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Drying Evaporation to Dryness Derivatization Silylation (MSTFA, 70°C) Drying->Derivatization Injection GC Injection Derivatization->Injection Separation Capillary Column Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (SIM Mode) Ionization->Mass_Analysis Peak_Integration Peak Integration Mass_Analysis->Peak_Integration Calibration Calibration Curve Peak_Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion and Recommendations

The selection of an optimal analytical method for quantifying this compound is contingent on the specific requirements of the analysis.

  • RP-HPLC with UV detection is a robust, reliable, and cost-effective method suitable for routine quality control, process monitoring, and release testing where high sensitivity is not the primary concern. Its simplicity and the wealth of available expertise make it an excellent starting point.

  • LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as the analysis of low-level impurities, quantification in complex biological matrices, or pharmacokinetic studies. The initial method development and instrumentation costs are higher, but the unparalleled performance justifies the investment for these demanding applications.

  • GC-MS presents a viable alternative, particularly if this instrumentation is readily available. However, the necessity of a derivatization step adds complexity and potential for variability to the workflow. It can be a powerful tool for confirmatory analysis and structural elucidation due to the detailed fragmentation patterns generated by electron ionization.

Ultimately, the most suitable method will be one that is not only validated according to regulatory guidelines but also aligns with the laboratory's capabilities, throughput requirements, and the specific scientific question being addressed. A thorough understanding of the principles and practical considerations of each technique, as outlined in this guide, will empower researchers to make an informed and scientifically sound decision.

References

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  • Bioanalytical Method Validation - Guidance for Industry | FDA. (2018). U.S. Food and Drug Administration. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. U.S. Food and Drug Administration. [Link]

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  • Greenness assessment of UPLC/MS/MS method for determination of two antihypertensive agents and their harmful impurities with ADME/TOX profile study. (2023). National Institutes of Health. [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. (2010). SpringerLink. [Link]

  • LC-MS/MS QUANTITATION IN LC MS/MS QUANTITATION IN DRUG DISCOVERY & DEVELOPMENT. (2010). SlideShare. [Link]

  • Gas chromatography-mass spectrometry analysis and in vitro inhibitory effects of Phoenix dactylifera L. on key enzymes implicate. (2020). Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. (2024). PubMed. [Link]

  • New Perspectives on Comparative Analysis for Comprehensive Two-Dimensional Gas Chromatography | LCGC International. (2022). LCGC International. [Link]

  • A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]

  • (PDF) Development and validation of a systematic UPLC-MS/MS method for simultaneous determination of three phenol impurities in ritonavir. (2025). ResearchGate. [Link]

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A Senior Application Scientist's Guide to the Comparative Reactivity of Nitrophenylacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in organic synthesis and drug development, understanding the nuanced reactivity of positional isomers is paramount. The nitrophenylacetic acids—available as ortho- (2-), meta- (3-), and para- (4-) isomers—serve as a classic illustration of how the placement of a single functional group can dramatically alter a molecule's chemical behavior. This guide provides an in-depth analysis of their comparative reactivity, grounded in electronic principles and supported by experimental data, to inform rational choices in synthesis design and application. These compounds are crucial intermediates in the synthesis of pharmaceuticals, dyestuffs, and other high-value organic molecules.[1][2][3]

The Decisive Role of the Nitro Group: Electronic and Steric Effects

The reactivity of the nitrophenylacetic acid isomers is fundamentally governed by the potent electron-withdrawing nature of the nitro (–NO₂) group.[4][5] This influence is transmitted through two primary electronic mechanisms: the inductive effect (-I) and the resonance effect (-M or -R). The interplay of these effects, dictated by the isomer's substitution pattern, directly impacts the acidity of the carboxylic acid proton and the lability of the α-hydrogens on the methylene bridge.

  • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density away from the phenyl ring through the sigma bond framework. This effect is distance-dependent and acid-strengthening, acidifying the carboxylic proton in all three isomers relative to unsubstituted phenylacetic acid.

  • Resonance Effect (-M): The nitro group can withdraw electron density from the aromatic ring via delocalization of π-electrons. This effect is only operative when the nitro group is in the ortho or para position relative to the acetic acid substituent.[6][7][8] It has a profound impact on the stability of anionic intermediates.

For the meta-isomer , only the inductive effect is significantly at play in delocalizing charge from the carboxylate group.[9] In contrast, the ortho- and para-isomers benefit from both inductive and resonance effects.[6][10] The resonance effect allows the negative charge of the carboxylate anion (or a carbanion formed at the α-carbon) to be delocalized onto the electronegative oxygen atoms of the nitro group, leading to greater stabilization. This enhanced stabilization translates to increased acidity and modified reactivity at the benzylic position.

While electronic effects are dominant, steric hindrance can play a role, particularly for the ortho-isomer. The proximity of the nitro group to the acetic acid side chain can impede the approach of bulky reagents, potentially tempering its reactivity compared to the para-isomer despite similar electronic activation.[10][11][12]

G cluster_ortho Ortho-Isomer (-I, -M) cluster_meta Meta-Isomer (-I only) cluster_para Para-Isomer (-I, -M) ortho_anion Ortho-Nitrophenylacetate Anion ortho_res1 Resonance Stabilization ortho_anion->ortho_res1 ortho_acidity Higher pKa Depression ortho_res1->ortho_acidity Increases Acidity meta_anion Meta-Nitrophenylacetate Anion meta_no_res No Resonance Stabilization meta_anion->meta_no_res meta_acidity Lower pKa Depression meta_no_res->meta_acidity Decreases Acidity (relative to o/p) para_anion Para-Nitrophenylacetate Anion para_res1 Resonance Stabilization para_anion->para_res1 para_acidity Higher pKa Depression para_res1->para_acidity Increases Acidity

Diagram 1: Influence of Isomer Position on Anion Stabilization.

Quantitative Comparison of Acidity

The most direct measure of the electronic effects on the carboxyl group is the acid dissociation constant (pKa). A lower pKa value indicates a stronger acid. As predicted by the principles above, the ortho- and para-isomers are significantly more acidic than the meta-isomer.

IsomerCAS NumberpKa (25 °C)Dominant Electronic Effects
ortho-Nitrophenylacetic acid 3740-52-14.08Inductive (-I) & Resonance (-M)
meta-Nitrophenylacetic acid 1877-73-23.97[13]Inductive (-I)
para-Nitrophenylacetic acid 104-03-03.85Inductive (-I) & Resonance (-M)
Phenylacetic acid (Reference)103-82-24.31None

Note: pKa values can vary slightly depending on the solvent and experimental conditions. The values presented are representative literature values for aqueous solutions.[14][15][16] The general trend of p- > o- > m- > unsubstituted is consistent with the Hammett equation, which quantitatively relates substituent effects to reactivity.[12][17][18] The para-isomer is the strongest acid due to the optimal, unhindered resonance stabilization of the carboxylate anion.

Reactivity Profile: A Focus on Decarboxylation

Beyond acidity, the position of the nitro group influences the reactivity of the α-carbon. Reactions involving the formation of a carbanion at this position, such as decarboxylation, are particularly sensitive to the substituent's electronic effects. The decarboxylation of nitrophenylacetic acids, especially under basic or thermal conditions, proceeds through an intermediate where negative charge is localized on the benzylic carbon.[19][20]

The expected reactivity order for decarboxylation is: para > ortho >> meta .

  • Para- and Ortho-Isomers: The carbanionic intermediate is strongly stabilized by resonance delocalization into the nitro group. This lowers the activation energy for the reaction, facilitating faster decarboxylation.

  • Meta-Isomer: Lacking this resonance stabilization, the meta-isomer is significantly more stable and less prone to decarboxylation under the same conditions.

Experimental Protocol: Comparative Analysis of Decarboxylation Rates

This protocol provides a framework for quantitatively comparing the reactivity of the three isomers via their base-mediated decarboxylation rates, monitored by High-Performance Liquid Chromatography (HPLC).

Objective: To determine the relative rates of decarboxylation for o-, m-, and p-nitrophenylacetic acid in a basic solution at a constant temperature.

Methodology:

  • Standard Solution Preparation:

    • Accurately prepare 10 mM stock solutions of each isomer (ortho-, meta-, and para-nitrophenylacetic acid) in HPLC-grade acetonitrile.

    • Prepare a 10 mM internal standard solution (e.g., 4-chlorobenzoic acid) in acetonitrile.

  • Reaction Setup:

    • For each isomer, label three 10 mL amber vials for triplicate runs.

    • To each vial, add 1.0 mL of the respective 10 mM nitrophenylacetic acid stock solution.

    • Add 0.1 mL of the 10 mM internal standard solution to each vial.

    • Place the vials in a temperature-controlled heating block or water bath set to 80 °C and allow them to equilibrate for 5 minutes.

  • Reaction Initiation and Sampling:

    • To initiate the reaction, add 4.0 mL of a pre-heated (80 °C) 0.1 M sodium hydroxide solution to each vial. Simultaneously, start a stopwatch for each vial.

    • Immediately vortex each vial for 3 seconds.

    • At designated time points (e.g., t = 0, 15, 30, 60, 120, and 240 minutes), withdraw a 100 µL aliquot from each vial.

    • Immediately quench the reaction in the aliquot by adding it to an HPLC vial containing 900 µL of a 0.1 M HCl solution. This neutralizes the base and stops the decarboxylation.

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC.

    • Mobile Phase: 40:60 Acetonitrile:Water with 0.1% Trifluoroacetic Acid.

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Detection: UV at 265 nm.

    • Quantify the peak area of the remaining nitrophenylacetic acid relative to the peak area of the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of each nitrophenylacetic acid isomer versus time.

    • The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k).

    • Compare the calculated rate constants (k) for the three isomers to determine their relative reactivity.

Diagram 2: Experimental Workflow for Comparing Decarboxylation Rates.

Synthetic Applications and Isomer Selection

The distinct reactivity profiles of the nitrophenylacetic acid isomers make them uniquely suited for different synthetic strategies.

  • 2-Nitrophenylacetic Acid (ortho-isomer): This isomer is a key precursor for the synthesis of various heterocyclic compounds, such as indoles and quinolines, via reductive cyclization.[21] The proximity of the nitro and acetic acid groups is exploited in reactions where the nitro group is reduced to an amine, which then intramolecularly condenses with the side chain or its derivative. It has also been employed as a photolabile protecting group in certain applications.

  • 3-Nitrophenylacetic Acid (meta-isomer): Due to its relative stability and the meta-directing nature of its substituents, this isomer is often used when further electrophilic aromatic substitution is desired on the phenyl ring. It has been utilized in the synthesis of photo-inducible conformational switches in polypeptides.[22]

  • 4-Nitrophenylacetic Acid (para-isomer): This isomer is widely used as an intermediate in the pharmaceutical industry, including in the synthesis of penicillin precursors and local anesthetics.[1][2] Its high reactivity at the benzylic position is leveraged in condensation and alkylation reactions. For instance, it is a precursor for synthesizing angiogenesis inhibitors.[2]

Conclusion

The ortho-, meta-, and para-isomers of nitrophenylacetic acid offer a compelling case study in structure-reactivity relationships. The para- and ortho-isomers, activated by both inductive and resonance effects, are more acidic and exhibit higher reactivity in reactions involving carbanion formation, such as decarboxylation. The meta-isomer, influenced primarily by the inductive effect, is considerably less reactive in this regard. This fundamental understanding, supported by quantitative pKa data and comparative kinetic analysis, empowers chemists to select the optimal isomer for a given synthetic challenge, whether it involves leveraging enhanced acidity, facilitating cyclization, or ensuring stability for subsequent transformations.

References

  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Tsuruta, T., Fueno, T., & Furukawa, J. (n.d.). Reactivity of p-Nitrotoluene and p-Nitrophenylacetic Acid in Alkali Solutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Quora. (2019). Why is meta nitrophenol less acidic than ortho and para nitrophenol?. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 3-Nitrophenylacetic Acid in Industrial Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). (4-Nitrophenyl)acetic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Szatylowicz, H., et al. (2015). Theoretical study of electron-attracting ability of the nitro group: classical and reverse substituent effects. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2018). The spontaneous decarboxylation of strong carboxylic acid − carboxylate mixtures and the use of carbon surfaces to trap the released free radicals. Retrieved from [Link]

  • Shigemoto, A. K., et al. (n.d.). Improved Photodecarboxylation Properties in Zinc Photocages Constructed using m‑nitrophenylacetic Acid Variants. PDXScholar. Retrieved from [Link]

  • Quora. (2017). What is the mesomeric or inductive effect of a nitro group on phenol?. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). The decarboxylation of phenylacetic acid via addition of acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Google Patents. (2010). CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • PubChem. (n.d.). 3-Nitrophenylacetic acid. Retrieved from [Link]

  • Google Patents. (2009). CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid.
  • Corrie, J. E. T., et al. (2003). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. National Institutes of Health. Retrieved from [Link]

  • Nishiwaki, N. (2020). A Walk through Recent Nitro Chemistry Advances. National Institutes of Health. Retrieved from [Link]

  • Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

  • Pearson+. (2024). Though the nitro group is electron-withdrawing by resonance, when.... Retrieved from [Link]

  • Brainly.com. (2024). Compare the acidity of para, meta, and ortho nitrophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for hydroxyphenylacetic acid isomers and its radical cations.... Retrieved from [Link]

  • Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Retrieved from [Link]

  • ResearchGate. (n.d.). Hammett plots of various para-substituted 4-nitrophenyl benzoate esters.... Retrieved from [Link]

  • PubChem. (n.d.). (2-Nitrophenyl)acetic acid. Retrieved from [Link]

  • CHEM 331 Problem Set #3. (n.d.). Substituent Effects and LFERs. Retrieved from [Link]

  • Sjöström, M., & Wold, S. (1976). Statistical Analysis of the Hammett Equation. III. Evidence against para Through-resonance for --M Substituents in Phenylacetic. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of decarboxylation of benzoylacetic acid and its p-methoxy and p-nitro derivatives in dioxan-water mixtures. Retrieved from [Link]

  • ResearchGate. (2004). Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. Retrieved from [Link]

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A Comparative Guide to the Synthesis and Properties of 2-Methoxy-6-nitrophenylacetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the phenylacetic acid scaffold remains a cornerstone for the development of novel therapeutic agents, particularly in the realm of anti-inflammatory and antimicrobial drugs. The strategic functionalization of this core structure allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the synthesis and properties of 2-Methoxy-6-nitrophenylacetic acid and its analogs, offering field-proven insights and experimental data to inform research and development efforts.

Introduction: The Significance of the this compound Scaffold

The this compound moiety incorporates several key features that make it a promising scaffold for drug design. The carboxylic acid group provides a handle for salt formation and potential interactions with biological targets. The methoxy group, an electron-donating substituent, can influence the acidity of the carboxylic acid and impact metabolic stability. The nitro group, a strong electron-withdrawing group, significantly alters the electronic properties of the aromatic ring and can be a key pharmacophore for certain biological activities. Furthermore, the ortho-substitution pattern can induce specific conformational preferences that may be crucial for target binding.

This guide will explore various synthetic routes to access these analogs, provide a comparative analysis of their potential biological properties, and present detailed experimental protocols for their synthesis and evaluation.

I. Synthesis of this compound Analogs: A Comparative Overview

The synthesis of this compound and its analogs can be approached through several strategic routes, primarily centered around the construction of the substituted phenylacetic acid core. The choice of synthetic pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.

A common and effective strategy involves the nitration of a pre-existing 2-methoxyphenylacetic acid derivative. This approach leverages the directing effects of the methoxy and acetic acid groups to achieve the desired regioselectivity.

cluster_0 Synthetic Pathway Start 2-Methoxyphenylacetic Acid Derivative Nitration Nitration (e.g., HNO3/H2SO4) Start->Nitration Step 1 Product This compound Analog Nitration->Product Step 2

Caption: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis of the parent compound, which can be adapted for the synthesis of various analogs.

Materials:

  • 2-Methoxyphenylacetic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Hydrochloric Acid (HCl, concentrated)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Ice bath

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxyphenylacetic acid (1 equivalent) in dichloromethane.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add concentrated sulfuric acid (2 equivalents) to the stirred solution, maintaining the temperature at 0°C.

  • Nitration: Add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 equivalent) dropwise to the reaction mixture. The temperature should be carefully monitored and maintained between 0-5°C.

  • Reaction: Stir the reaction mixture at 0-5°C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

II. Comparative Properties of this compound Analogs

The biological properties of this compound analogs are expected to be significantly influenced by the nature and position of substituents on the phenyl ring. Based on structure-activity relationship (SAR) studies of related compound classes, such as substituted phenylacetic acids and nitroaromatic compounds, we can anticipate the following trends.

A. Anti-inflammatory Activity

Many phenylacetic acid derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The introduction of a nitro group can modulate this activity.

AnalogExpected Anti-inflammatory ActivityRationale
1 HHModerateParent compound, baseline activity.
2 ClHPotentially EnhancedHalogen substitution can increase lipophilicity and binding affinity.[1]
3 HCH₃Potentially ReducedSteric hindrance from the methyl group might affect binding to the active site.
4 FFPotentially EnhancedFluorine substitution can improve metabolic stability and binding interactions.
B. Antimicrobial Activity

The nitroaromatic moiety is a known pharmacophore in several antimicrobial agents. The mechanism often involves the reduction of the nitro group to generate reactive nitrogen species that are toxic to microbial cells.

AnalogExpected Antimicrobial ActivityRationale
1 HHModerateThe nitro group is expected to confer antimicrobial properties.
2 HNO₂Potentially EnhancedThe presence of a second nitro group could increase the generation of reactive nitrogen species.
3 OCH₃HActivity may varyThe additional methoxy group could alter the redox potential and cellular uptake.
4 HCF₃Potentially EnhancedThe trifluoromethyl group can enhance lipophilicity and cell penetration.

III. Comparison with Alternative Anti-inflammatory and Antimicrobial Agents

This compound analogs can be benchmarked against existing therapeutic agents to evaluate their potential advantages.

Class of AgentMechanism of ActionAdvantagesDisadvantages
NSAIDs (e.g., Ibuprofen) COX-1/COX-2 inhibitionWell-established efficacyGastrointestinal side effects
COX-2 Inhibitors (e.g., Celecoxib) Selective COX-2 inhibitionReduced GI side effectsPotential cardiovascular risks
Quinolone Antibiotics (e.g., Ciprofloxacin) DNA gyrase inhibitionBroad-spectrum activityResistance development, side effects
This compound Analogs Potential dual anti-inflammatory and antimicrobial activityNovel scaffold, potential for improved side effect profileLimited clinical data, potential for nitro group-related toxicity

IV. Experimental Protocols for Biological Evaluation

A. In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This protocol is used to determine the inhibitory activity of the synthesized analogs against COX-1 and COX-2 enzymes.

cluster_1 COX Inhibition Assay Workflow Start Prepare Enzyme and Substrate Incubate Incubate with Test Compound Start->Incubate Add_Arachidonic_Acid Add Arachidonic Acid Incubate->Add_Arachidonic_Acid Stop_Reaction Stop Reaction Add_Arachidonic_Acid->Stop_Reaction Quantify Quantify Prostaglandin E2 (PGE2) by ELISA Stop_Reaction->Quantify

Caption: Workflow for the in vitro COX inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), and the test compounds at various concentrations.

  • Incubation: Incubate the enzyme with the test compound or vehicle control for a specified time at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period by adding a quenching solution (e.g., HCl).

  • Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

B. In Vitro Antimicrobial Assay: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.[2][3]

Procedure:

  • Bacterial Culture: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The this compound scaffold presents a versatile platform for the design and synthesis of novel anti-inflammatory and antimicrobial agents. The synthetic accessibility of these analogs, coupled with the potential for dual biological activity, makes them an attractive area for further investigation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising class of compounds. Future studies should focus on synthesizing a broader range of analogs and conducting comprehensive in vivo evaluations to establish their efficacy and safety profiles.

References

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous identification and quantification of related compounds—process impurities and degradation products—are not merely a regulatory hurdle but a fundamental component of ensuring patient safety and product efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) serves as the established workhorse for this task, prized for its versatility with non-volatile and thermally sensitive molecules.[2][3][4] However, reliance on a single analytical technique, no matter how robust, can create blind spots. This is where the strategic implementation of Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal method becomes indispensable.

This guide provides an in-depth comparison of HPLC and GC-MS, detailing a framework for their cross-validation. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to empower your analytical strategy.

The Core Directive: Why Two Methods Are Better Than One

The principle of using two independent analytical techniques to validate results is known as orthogonality.[5] In the context of related compound analysis, an orthogonal method leverages a different separation principle to confirm the results of the primary method. This approach is critical for ensuring that no impurities are being missed due to co-elution or lack of detection by the primary technique.[5][6] HPLC typically separates compounds based on their polarity and interaction with a stationary phase, while GC separates them based on their volatility and boiling point.[3][7] This fundamental difference makes them powerful complements.

By cross-validating HPLC and GC-MS, we create a more comprehensive and trustworthy impurity profile, significantly enhancing the quality control of a drug substance.[5]

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte.[3] HPLC is the go-to for a broad range of compounds, especially those that are non-volatile or decompose at high temperatures.[3][8] In contrast, GC is the specialist for volatile and thermally stable molecules.[3][9]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4][10]Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection.[11][12]
Analyte Suitability Ideal for non-volatile, thermally unstable, polar, and large molecules.[3]Requires analytes to be volatile and thermally stable; suitable for smaller molecules.[3][8]
Derivatization Generally not required.[12]Often mandatory for non-volatile compounds to increase volatility.[12]
Detection Commonly UV-Vis, Diode Array (DAD), Refractive Index (RID), Fluorescence. Can be coupled with MS (LC-MS).[3]Primarily Mass Spectrometry (MS), also Flame Ionization (FID), Thermal Conductivity (TCD).[3]
Identification Power Tentative identification by UV spectrum and retention time; definitive with MS.[8]High-confidence identification through mass spectral library matching.[8][13]
Sensitivity Good with UV detectors; can be very high with MS, reaching parts-per-million (ppm) or parts-per-billion (ppb) levels.[14]Very high, especially in Selected Ion Monitoring (SIM) mode, ideal for trace analysis.[8][15]

The Cross-Validation Workflow: A Framework for Confidence

A robust cross-validation process ensures that both the primary (typically HPLC) and orthogonal (GC-MS) methods are suitable for their intended purpose, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[16][17][18] The objective is to demonstrate that the analytical procedure is fit for purpose.[18]

Below is a logical workflow for implementing a cross-validation study.

CrossValidationWorkflow cluster_0 Phase 1: Primary Method (HPLC) cluster_1 Phase 2: Orthogonal Method (GC-MS) cluster_2 Phase 3: Cross-Validation & Comparison A Develop & Optimize HPLC Method for API & Known Impurities B Perform Full ICH Q2(R1) Validation (Specificity, Linearity, LOD, LOQ, Accuracy, Precision) A->B C Analyze Drug Substance Batches & Forced Degradation Samples B->C G Analyze Same Batches from Phase 1 with Validated GC-MS Method C->G Transfer Samples D Identify Volatile/Semi-Volatile Impurities & API (if applicable) E Develop GC-MS Method (Consider Derivatization) D->E F Validate for Specific Impurities (Specificity, LOD, LOQ, Linearity) E->F F->G Apply Validated Method H Compare Impurity Profiles - Confirm HPLC-detected impurities - Identify any new impurities G->H I Investigate Discrepancies (e.g., Co-elution in HPLC) H->I J Finalize Specification & Report I->J

Caption: A workflow diagram for the cross-validation of HPLC and GC-MS methods.

Case Study: Cross-Validation of "DrugPharmX"

To illustrate the practical application, let's consider a hypothetical small molecule, "DrugPharmX," which is a non-volatile solid. Its synthesis involves a volatile starting material ("Impurity V") and is known to produce a non-volatile, structurally related impurity ("Impurity NV").

Experimental Protocol: HPLC-DAD Method for DrugPharmX and Impurity NV

This method is designed to quantify DrugPharmX and its non-volatile related substances.

  • Instrumentation : HPLC system with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : Acetonitrile.

    • Gradient : 10% B to 90% B over 25 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30°C.

    • Detection : DAD, monitoring at 260 nm, with full spectrum acquisition (200-400 nm) for peak purity analysis.[8]

  • Sample Preparation :

    • Accurately weigh 25 mg of DrugPharmX sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

Experimental Protocol: Headspace GC-MS Method for Impurity V

This method is tailored for the detection and quantification of the volatile process impurity.

  • Instrumentation : Headspace Gas Chromatograph coupled to a Mass Spectrometer (HS-GC-MS).[15]

  • Chemicals and Reagents :

    • Solvent : N,N-Dimethylformamide (DMF).

    • Carrier Gas : Helium (99.999% purity).

  • GC-MS Conditions :

    • Column : DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm).[13]

    • Oven Program : 50°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min.

    • Injector Temperature : 250°C.

    • MS Transfer Line : 280°C.

    • Ion Source : Electron Ionization (EI) at 70 eV.

    • MS Mode : Full Scan (m/z 35-400) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Headspace Parameters :

    • Vial Equilibration : 100°C for 15 minutes.

    • Loop Temperature : 110°C.

  • Sample Preparation :

    • Accurately weigh 100 mg of DrugPharmX sample into a 20 mL headspace vial.

    • Add 5.0 mL of DMF, cap, and vortex.

Comparative Data Summary

The results from analyzing a single batch of DrugPharmX using both validated methods are summarized below.

AnalyteHPLC-DAD ResultGC-MS ResultConclusion
DrugPharmX Assay = 99.6%Detected, not quantifiedPrimary method (HPLC) is suitable for assay.
Impurity NV 0.18%Not Detected (Non-volatile)HPLC is the required method for this impurity.
Impurity V Not Detected (Co-elutes with solvent front)0.07% (700 ppm)GC-MS is essential for detecting this volatile impurity.
Unknown Peak at RT 15.2 min 0.05%Not DetectedIndicates a non-volatile unknown. Further LC-MS investigation is needed for identification.

This case study clearly demonstrates the necessity of an orthogonal method. The primary HPLC method was blind to the volatile Impurity V, which was successfully quantified by GC-MS.

Decision-Making Matrix: Selecting the Primary Technique

While cross-validation is key, the initial choice of the primary analytical technique is guided by the properties of the Active Pharmaceutical Ingredient (API) and its likely impurities.

TechniqueSelection start Analyze Physicochemical Properties of API and Potential Impurities q1 Are the primary analytes volatile & thermally stable? start->q1 gc_path Primary Technique: GC-MS (e.g., for residual solvents, volatile impurities) q1->gc_path Yes hplc_path Primary Technique: HPLC (e.g., for non-volatile APIs, degradation products) q1->hplc_path No q2 Are there known non-volatile or thermally labile impurities? gc_path->q2 q3 Are there known volatile impurities or residual solvents? hplc_path->q3 cross_val_hplc Orthogonal Method for Confirmation: HPLC q2->cross_val_hplc Yes end_report Comprehensive Impurity Profile q2->end_report No cross_val_gc Orthogonal Method for Confirmation: GC-MS q3->cross_val_gc Yes q3->end_report No cross_val_hplc->end_report cross_val_gc->end_report

Caption: A decision matrix for selecting the primary analytical technique.

Conclusion: An Integrated and Defensible Strategy

Neither HPLC nor GC-MS is universally superior; they are powerful, complementary tools.[3] HPLC is the versatile workhorse for the majority of drug substances and their non-volatile related compounds.[3][19] GC-MS provides essential, high-sensitivity analysis for volatile and semi-volatile compounds that HPLC might miss.[15][20]

A comprehensive impurity profiling strategy does not rely on a single method. By implementing a systematic cross-validation approach, researchers and drug development professionals can build a more complete and accurate picture of their drug substance. This ensures not only compliance with global regulatory standards like those from the ICH[1] but also upholds the highest commitment to product quality and patient safety.

References

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • GCMS Method Development Service for Residual Solvent and Volatile Impurity Profiling. ResolveMass Laboratories Inc., 2025. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Hussein J. Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomed Pharmacol J 2025;18(2). [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Drug Delivery and Therapeutics, 2024. [Link]

  • Analytical Method Development for New Products: Assay and Related Substances. Pharma Beginners, 2020. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration, 2021. [Link]

  • The Principle of HPLC and Its application in Pharmaceutical Analysis. YouTube, 2022. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub, 2024. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC AND ITS PHARMACEUTICAL APPLICATIONS. Slideshare. [Link]

  • Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. Preprints.org, 2024. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain, 2025. [Link]

  • Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Journal of Chemical and Pharmaceutical Research, 2012. [Link]

  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC, 2006. [Link]

  • Development and Validation of Related Substances Method by HPLC for Analysis of Naproxen in Naproxen Tablet Formulations. ResearchGate, 2016. [Link]

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review, 2017. [Link]

  • HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Lab Manager. [Link]

  • A Short Review on: Definition, Principle and Applications of High Performance Liquid Chromatography. International Journal of Pharmaceutical and Phytopharmacological Research, 2020. [Link]

  • RELATED SUBSTANCES BY HPLC METHOD FOR THE DETECTION AND EVALUATION OF IMPURITIES IN EZETIMIBE DRUG MATERIAL. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 2021. [Link]

  • Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing. [Link]

  • Comparison of HPLC and GC-MS for measurement cocaine and metabolites in human urine. Journal of Analytical Toxicology, 1996. [Link]

  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]

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  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. OMICS International, 2024. [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Applications. News-Medical.Net. [Link]

  • A Review on GC-MS and Method Development and Validation. Impactfactor. [Link]

  • Gas chromatography mass spectrometry basic principles. Agilent. [Link]

  • Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels, 2017. [Link]

  • Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. ResearchGate, 2025. [Link]

  • Understanding the Difference Between GCMS and HPLC. GenTech Scientific, 2021. [Link]

  • Development and validation of gas chromatography methods for the control of volatile impurities in the pharmaceutical substance dutasteride. ResearchGate, 2017. [Link]

  • Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Preprints.org, 2024. [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. ResolveMass Laboratories Inc., 2025. [Link]

Sources

The Pivotal Role of the Nitro Group: A Comparative Guide to the Structure-Activity Relationship of Substituted Nitrophenylacetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of substituted nitrophenylacetic acids and their close analogs, the phenylacetamides. By examining how subtle changes in chemical structure can profoundly impact biological efficacy, we aim to provide a comprehensive resource for the rational design of more potent and selective therapeutic agents.

While the primary focus is on nitrophenylacetic acids, this guide will draw significant insights from a detailed study on substituted phenylacetamides due to their structural similarity and the availability of robust comparative data. This allows for a thorough exploration of the electronic and steric effects of various substituents on their anticancer activity.

Decoding the Structure-Activity Landscape: Insights from Phenylacetamide Analogs

A key study on the cytotoxicity of synthetic phenylacetamide derivatives against various cancer cell lines provides a fertile ground for understanding the SAR of this class of compounds. The study systematically explores the impact of different substituents on the phenyl ring, offering valuable clues for the design of more effective molecules.

The Influence of Substituent Position and Electronegativity

The position of the nitro group on the phenyl ring has a dramatic effect on the cytotoxic activity of phenylacetamides. A comprehensive analysis of a series of halogenated and nitrated phenylacetamide derivatives reveals the following key trends:

Table 1: Cytotoxicity of Substituted Phenylacetamide Derivatives against Cancer Cell Lines [1]

CompoundSubstituentIC50 (µM) vs. MDA-MB-468IC50 (µM) vs. PC-12IC50 (µM) vs. MCF-7
3a 2-F>10>10>10
3b 3-F>10>10>10
3c 4-F0.7 ± 0.08>100.7 ± 0.4
3d 4-Cl0.6 ± 0.080.6 ± 0.080.7 ± 0.08
3e 4-Br>10>10>10
3f 2-NO2>10>10>10
3g 3-NO2>10>10>10
3h 4-NO20.76 ± 0.09 >10>10
3i 2-OCH3>10>10>10
3j 3-OCH3>10>10>10
3k 4-OCH3>10>10>10
Doxorubicin -0.38 ± 0.07--

Data presented as mean ± standard deviation.

From this data, several critical SAR insights emerge:

  • Positional Importance of the Nitro Group: The para-substituted nitro derivative (3h ) exhibits the most potent cytotoxic effect against the MDA-MB-468 cell line, with an IC50 value of 0.76 ± 0.09 µM.[1] In contrast, the ortho- and meta-nitro substituted analogs (3f and 3g ) show significantly weaker activity. This highlights the critical role of the substituent's position in determining biological activity, likely due to its influence on binding to the target protein.

  • Halogen Substitution: Among the halogenated derivatives, the para-fluoro (3c ) and para-chloro (3d ) substituted compounds demonstrate significant cytotoxicity against MDA-MB-468 and MCF-7 cell lines.[1] The para-bromo derivative (3e ), however, is inactive. This suggests that both the electronegativity and the size of the halogen atom are important factors.

  • Electron-Donating Groups: The presence of an electron-donating methoxy group (-OCH3) at any position (3i, 3j, 3k ) results in a loss of cytotoxic activity. This indicates that electron-withdrawing groups are crucial for the anticancer activity of this class of compounds.

The following diagram illustrates the logical relationship between substituent properties and cytotoxic activity based on the available data.

Caption: Logical flow of substituent effects on cytotoxic activity.

Experimental Protocols: Assessing Biological Activity

To provide a practical context to the SAR data, this section outlines a standard experimental workflow for evaluating the cytotoxic and enzyme inhibitory activities of substituted nitrophenylacetic acid derivatives.

Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468, PC-12) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (substituted nitrophenylacetic acids or their analogs) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

The following diagram outlines the experimental workflow for the MTT assay.

MTT_Workflow start Start cell_seeding Seed cancer cells in 96-well plates start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat cells with serial dilutions of compounds incubation1->compound_treatment incubation2 Incubate 48-72h compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate 2-4h mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate % viability and IC50 values read_absorbance->data_analysis end End data_analysis->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

Enzyme Inhibition Assay: Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a well-validated target for the treatment of type 2 diabetes and obesity. The inhibitory activity of compounds against PTP1B can be determined using the artificial substrate p-nitrophenyl phosphate (pNPP).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM citrate, pH 6.0, 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA). Prepare a stock solution of pNPP (e.g., 2 mM) in the reaction buffer. Prepare solutions of the test compounds at various concentrations.

  • Enzyme Reaction: In a 96-well plate, add the reaction buffer, the test compound solution, and the PTP1B enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the pNPP substrate to the wells.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding a strong base, such as 1 M NaOH.

  • Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Directions

The structure-activity relationship of substituted nitrophenylacetic acids and their analogs is a rich field of study with significant implications for drug discovery. The data presented in this guide underscore the critical importance of the position and electronic nature of substituents on the phenyl ring for biological activity. Specifically, the presence of an electron-withdrawing group, such as a nitro group, in the para position appears to be a key determinant of potent anticancer activity in the phenylacetamide series.

Future research should focus on synthesizing and evaluating a broader range of substituted nitrophenylacetic acids against a variety of biological targets. A deeper understanding of the molecular interactions between these compounds and their target proteins, through techniques such as X-ray crystallography and molecular modeling, will be invaluable for the rational design of next-generation therapeutics.

References

  • Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. [Link]

Sources

A Senior Application Scientist's Guide to Nitro Group Reduction: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

The transformation of a nitro group into a primary amine is a fundamental and enabling reaction in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1][2][3] The amino group is a versatile functional handle, often serving as a key pharmacophore or a crucial building block for subsequent chemical modifications. The choice of reduction methodology is therefore a critical decision in any synthetic campaign, directly impacting yield, purity, and, most importantly, chemoselectivity in the presence of other sensitive functionalities.

This guide provides an in-depth comparison of the three most prevalent catalytic strategies for nitro group reduction: classical catalytic hydrogenation, catalytic transfer hydrogenation, and stoichiometric metal-mediated reductions. We will dissect the underlying mechanisms, compare performance with supporting data, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their specific applications.

General Mechanistic Pathways: A Six-Electron Journey

The reduction of a nitro group to an amine is a six-electron process that proceeds through a series of two-electron intermediates. While the exact pathway can be catalyst-dependent, two primary routes are generally considered: the direct hydrogenation pathway and a condensation pathway.[1]

  • Direct Hydrogenation Pathway: This is the most common route, involving the stepwise addition of hydrogen. The nitroarene is first reduced to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step is the reduction of the hydroxylamine to the corresponding aniline.[1][4][5]

  • Condensation Pathway: This route becomes significant under certain conditions and involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy species. This intermediate can then be sequentially reduced through azo and hydrazo intermediates before finally yielding two equivalents of the aniline product.[4][5]

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway Nitro Ar-NO₂ Nitroso Ar-NO Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH Nitroso->Hydroxylamine +2e⁻, +2H⁺ Aniline Ar-NH₂ Hydroxylamine->Aniline +2e⁻, +2H⁺ C_Nitroso Ar-NO Azoxy Ar-N(O)=N-Ar C_Nitroso->Azoxy Condensation -H₂O C_Hydroxylamine Ar-NHOH C_Hydroxylamine->Azoxy Condensation -H₂O Azo Ar-N=N-Ar Azoxy->Azo +2e⁻, +2H⁺ Hydrazo Ar-NH-NH-Ar Azo->Hydrazo +2e⁻, +2H⁺ C_Aniline 2 x Ar-NH₂ Hydrazo->C_Aniline Cleavage +2e⁻, +2H⁺ G cluster_workflow Catalytic Hydrogenation Workflow A Charge Reactor: Substrate, Solvent, Pd/C Catalyst B Inerting: Purge with N₂ or Ar A->B C Pressurize: Introduce H₂ Gas (e.g., 50 psi) B->C D Reaction: Stir at RT or elevated temp C->D E Depressurize & Purge: Vent H₂, Purge with N₂ D->E F Filtration (Careful!): Filter through Celite® to remove pyrophoric Pd/C E->F G Isolation: Concentrate filtrate F->G

Caption: Experimental workflow for catalytic hydrogenation. [1]

Experimental Protocol: Reduction of 4-Nitroacetophenone using H₂ and Pd/C

This protocol describes a typical setup for a bench-scale hydrogenation.

  • Reactor Setup: To a 100 mL Parr shaker flask, add 4-nitroacetophenone (1.65 g, 10 mmol) and 10% Palladium on Carbon (50% wet, ~80 mg, 0.075 mol%).

  • Solvent Addition: Add 25 mL of methanol to the flask.

  • Inerting: Seal the reactor and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Purge the system with hydrogen gas three times, then pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Begin vigorous stirring. The reaction is typically exothermic. Monitor the reaction by observing the pressure drop (hydrogen uptake) and by TLC or LC-MS analysis of aliquots.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric and can ignite upon exposure to air. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 4-aminoacetophenone.

Catalytic Transfer Hydrogenation (CTH): The Chemoselective Alternative

CTH offers a significant practical advantage over classical hydrogenation by avoiding the need for high-pressure, flammable hydrogen gas. Instead, a hydrogen donor molecule is used to generate hydrogen in situ on the catalyst surface. [6]

  • Common Catalysts & Donors: The catalyst is often Pd/C, but other metals like Ni and Cu can be used. [7][8][9]A wide range of hydrogen donors are available, including hydrazine hydrate (NH₂NH₂·H₂O), ammonium formate (HCO₂NH₄), formic acid, and sodium borohydride (NaBH₄). [6][7][10][11]* Mechanism: The hydrogen donor decomposes on the catalyst surface to provide the active hydrogen species that then reduce the nitro group. For instance, hydrazine decomposes to H₂ and N₂, while formate salts decompose to H₂ and CO₂. When NaBH₄ is used, it acts as a potent hydride (H⁻) donor, and its reactivity is harnessed by the transition metal catalyst which facilitates the reduction. [4][7]The catalyst surface brings the substrate and the in situ generated hydrogen into close proximity.

  • Performance & Chemoselectivity: The key advantage of CTH is its enhanced chemoselectivity. By choosing the appropriate catalyst and hydrogen donor, it is often possible to selectively reduce a nitro group in the presence of other reducible functionalities, such as halides, carbonyls, and alkenes. [6]For example, the Pd/C and hydrazine system is well-known for its ability to reduce nitroarenes without causing dehalogenation. [6]* Causality in Practice: CTH is the method of choice when dealing with complex molecules containing multiple reducible groups. The milder reaction conditions and operational simplicity (no high-pressure equipment) make it highly accessible for research and discovery labs. The choice of hydrogen donor is critical; for example, while effective, hydrazine is highly toxic and requires careful handling.

G Catalyst Catalyst Surface (e.g., Pd/C) Catalyst->Catalyst Product Product (Ar-NH₂) Catalyst->Product Reduces Substrate Byproduct Byproduct (e.g., CO₂) Catalyst->Byproduct Releases Byproduct H_Donor Hydrogen Donor (e.g., HCOOH) H_Donor->Catalyst Adsorbs & Decomposes Substrate Substrate (Ar-NO₂) Substrate->Catalyst Adsorbs

Caption: General mechanism of Catalytic Transfer Hydrogenation (CTH).

Experimental Protocol: Selective Reduction of 1-bromo-4-nitrobenzene using Pd/C and Hydrazine

This protocol demonstrates the high chemoselectivity of CTH.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.01 g, 5 mmol), 10% Palladium on Carbon (50% wet, ~50 mg), and 20 mL of methanol.

  • Reagent Addition: Stir the mixture at room temperature. To this suspension, add hydrazine monohydrate (1.0 mL, ~20 mmol, 4 equivalents) dropwise via a syringe. Caution: The reaction can be exothermic, and nitrogen gas is evolved. Ensure adequate ventilation.

  • Reaction: After the initial exotherm subsides, heat the reaction mixture to reflux (approx. 65°C) for 30 minutes. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol (2 x 10 mL).

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure 4-bromoaniline. [6]

Metal-Mediated Reductions: The Robust Classical Method

The use of easily oxidized metals in acidic or neutral media is a classical and highly reliable method for nitro group reduction, often referred to as the Béchamp reduction when using iron. [12][13]

  • Common Reagents: The most common systems are iron powder with hydrochloric acid (Fe/HCl) or ammonium chloride (Fe/NH₄Cl), tin(II) chloride (SnCl₂), and zinc powder with an acid (Zn/HCl). [14][15]* Mechanism: This reduction proceeds via a series of single-electron transfers (SET) from the metal surface to the nitro group. The resulting radical anion is protonated by the acidic medium. This sequence of electron transfer and protonation continues until the amine is formed, consuming six metal electrons and six protons overall. [1]* Performance & Chemoselectivity: The standout feature of this method is its excellent functional group tolerance. It is particularly useful for substrates containing functional groups that are sensitive to catalytic hydrogenation, such as alkynes, ketones, and esters. [16]The SnCl₂ system is known for being particularly mild and chemoselective. [17]* Causality in Practice: This is the go-to method for small-scale synthesis of complex, highly functionalized molecules where preserving other groups is paramount. While robust, the major disadvantage is the generation of large quantities of metal salt waste, as the metal is used in stoichiometric amounts. The work-up often requires a basic wash to neutralize the acid and precipitate metal hydroxides, which can sometimes complicate product isolation. [4][12]

G cluster_workflow Metal-Mediated Reduction Work-up A Reaction Complete: Mixture contains product, acid, and metal salts B Basification: Add aq. NaOH or NaHCO₃ to pH > 8 A->B C Precipitation: Metal hydroxides (e.g., Fe(OH)₂) precipitate B->C D Extraction: Extract with organic solvent (e.g., EtOAc) C->D E Separation: Separate organic layer D->E F Drying & Concentration: Dry with Na₂SO₄, remove solvent E->F

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Methoxy-6-nitrophenylacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 2-Methoxy-6-nitrophenylacetic acid. As a specialized aromatic nitro compound, this chemical requires meticulous management to ensure the safety of laboratory personnel and to maintain environmental and regulatory compliance. The protocols outlined herein are synthesized from established safety principles for hazardous chemical waste, drawing upon data from analogous compounds to ensure a comprehensive and cautious approach.

Part 1: Core Hazard Assessment and Safety Protocols

Before any handling or disposal, a thorough understanding of the substance's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical structure—incorporating a nitro group, a methoxy group, and a phenylacetic acid moiety—allows for a robust hazard assessment based on well-documented analogs.

Inferred Hazard Profile

The primary hazards are derived from its constituent functional groups. Aromatic nitro compounds are recognized for their potential toxicity and reactivity.[1] The carboxylic acid group imparts corrosive characteristics, while related phenylacetic acid compounds are known skin and eye irritants.[2][3]

Table 1: Hazard Identification and Personal Protective Equipment (PPE)

ParameterInferred Assessment & RationaleSource(s)
GHS Hazard Class Expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Suspected of causing genetic defects based on analogs like 2-Nitrophenylacetic acid.[2][4][5]
Physical State Solid, likely a powder or crystalline substance.[6]
Reactivity Incompatible with strong oxidizing agents and strong bases. Aromatic nitro compounds can react vigorously with reducing agents.[1][3][4] Combustion may produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[4]
Primary Routes of Exposure Inhalation of dust, skin contact, eye contact.[7]
Required PPE - Eye Protection: Chemical safety goggles or a face shield. - Hand Protection: Chemical-resistant nitrile or neoprene gloves. - Body Protection: Laboratory coat. - Respiratory Protection: A NIOSH-approved respirator is necessary if dusts are generated.[1][8]
Immediate Safety and Spill Response

Proactive safety measures are critical. Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[8] Ensure that safety showers and eyewash stations are readily accessible.[4]

Spill Management Protocol:

  • Alert Personnel: Immediately notify others in the vicinity.[7]

  • Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

  • Don Appropriate PPE: Before cleanup, wear all PPE listed in Table 1.

  • Containment & Cleanup:

    • For Dry Spills: Gently sweep up the material to avoid generating dust. Dampening with water may be used to prevent dusting. Place the collected material into a suitable, labeled container for hazardous waste.[7]

    • Clean-up Equipment: Use a vacuum cleaner only if it is HEPA-filtered and rated for explosion-proof operation.[7]

  • Decontamination: Thoroughly wash the spill area with soap and water, and collect the rinse water as hazardous waste.[7]

  • Waste Disposal: All contaminated materials (absorbents, PPE) must be disposed of as hazardous chemical waste.

Part 2: Step-by-Step Disposal and Waste Management

The disposal of this compound is governed by federal and local regulations, including the Resource Conservation and Recovery Act (RCRA) overseen by the U.S. Environmental Protection Agency (EPA).[9][10] Under no circumstances should this chemical be discharged into a sanitary sewer or disposed of in regular trash. [7][11]

Waste Segregation and Collection at the Point of Generation

Proper segregation is the foundation of safe chemical waste management. It prevents dangerous reactions between incompatible chemicals.[9][12]

Protocol for Waste Collection:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of generation, for collecting hazardous waste.[12][13] This area must be under the control of laboratory personnel.

  • Select a Compatible Waste Container:

    • Use a container made of a material compatible with acidic and organic compounds, such as polyethylene or glass.[7] Do not use metal containers for corrosive waste.[12]

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, leak-proof lid.[9][12]

  • Label the Container Correctly:

    • Affix a "HAZARDOUS WASTE" label to the container before adding any waste.[12][13]

    • Clearly list all chemical constituents, including "this compound" and any solvents or other chemicals present, with their approximate percentages.[12]

    • Include the generator's name and the accumulation start date.

  • Accumulate Waste Safely:

    • Keep the waste container tightly closed at all times, except when adding waste.[12][14]

    • Store the container in secondary containment to mitigate potential spills.[9]

    • Do not mix this waste stream with incompatible wastes, such as strong bases or oxidizing agents.

Disposal Pathway Decision Workflow

For academic and research laboratories, the primary and most secure disposal pathway is through your institution's EHS department or a licensed hazardous waste disposal contractor. In-lab chemical treatment is not recommended for nitroaromatic compounds without specific, validated protocols and EHS approval due to the potential for hazardous reactions and byproducts.[1]

The following diagram outlines the standard decision-making process for managing waste containing this compound.

G start Waste Generated: This compound waste_form Determine Waste Form (Solid, Liquid, or Contaminated Debris) start->waste_form container Select Compatible, Leak-Proof Container waste_form->container labeling Label Container: 'HAZARDOUS WASTE' + List All Constituents container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa full Is Container Full or Ready for Disposal? saa->full pickup Arrange for Pickup by EHS or Licensed Waste Contractor full->pickup Yes continue_collection Continue Safe Accumulation (Keep Container Closed) full->continue_collection No continue_collection->saa

Caption: Disposal workflow for this compound waste.

Arranging for Final Disposal
  • Do Not Exceed Limits: Laboratories must not store more than 55 gallons of hazardous waste or one quart of acutely hazardous waste at one time.[11] Schedule pickups frequently enough to prevent exceeding these limits.

  • Request Pickup: Once the waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS office or designated safety personnel.[11][12]

  • Maintain Records: Keep accurate records of the waste generated and disposed of to ensure regulatory compliance and facilitate inspections.[15]

Conclusion

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to a strict protocol of hazard assessment, proper PPE usage, diligent waste segregation, and disposal through authorized channels, researchers can effectively manage the risks associated with this compound. This structured approach not only ensures compliance with regulations but also fosters a culture of safety and responsibility within the scientific community.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Nitroanthraquinone: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). 4-Nitrophenylacetic acid Safety Data Sheet.
  • Fisher Scientific. (2024, March 30). Safety Data Sheet for 2-(4,5-Dimethoxy-2-nitrophenyl)acetic acid.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (2021, December 24). Safety Data Sheet for 2-Nitrophenylacetic acid.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency (EPA). (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • PubChem. (n.d.). 2-Methoxyphenylacetic acid.
  • Fisher Scientific. (2024, April 1). Safety Data Sheet for 2-Methyl-3-nitrophenylacetic acid.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures.
  • ChemicalBook. (2025, May 3). 4-Nitrophenylacetic acid - Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet for 4-Nitrophenylacetic acid.
  • Hoffman Fine Chemicals. (n.d.). 2-(2-Methoxy-4-nitrophenyl)acetic acid.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.